molecular formula C5H7F3O2 B1305666 2-Methyl-4,4,4-trifluorobutyric acid CAS No. 99783-23-0

2-Methyl-4,4,4-trifluorobutyric acid

Cat. No.: B1305666
CAS No.: 99783-23-0
M. Wt: 156.1 g/mol
InChI Key: OBUKEMPWKGDRJV-UHFFFAOYSA-N
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Description

2-Methyl-4,4,4-trifluorobutyric acid is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUKEMPWKGDRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379579
Record name 4,4,4-trifluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99783-23-0
Record name 4,4,4-trifluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,4,4-trifluorobutyric acid, a fluorinated carboxylic acid, is a compound of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a trifluoromethyl group and a chiral center, impart distinct physicochemical properties that are advantageous for the design of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the methyl-substituted chiral center allows for stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, serving as a vital resource for researchers in the pharmaceutical and life sciences.

Chemical and Physical Properties

This compound, with the CAS Number 99783-23-0, possesses a molecular formula of C5H7F3O2 and a molecular weight of 156.10 g/mol .[1][2][3][4] While experimentally determined physical properties are not widely available in the literature, computed values provide valuable estimates. The compound is soluble in water and ethanol.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C5H7F3O2[1][2][4]
Molecular Weight 156.10 g/mol [1][2][3]
CAS Number 99783-23-0[1][2][4]
pKa (Predicted) 4.35 ± 0.10PubChem
LogP (Predicted) 1.8[3]
Solubility Soluble in water and ethanol[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and methine protons, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety.

  • ¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear at the lowest field, followed by the carbon bearing the trifluoromethyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely show the molecular ion peak at m/z 156. Key fragmentation patterns would involve the loss of the carboxylic acid group (COOH, 45 Da) and cleavage adjacent to the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1710 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group. The C-F stretching vibrations of the trifluoromethyl group would likely appear in the 1000-1350 cm⁻¹ region. FTIR and Raman spectra for this compound are noted to be available in some databases.[5]

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis of fluorinated carboxylic acids and analytical procedures for similar compounds can be adapted.

Synthesis

A potential synthetic route could involve the alkylation of a suitable malonic ester derivative with a trifluoroethylating agent, followed by hydrolysis and decarboxylation. Another approach could be the oxidation of the corresponding alcohol, 2-methyl-4,4,4-trifluorobutanol.

Synthesis_Workflow cluster_alkylation Alkylation Route cluster_hydrolysis Hydrolysis & Decarboxylation cluster_oxidation Oxidation Route Malonic_Ester Malonic Ester Derivative Alkylation Alkylation with Trifluoroethylating Agent Malonic_Ester->Alkylation Intermediate_1 Alkylated Malonic Ester Alkylation->Intermediate_1 Hydrolysis Hydrolysis Intermediate_1->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Final_Product 2-Methyl-4,4,4- trifluorobutyric Acid Decarboxylation->Final_Product Starting_Alcohol 2-Methyl-4,4,4-trifluorobutanol Oxidation Oxidation Starting_Alcohol->Oxidation Oxidation->Final_Product

Potential synthetic pathways for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required.

GCMS_Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., Esterification) Sample->Derivatization Increases volatility GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection and Identification GC_Separation->MS_Detection

General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection (at approximately 210 nm) can be employed for the analysis of this compound. An acidic mobile phase is generally used to ensure the carboxylic acid is in its protonated form.

HPLC_Workflow Sample Sample in suitable solvent HPLC_Separation Reversed-Phase HPLC (C18 column, acidic mobile phase) Sample->HPLC_Separation UV_Detection UV Detection (~210 nm) HPLC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification

General workflow for HPLC analysis.

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound. However, its structural similarity to endogenous metabolites and its potential as a building block for more complex molecules suggest its utility in drug discovery. Fluorinated analogues of natural amino acids and other biomolecules have shown promise in various therapeutic areas, including oncology and neuroscience. Further research is warranted to explore the biological effects and potential applications of this compound.

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents an intriguing scaffold for the development of novel pharmaceuticals. While a comprehensive experimental characterization of its properties is still emerging, this guide provides a foundational understanding for researchers. The predicted physicochemical and spectroscopic properties, along with adaptable synthetic and analytical methodologies, offer a starting point for further investigation into the potential of this and related fluorinated compounds in drug discovery and development. As research progresses, a more detailed understanding of its biological activities and safety profile will undoubtedly emerge, further solidifying its role in medicinal chemistry.

References

An In-depth Technical Guide on 2-Methyl-4,4,4-trifluorobutyric acid (CAS: 99783-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutyric acid (CAS: 99783-23-0), a fluorinated carboxylic acid of interest in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, outlines a detailed potential synthetic protocol, and discusses its potential, though currently underexplored, biological significance based on the activities of structurally related compounds. The guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, as well as for chemists exploring the synthesis of novel fluorinated molecules.

Chemical and Physical Properties

This compound is a chiral carboxylic acid. The trifluoromethyl group at the 4-position significantly influences its physicochemical properties, including its acidity and lipophilicity, making it an attractive building block in medicinal chemistry.

PropertyValueSource
CAS Number 99783-23-0[1]
Molecular Formula C₅H₇F₃O₂[1]
Molecular Weight 156.10 g/mol [1]
Appearance Liquid[1]
Boiling Point 172-175 °C[1]

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Spectroscopy Type Data Availability Source
Fourier-Transform Infrared (FTIR) 2 Spectra Available[2]
Raman Spectroscopy 1 Spectrum Available[2]
¹H NMR Predicted spectra available in literature for similar structures. Experimental data for the target compound is not readily available in public databases.
¹³C NMR Predicted spectra available in literature for similar structures. Experimental data for the target compound is not readily available in public databases.
Mass Spectrometry Fragmentation patterns can be predicted based on the structure. Experimental data is not readily available in public databases.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on established organic synthesis principles, a viable route can be proposed utilizing a malonic ester synthesis approach. This method allows for the introduction of the methyl group at the alpha-position to the carboxylic acid.

Proposed Synthetic Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[3][4] The proposed pathway involves the alkylation of a malonate ester with a trifluoroethylating agent, followed by methylation and subsequent hydrolysis and decarboxylation.

Synthesis_Pathway reagent1 Diethyl malonate intermediate1 Diethyl 2-(2,2,2-trifluoroethyl)malonate reagent1->intermediate1 Alkylation reagent2 1-Iodo-2,2,2-trifluoroethane reagent2->intermediate1 base1 NaOEt base1->intermediate1 intermediate2 Diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate intermediate1->intermediate2 Methylation reagent3 Methyl iodide reagent3->intermediate2 base2 NaOEt base2->intermediate2 product This compound intermediate2->product Hydrolysis & Decarboxylation reagent4 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ reagent4->product Asymmetric_Synthesis chiral_aux Chiral Auxiliary (e.g., Evans auxiliary) intermediate1 N-propionyl Chiral Auxiliary chiral_aux->intermediate1 reagent1 Propionyl chloride reagent1->intermediate1 intermediate2 Enolate intermediate1->intermediate2 base1 Base (e.g., n-BuLi) base1->intermediate2 intermediate3 Alkylated Chiral Auxiliary intermediate2->intermediate3 Asymmetric Alkylation reagent2 Electrophilic Trifluoroethylating Reagent (e.g., Togni's reagent) reagent2->intermediate3 product Enantiomerically Enriched This compound intermediate3->product Cleavage reagent3 Hydrolysis (e.g., LiOH, H₂O₂) reagent3->product Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Development synthesis Synthesis of This compound purification Purification & Analysis (NMR, MS, IR) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Antimicrobial) purification->in_vitro Bio-evaluation in_vivo In Vivo Models (Toxicity, Efficacy) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar Lead Identification preclinical Preclinical Development sar->preclinical clinical_trials Clinical Trials preclinical->clinical_trials Clinical Trials

References

An In-Depth Technical Guide to 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,4,4-trifluorobutyric acid, a fluorinated carboxylic acid, is a molecule of increasing interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and safety information for this compound.

Molecular Structure and Chemical Identity

This compound, with the CAS number 99783-23-0, possesses a butyric acid backbone with a methyl group at the second carbon and a trifluoromethyl group at the fourth carbon.[1] Its molecular formula is C5H7F3O2, and it has a molecular weight of approximately 156.10 g/mol .[1]

Synonyms:

  • 4,4,4-Trifluoro-2-methylbutanoic acid[2]

  • Butanoic acid, 4,4,4-trifluoro-2-methyl-[2]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted due to the limited availability of experimental data.

PropertyValueSource
Molecular Formula C5H7F3O2[1]
Molecular Weight 156.10 g/mol [1]
CAS Number 99783-23-0[1]
Appearance SolidN/A
XLogP3 1.8[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of a molecule. While experimental spectra for this compound are not widely available in public databases, predicted data and spectra of analogous compounds can provide valuable insights.

Infrared (IR) Spectroscopy: SpectraBase has reported the availability of FTIR and Raman spectra for this compound.[4] The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Predicted ¹H NMR spectra suggest the presence of signals corresponding to the methyl protons, the methine proton at the chiral center, the methylene protons adjacent to the trifluoromethyl group, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing trifluoromethyl group.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show distinct peaks for the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the trifluoromethyl group will show coupling with the fluorine atoms.

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.

Experimental Protocols

General Workflow for a Potential Synthesis:

Synthesis_Workflow Start Starting Materials (e.g., Trifluoroethyl halide, Methylmalonic ester) Reaction1 Alkylation Reaction Start->Reaction1 Intermediate Diester Intermediate Reaction1->Intermediate Reaction2 Hydrolysis & Decarboxylation Intermediate->Reaction2 Purification Purification (e.g., Distillation, Crystallization) Reaction2->Purification Product 2-Methyl-4,4,4- trifluorobutyric acid Purification->Product

Caption: A potential synthetic workflow for this compound.

Applications in Drug Development

The introduction of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. While specific applications of this compound in drug development are not extensively documented, its structural motif suggests its potential as a building block for the synthesis of novel therapeutic agents. It could be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may be harmful if swallowed, cause skin irritation, and serious eye damage.[3]

Conclusion

This compound is a fluorinated building block with potential applications in medicinal chemistry. This guide has summarized the available information on its molecular structure, properties, and safety. Further experimental studies are needed to fully characterize its spectroscopic properties and to explore its utility in the development of new pharmaceuticals.

References

An In-Depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 2-Methyl-4,4,4-trifluorobutanoic acid

This technical guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutanoic acid, a fluorinated carboxylic acid with potential applications in pharmaceutical and chemical synthesis. This document summarizes its chemical and physical properties, discusses its relevance in drug development, and outlines a synthesis approach based on available scientific literature.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Methyl-4,4,4-trifluorobutanoic Acid

PropertyValueSource
IUPAC Name 2-Methyl-4,4,4-trifluorobutanoic acidN/A
CAS Number 99783-23-0[1]
Molecular Formula C₅H₇F₃O₂[1][2]
Molecular Weight 156.10 g/mol [1][2]
Solubility Soluble in water and ethanolN/A
XLogP3 (Computed) 1.8[2]

Note: Boiling point, melting point, density, and pKa values for this specific compound are not currently available in publicly accessible databases. The XLogP3 value is a computed measure of lipophilicity.

Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid

A detailed, experimentally verified protocol for the direct synthesis of 2-Methyl-4,4,4-trifluorobutanoic acid is not prominently described in the available literature. However, a plausible synthetic approach can be inferred from established methodologies for the synthesis of structurally related fluorinated carboxylic acids. One such approach involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis and Decarboxylation A Diethyl Malonate D Diethyl 2-(2,2,2-trifluoroethyl)malonate A->D 1. Deprotonation B Base (e.g., NaOEt) B->D C 1,1,1-Trifluoro-2-iodoethane C->D 2. Nucleophilic Substitution E Diethyl 2-(2,2,2-trifluoroethyl)malonate H Diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate E->H 1. Deprotonation F Base (e.g., NaOEt) F->H G Methyl Iodide G->H 2. Alkylation I Diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate K Heat L 2-Methyl-4,4,4-trifluorobutanoic Acid I->L Hydrolysis J Acidic or Basic Hydrolysis (e.g., H₃O⁺ or OH⁻) J->L K->L Δ

A hypothetical multi-step synthesis of 2-Methyl-4,4,4-trifluorobutanoic acid.
Experimental Protocol (Hypothetical)

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • 1,1,1-Trifluoro-2-iodoethane

  • Methyl iodide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate

Procedure:

  • Alkylation of Diethyl Malonate:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

    • After the addition is complete, add 1,1,1-trifluoro-2-iodoethane dropwise and allow the mixture to stir at room temperature overnight.

    • The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    • After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield diethyl 2-(2,2,2-trifluoroethyl)malonate.

  • Methylation of the Alkylated Malonate:

    • The diethyl 2-(2,2,2-trifluoroethyl)malonate is dissolved in absolute ethanol containing sodium ethoxide.

    • Methyl iodide is added dropwise, and the mixture is stirred at room temperature, followed by refluxing to complete the methylation.

    • Work-up is performed as described in the previous step to isolate diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate.

  • Hydrolysis and Decarboxylation:

    • The purified diethyl 2-methyl-2-(2,2,2-trifluoroethyl)malonate is refluxed with concentrated hydrochloric acid.

    • The reaction is monitored until the hydrolysis of the ester groups and subsequent decarboxylation are complete.

    • The reaction mixture is cooled and extracted with diethyl ether.

    • The combined organic extracts are washed with a saturated sodium bicarbonate solution.

    • The aqueous bicarbonate layer is then acidified with concentrated hydrochloric acid and extracted with diethyl ether.

    • The final ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 2-Methyl-4,4,4-trifluorobutanoic acid.

Note: This is a generalized, hypothetical protocol. Reaction conditions, including temperatures, times, and purification methods, would require optimization for this specific synthesis.

Applications in Drug Development

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties of drug candidates. While specific biological activities or signaling pathway involvement for 2-Methyl-4,4,4-trifluorobutanoic acid have not been detailed in the available literature, its structural motifs suggest potential utility as a building block in the synthesis of novel therapeutic agents.

The trifluoromethyl group can improve:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the in vivo half-life of a drug.

  • Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Binding Affinity: The electronic properties of the trifluoromethyl group can influence the binding of a molecule to its biological target.

Logical Relationship of Trifluoromethyl Group Properties to Drug Efficacy:

Drug_Development_Logic cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic & Pharmacodynamic Effects A Trifluoromethyl Group (-CF₃) B Increased Metabolic Stability A->B C Enhanced Lipophilicity A->C D Altered Acidity/Basicity (pKa) A->D E Modified Conformation A->E F Improved Bioavailability B->F C->F D->F G Enhanced Target Binding Affinity E->G H Increased Potency G->H I Reduced Off-Target Effects G->I

Influence of the trifluoromethyl group on key drug properties.

Given its structure, 2-Methyl-4,4,4-trifluorobutanoic acid could serve as a precursor for the synthesis of more complex molecules, including enzyme inhibitors or receptor modulators, where the trifluoromethyl group can play a crucial role in achieving desired pharmacological profiles. Further research is needed to explore the specific biological targets and potential therapeutic applications of derivatives of this compound.

Conclusion

2-Methyl-4,4,4-trifluorobutanoic acid is a valuable chemical entity with potential for broader application, particularly in the field of drug discovery and development. While a comprehensive experimental dataset for this compound is not yet available, its structural features suggest that it is a promising building block for the synthesis of novel, biologically active molecules. The synthetic pathway outlined in this guide, although hypothetical, provides a rational starting point for its laboratory-scale preparation. Further investigation into the synthesis, properties, and biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-4,4,4-trifluorobutyric acid, with a specific focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a fluorinated carboxylic acid, possesses unique physical characteristics owing to the presence of the trifluoromethyl group. The electron-withdrawing nature of fluorine atoms significantly influences the molecule's polarity, intermolecular forces, and, consequently, its boiling point and solubility profile.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound4,4,4-Trifluorobutyric acid2-Methylbutanoic acid
Molecular Formula C₅H₇F₃O₂[1][2]C₄H₅F₃O₂[3]C₅H₁₀O₂[4]
Molecular Weight 156.10 g/mol [1][2]142.08 g/mol [3]Not specified
Boiling Point Data not available166-167 °C[3]176 °C[4]
Melting Point Data not available25-31 °C[3]-90 °C[4]
Solubility Soluble in water and ethanol; Insoluble in ether[1]Soluble in water[3][5]Not specified
CAS Number 99783-23-0[1][2]406-93-9[5]116-53-0 (racemic)[4]

Experimental Protocols

2.1. Determination of Boiling Point

A general protocol for the determination of the boiling point of a liquid organic compound like this compound at atmospheric pressure is as follows:

  • Apparatus Setup: A small-scale distillation apparatus is assembled. This typically includes a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of the purified acid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a suitable heating mantle or oil bath.

  • Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the liquid actively boils and condenses in the condenser.

  • Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), a nomograph can be used to correct the observed boiling point to the normal boiling point.

2.2. Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively using the following procedure.[6][7][8][9][10]

  • Sample Preparation: A small, measured amount (e.g., 25 mg) of this compound is placed into a series of clean, dry test tubes.[7]

  • Solvent Addition: A measured volume (e.g., 0.75 mL) of each solvent to be tested is added to a separate test tube containing the acid.[7] A range of solvents should be used to assess the solubility profile, including:

    • Water (polar, protic)

    • 5% aqueous Sodium Hydroxide (NaOH) (basic)

    • 5% aqueous Sodium Bicarbonate (NaHCO₃) (weakly basic)

    • 5% aqueous Hydrochloric Acid (HCl) (acidic)

    • Ethanol (polar, protic organic)

    • Diethyl ether (nonpolar organic)

    • Hexane (nonpolar organic)

  • Mixing: Each test tube is vigorously shaken for a set period (e.g., 10-20 seconds) to facilitate dissolution.[6]

  • Observation: The mixture is observed to determine if the compound has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).[6] For carboxylic acids, solubility in NaOH and NaHCO₃ is indicative of an acid-base reaction forming a soluble salt.[8]

  • Data Recording: The results (soluble, partially soluble, or insoluble) for each solvent are recorded.

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of an unknown organic acid, including the determination of its physical properties like solubility.

G Workflow for Organic Acid Characterization cluster_0 Initial Analysis cluster_1 Solubility Testing cluster_2 Property Determination & Identification start Obtain Unknown Sample physical_state Determine Physical State (Solid, Liquid, Gas) start->physical_state solubility_water Test Solubility in Water physical_state->solubility_water solubility_naoh Test Solubility in 5% NaOH solubility_water->solubility_naoh If Insoluble solubility_nahco3 Test Solubility in 5% NaHCO3 solubility_naoh->solubility_nahco3 If Soluble solubility_hcl Test Solubility in 5% HCl solubility_nahco3->solubility_hcl If Insoluble in NaHCO3 solubility_ether Test Solubility in Ether solubility_hcl->solubility_ether boiling_point Determine Boiling Point (if liquid) solubility_ether->boiling_point melting_point Determine Melting Point (if solid) solubility_ether->melting_point spectroscopy Spectroscopic Analysis (NMR, IR, MS) boiling_point->spectroscopy melting_point->spectroscopy identification Identify Compound spectroscopy->identification

Caption: A flowchart illustrating the systematic process for identifying an unknown organic acid.

References

Biological activity of 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Activity of 2-Methyl-4,4,4-trifluorobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct published research on the specific biological activity of this compound. This guide synthesizes information on structurally related compounds to propose a likely mechanism of action and a framework for its experimental validation.

Executive Summary

This compound is a structurally unique short-chain fatty acid derivative. While direct biological data is not available, its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests a similar mechanism of action. The presence of an α-methyl group and a terminal trifluoromethyl group is anticipated to modulate its potency, selectivity, and pharmacokinetic properties. This document outlines the hypothesized biological activity, proposes relevant signaling pathways, and provides detailed experimental protocols to investigate these hypotheses.

Hypothesized Biological Activity and Mechanism of Action

The primary hypothesized biological activity of this compound is the inhibition of histone deacetylase (HDAC) enzymes .

Butyrate, the parent compound, is a well-established pan-HDAC inhibitor that induces hyperacetylation of histone proteins. This, in turn, leads to a more open chromatin structure, facilitating the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1][2] The proposed mechanism for this compound follows this precedent.

2.1 Structure-Activity Relationship (SAR) Analysis

  • Butyric Acid Core: The four-carbon carboxylic acid backbone is the fundamental pharmacophore for interaction with the active site of HDAC enzymes.

  • α-Methyl Group: Studies on other short-chain fatty acids suggest that branching at the α-position can influence HDAC inhibitory activity. While some reports indicate that branching may decrease potency compared to linear counterparts, it could also confer selectivity for specific HDAC isoforms.[3]

  • Trifluoromethyl (CF3) Group: The introduction of a trifluoromethyl group at the γ-position is expected to have several significant effects:

    • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach intracellular targets.[4][5][6]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which could lead to a longer biological half-life.[4][6]

    • Target Engagement: The high electronegativity of the fluorine atoms can alter the electronic properties of the molecule, potentially influencing its binding affinity and interaction with the zinc-containing active site of HDAC enzymes.[4][5]

Proposed Signaling Pathways

The inhibition of HDACs by this compound is hypothesized to impact several key signaling pathways implicated in cancer biology.

3.1 HDAC Inhibition and Transcriptional Activation

The central signaling pathway involves the inhibition of Class I and II HDACs. This leads to the hyperacetylation of lysine residues on histone tails, relaxing the chromatin structure and allowing transcription factors to access gene promoters. A key pathway often regulated by HDAC inhibitors involves the Sp1/Sp3 transcription factors.[7] HDACs are recruited by Sp1/Sp3 to the promoters of target genes like p21^(Waf1/Cip1), maintaining a state of transcriptional repression.[8] Inhibition of HDACs would lead to the acetylation of histones at these promoters and subsequent gene expression.[9]

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Compound 2-Methyl-4,4,4- trifluorobutyric acid HDAC HDACs (Class I/II) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Sp1_Sp3 Sp1/Sp3 Transcription Factors HDAC->Sp1_Sp3 Recruited by Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Ac_Histones Acetylated Histones (Hyperacetylation) Open_Chromatin Open Chromatin (Transcriptional Activation) Ac_Histones->Open_Chromatin p21_promoter p21 Gene Promoter Open_Chromatin->p21_promoter Allows access to Sp1_Sp3->p21_promoter Binds to p21_gene p21 Gene Transcription p21_promoter->p21_gene p21_protein p21 Protein p21_gene->p21_protein CDK Cyclin/CDK Complexes p21_protein->CDK Inhibition CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to

Caption: Proposed HDAC inhibition pathway for this compound.

3.2 Downstream Cellular Effects

  • Cell Cycle Arrest: The upregulation of p21 inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest, typically at the G1/S transition.[10]

  • Apoptosis: Prolonged cell cycle arrest and the regulation of other pro- and anti-apoptotic genes can induce programmed cell death in cancer cells.[10]

  • Modulation of other pathways: Butyrate is known to influence other signaling pathways such as PI3K/Akt and Wnt/β-catenin, often through its HDAC inhibitory activity.[11][12] It is plausible that this compound could have similar effects.

Quantitative Data

As no experimental data for this compound is available, the following table is a template for summarizing key quantitative metrics that should be determined experimentally. For comparison, butyrate typically exhibits HDAC inhibitory activity in the millimolar range in cell-based assays.

ParameterDescriptionExpected Value
IC50 (HDAC) The half-maximal inhibitory concentration against a panel of purified HDAC isoforms.To be determined
EC50 (Acetylation) The half-maximal effective concentration for inducing histone hyperacetylation in a cell-based assay.To be determined
GI50 (Proliferation) The concentration causing 50% growth inhibition in a panel of cancer cell lines.To be determined

Experimental Protocols

The following protocols are proposed for the initial biological evaluation of this compound.

5.1 In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of the compound on purified HDAC enzymes.

  • Principle: A fluorogenic substrate, typically an acetylated lysine peptide coupled to a fluorophore, is incubated with a purified HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the peptide, releasing the fluorophore, which is then quantified. An inhibitor will prevent this process, resulting in a lower fluorescent signal.

  • Materials:

    • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

    • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Developer solution (e.g., containing trypsin).

    • Trichostatin A (TSA) as a positive control inhibitor.

    • This compound, dissolved in DMSO.

    • 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control (TSA) in HDAC Assay Buffer.

    • To the wells of a 96-well plate, add the diluted compound or control, the purified HDAC enzyme, and assay buffer to the final reaction volume.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the signal by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

    • Calculate the percent inhibition for each concentration and determine the IC50 value.[13][14][15]

5.2 Cell-Based Histone H3 Acetylation Assay

This assay determines the ability of the compound to induce histone hyperacetylation in living cells.

  • Principle: Cancer cells are treated with the test compound. Histones are then extracted, and the level of acetylation at a specific lysine residue (e.g., Histone H3 Lysine 9, H3K9ac) is quantified using an ELISA-like assay with a specific antibody.

  • Materials:

    • Human cancer cell line (e.g., HCT116 colorectal carcinoma).

    • Cell culture medium and supplements.

    • This compound.

    • Histone extraction buffers.

    • Histone H3 Acetylation Assay Kit (containing capture and detection antibodies).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and perform histone extraction according to the kit manufacturer's protocol.

    • Perform the ELISA-like assay: bind histone extracts to the antibody-coated plate, add the detection antibody, and then the colorimetric or fluorometric substrate.

    • Read the absorbance or fluorescence on a microplate reader.

    • Quantify the change in histone acetylation relative to untreated controls and determine the EC50 value.[16]

Mandatory Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Evaluation cluster_data_analysis Data Analysis & Interpretation HDAC_Assay In Vitro HDAC Enzyme Assay (Fluorometric) Determine_IC50 Determine IC50 values against HDAC isoforms HDAC_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Cell_Culture Treat Cancer Cell Lines Acetylation_Assay Histone Acetylation Assay (ELISA/Western Blot) Cell_Culture->Acetylation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for p21) Cell_Culture->Gene_Expression Pathway_Validation Signaling Pathway Validation Acetylation_Assay->Pathway_Validation Proliferation_Assay->SAR_Analysis Gene_Expression->Pathway_Validation

Caption: Proposed experimental workflow for evaluating this compound.

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound provide a strong rationale for investigating its potential as a histone deacetylase inhibitor. The proposed experimental workflow will enable a systematic evaluation of this hypothesis, starting with direct enzyme inhibition and cellular activity assays. Future research should focus on determining its HDAC isoform selectivity, elucidating its effects on global gene expression through transcriptomic analysis, and evaluating its efficacy in preclinical cancer models. The unique combination of an α-methyl and a γ-trifluoromethyl group may offer a novel pharmacological profile compared to traditional short-chain fatty acid HDAC inhibitors.

References

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Methyl-4,4,4-trifluorobutyric Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 2-Methyl-4,4,4-trifluorobutyric acid in biological systems is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism based on the well-established biological activities of its structural analogs, namely butyric acid and compounds containing trifluoromethyl groups. The information provided is intended to serve as a scientific and technical framework for researchers, scientists, and drug development professionals, guiding future experimental investigation.

Executive Summary

This compound is a synthetic, short-chain fatty acid derivative characterized by a methyl group at the alpha-position and a trifluoromethyl group at the terminal omega-position. While direct studies on its biological effects are limited, its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, and the presence of a trifluoromethyl moiety, which can enhance metabolic stability and cellular uptake, suggest a plausible mechanism of action centered on the epigenetic regulation of gene expression through HDAC inhibition. This guide will explore this hypothetical mechanism, detail potential experimental protocols to validate it, and provide visualizations of the implicated signaling pathways and experimental workflows.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential bioavailability and distribution in biological systems.

PropertyValueSource
CAS Number99783-23-0Santa Cruz Biotechnology[1]
Molecular FormulaC₅H₇F₃O₂Santa Cruz Biotechnology[1]
Molecular Weight156.10 g/mol Santa Cruz Biotechnology[1]

Postulated Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylase (HDAC) enzymes. This hypothesis is predicated on the established role of butyric acid and its derivatives as HDAC inhibitors.[2]

3.1. The Role of HDACs in Gene Expression

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones. This deacetylation leads to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression. By inhibiting HDACs, the acetylation of histones is maintained by histone acetyltransferases (HATs), resulting in a more open chromatin conformation (euchromatin) that allows for the binding of transcription factors and subsequent gene expression.

3.2. Hypothetical Interaction of this compound with HDACs

It is postulated that this compound, similar to butyrate, acts as a competitive inhibitor of HDACs. The carboxylate group of the acid is likely to chelate the zinc ion present in the active site of class I and class II HDACs, thereby blocking the binding of the natural substrate.

The presence of the trifluoromethyl group may enhance the inhibitory activity through several mechanisms:

  • Increased Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of molecules, which could facilitate the passage of the compound across cellular and nuclear membranes to reach its target HDACs.

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, potentially leading to a longer half-life and more sustained inhibitory effect compared to butyric acid.

  • Modified Acidity: The electron-withdrawing nature of the trifluoromethyl group would increase the acidity of the carboxylic acid, which may influence its interaction with the HDAC active site.

The alpha-methyl group could also influence the binding affinity and selectivity for different HDAC isoforms.

Below is a diagram illustrating the postulated signaling pathway of HDAC inhibition by this compound.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2M4TFB_ext 2-Methyl-4,4,4- trifluorobutyric acid 2M4TFB_cyt 2-Methyl-4,4,4- trifluorobutyric acid 2M4TFB_ext->2M4TFB_cyt Cellular Uptake 2M4TFB_nuc 2-Methyl-4,4,4- trifluorobutyric acid 2M4TFB_cyt->2M4TFB_nuc Nuclear Translocation HDAC HDAC Histone Acetylated Histone HDAC->Histone Deacetylation 2M4TFB_nuc->HDAC Inhibition Chromatin Open Chromatin Histone->Chromatin Gene Gene Expression Chromatin->Gene HDAC_Assay_Workflow Start Start Prep Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - 2M4TFB dilutions Start->Prep Incubate1 Incubate Enzyme + 2M4TFB (15 min, 37°C) Prep->Incubate1 AddSubstrate Add Substrate Incubate1->AddSubstrate Incubate2 Incubate Reaction (30 min, 37°C) AddSubstrate->Incubate2 AddDeveloper Add Developer Incubate2->AddDeveloper ReadFluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) AddDeveloper->ReadFluorescence Analyze Calculate % Inhibition Determine IC50 ReadFluorescence->Analyze End End Analyze->End

References

The Trifluoromethyl Group: A Cornerstone of Modern Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group represents a paramount achievement in medicinal chemistry and materials science. Its unique electronic and steric properties profoundly influence the physicochemical and biological characteristics of a molecule, often leading to enhanced performance and novel applications. This guide provides a comprehensive technical overview of the role of the trifluoromethyl group, with a focus on its impact on key molecular properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an organic molecule instigates significant changes in its electronic distribution, lipophilicity, and metabolic stability. These alterations are pivotal in the rational design of pharmaceuticals and advanced materials.

Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This potent inductive effect (-I) can significantly decrease the pKa of nearby acidic protons or basic centers. For instance, the pKa of aniline's conjugate acid is approximately 4.6, whereas the introduction of a trifluoromethyl group at the para position in 4-(trifluoromethyl)aniline lowers the pKa to about 2.45.[1][2][3][4] This increased acidity or decreased basicity can be crucial for modulating drug-receptor interactions and optimizing pharmacokinetic profiles.

Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch π value of +0.88, contributing to increased membrane permeability.[3] For example, the logP of toluene is 2.73, while that of benzotrifluoride is approximately 2.79 to 3.01.[5][6][7][8] This enhancement in lipophilicity can facilitate the passage of drug candidates across biological membranes, including the blood-brain barrier.[3]

Metabolic Stability

One of the most valued attributes of the trifluoromethyl group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of about 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.[3]

Quantitative Data on Physicochemical Properties

The following tables summarize the impact of the trifluoromethyl group on the pKa and logP of various parent compounds.

CompoundFunctional GrouppKaReference
AnilineAmino~4.6[2][3][4]
4-(Trifluoromethyl)anilineAmino~2.45[1]
Benzoic AcidCarboxylic Acid~4.20[9][10]
4-(Trifluoromethyl)benzoic acidCarboxylic Acid~3.60[11]
PhenolHydroxyl~9.95[12]
4-(Trifluoromethyl)phenolHydroxyl~9.08[11]
BenzylamineAmino~9.33[13][14]
4-(Trifluoromethyl)benzylamineAmino~8.60[15]

Table 1: Effect of the Trifluoromethyl Group on pKa

CompoundlogPReference
Toluene2.73[6][8]
Benzotrifluoride~2.79 - 3.01[5][7]
Aniline0.90[4][16]
4-(Trifluoromethyl)aniline2.87[17]
Phenol1.48[12]
4-(Trifluoromethyl)phenolNot Available

Table 2: Effect of the Trifluoromethyl Group on logP

Experimental Protocols

Accurate determination of the physicochemical properties influenced by the trifluoromethyl group is essential for drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrants.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Titration:

    • Place 20 mL of the test compound solution into a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.

    • For acidic compounds, titrate with 0.1 M NaOH. For basic compounds, titrate with 0.1 M HCl.

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

    • Perform the titration in triplicate to ensure reproducibility.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning:

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • Dilute the liver microsomes in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Add the test compound (typically at a final concentration of 1 µM) to the microsome solution and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of a cold stopping solution (e.g., acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.

Visualizing the Role of the Trifluoromethyl Group

Diagrams generated using Graphviz (DOT language) illustrate key concepts related to the trifluoromethyl group in drug design and its mechanism of action in a biological context.

Trifluoromethyl_Effects cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes CF3 Trifluoromethyl Group (CF₃) Lipophilicity Increased Lipophilicity (↑ logP) CF3->Lipophilicity Increases EWG Strong Electron- Withdrawing Group CF3->EWG Is a Stability High Metabolic Stability CF3->Stability Provides Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Leads to Binding Altered Receptor Binding Lipophilicity->Binding pKa Modulated pKa EWG->pKa Results in EWG->Binding HalfLife Increased In Vivo Half-Life Stability->HalfLife Contributes to

Key effects of the trifluoromethyl group on molecular properties.

Drug_Design_Workflow Start Lead Compound Identified Problem Identify Liabilities (e.g., Poor Metabolic Stability, Low Lipophilicity) Start->Problem Introduce_CF3 Introduce Trifluoromethyl Group (Bioisosteric Replacement) Problem->Introduce_CF3 Strategy Synthesize Synthesize Analogues Introduce_CF3->Synthesize Test In Vitro & In Vivo Testing (ADME, Efficacy, Toxicity) Synthesize->Test Analyze Analyze Data Test->Analyze Optimized Optimized Candidate Analyze->Optimized Improved Profile Fail Redesign or Terminate Analyze->Fail Unfavorable Profile

Strategic introduction of a CF₃ group in drug design workflow.
Case Study: Celecoxib Signaling Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that contains a trifluoromethyl group and selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group contributes to its binding affinity and selectivity.

Celecoxib_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Catalyzes conversion to Celecoxib Celecoxib (with CF₃ group) Celecoxib->COX2 Selectively Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

Simplified signaling pathway of Celecoxib's mechanism of action.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of medicinal chemists and material scientists. Its ability to modulate key physicochemical properties such as lipophilicity, pKa, and metabolic stability has led to the development of numerous successful drugs and advanced materials. A thorough understanding of its effects, supported by robust experimental data, is crucial for the continued design and optimization of next-generation fluorinated compounds.

References

Spectroscopic data interpretation for 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-Methyl-4,4,4-trifluorobutyric Acid

Introduction

This compound is a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research areas. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. A thorough structural elucidation using various spectroscopic techniques is paramount for its characterization. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

For clarity in the interpretation of spectroscopic data, the atoms in the this compound molecule are numbered as follows:

G cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_data Interpreted Data This compound This compound NMR NMR (1H, 13C, 19F) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Connectivity Connectivity & Electronic Environment NMR->Connectivity FunctionalGroups Functional Groups (-COOH, -CF3) IR->FunctionalGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Final Structure Elucidation Final Structure Elucidation Connectivity->Final Structure Elucidation FunctionalGroups->Final Structure Elucidation MolWeight->Final Structure Elucidation G structure Structure -CH3 -CH- -CH2- -CF3 -COOH HNMR 1H NMR Doublet (~1.3 ppm) Multiplet (2.8-3.2 ppm) Multiplet (2.3-2.7 ppm) - Broad Singlet (10-13 ppm) structure:f1->HNMR:f1 structure:f2->HNMR:f2 structure:f3->HNMR:f3 structure:f5->HNMR:f5 CNMR 13C NMR ~15-20 ppm ~35-45 ppm ~30-40 ppm ~120-130 ppm ~175-185 ppm structure:f1->CNMR:f1 structure:f2->CNMR:f2 structure:f3->CNMR:f3 structure:f4->CNMR:f4 structure:f5->CNMR:f5 IR IR (cm-1) C-H (2850-3000) C-H (2850-3000) C-H (2850-3000) C-F (1000-1350) O-H (2500-3300) C=O (1700-1725) structure:f1->IR:f1 structure:f2->IR:f2 structure:f3->IR:f3 structure:f4->IR:f4 structure:f5->IR:f5

An In-depth Technical Guide to 2-Methyl-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4,4,4-trifluorobutanoic acid, a fluorinated carboxylic acid with potential applications in pharmaceutical research and development. The document details its chemical synonyms, physical and spectroscopic properties, experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Chemical Identity and Synonyms

2-Methyl-4,4,4-trifluorobutanoic acid is a chiral carboxylic acid. Its identity is established through various nomenclature systems and registry numbers, ensuring accurate identification in research and commercial contexts.

Identifier TypeValue
IUPAC Name 2-Methyl-4,4,4-trifluorobutanoic acid
Synonyms 4,4,4-Trifluoro-2-methylbutanoic acid[1], 2-methyl-4,4,4-trifluorobutyric acid[1], Butanoic acid, 4,4,4-trifluoro-2-methyl-[1]
CAS Number 99783-23-0[1][2][3]
PubChem CID 2775536[1]
Molecular Formula C5H7F3O2[1][2][3]
Molecular Weight 156.10 g/mol [2][3]
InChI Key OBUKEMPWKGDRJV-UHFFFAOYSA-N[4]
SMILES CC(CC(F)(F)F)C(=O)O[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of 2-Methyl-4,4,4-trifluorobutanoic acid are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Boiling Point 172-175 °CThermo Scientific
Refractive Index 1.358Thermo Scientific
Solubility Soluble in water and ethanol, insoluble in ether.Thermo Scientific

Spectroscopic Data:

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Methyl-4,4,4-trifluorobutanoic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-Methyl-4,4,4-trifluorobutanoic acid is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group. A strong carbonyl (C=O) stretching vibration should appear around 1710 cm⁻¹. The C-F stretching vibrations will be visible as strong bands in the 1000-1350 cm⁻¹ region.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show a quartet for the proton at the C2 position due to coupling with the methyl protons and the adjacent methylene protons. The methyl group at C2 would appear as a doublet. The methylene protons at C3 will likely appear as a complex multiplet due to coupling with the proton at C2 and the fluorine atoms at C4.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the trifluoromethyl group will show a quartet due to C-F coupling.

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, although it may be weak. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).

Experimental Protocols

Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid (Generalized Asymmetric Approach)

Materials:

  • A suitable chiral auxiliary (e.g., Evans auxiliary)

  • Propionyl chloride

  • Lithium diisopropylamide (LDA)

  • 1-iodo-2,2,2-trifluoroethane

  • Lithium hydroxide

  • Hydrogen peroxide

  • Appropriate solvents (e.g., THF, diethyl ether) and reagents for workup and purification.

Procedure:

  • Acylation of the chiral auxiliary: The chiral auxiliary is acylated with propionyl chloride to form the corresponding N-propionyl derivative.

  • Enolate formation: The N-propionyl derivative is treated with a strong base, such as LDA, at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding chiral enolate.

  • Asymmetric alkylation: The enolate is then reacted with an electrophilic trifluoroethylating agent, such as 1-iodo-2,2,2-trifluoroethane, to introduce the trifluoroethyl group at the α-position. The stereoselectivity of this step is directed by the chiral auxiliary.

  • Hydrolysis and removal of the auxiliary: The resulting product is hydrolyzed, typically using lithium hydroxide and hydrogen peroxide, to cleave the chiral auxiliary and yield the desired 2-Methyl-4,4,4-trifluorobutanoic acid. The chiral auxiliary can often be recovered and reused.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of 2-Methyl-4,4,4-trifluorobutanoic acid, often requiring derivatization to improve volatility and chromatographic performance.

Materials:

  • 2-Methyl-4,4,4-trifluorobutanoic acid standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a deuterated analogue)

  • Organic solvent (e.g., acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: A known amount of the sample is dissolved in an appropriate solvent. The internal standard is added to the solution.

  • Derivatization: The solution is treated with the derivatization agent (e.g., BSTFA) and heated to facilitate the reaction, converting the carboxylic acid to its more volatile trimethylsilyl ester.

  • GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The separation is performed on the capillary column using a suitable temperature program. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the derivatized 2-Methyl-4,4,4-trifluorobutanoic acid to that of the internal standard.

Potential Biological Activity and Signaling Pathways

Preliminary research suggests that fluorinated carboxylic acids and their derivatives can exhibit interesting biological activities. While specific studies on 2-Methyl-4,4,4-trifluorobutanoic acid are limited, related compounds have shown potential as enzyme inhibitors. For instance, the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission, has been reported for similar fluorinated molecules.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay can be used to screen for the AChE inhibitory potential of 2-Methyl-4,4,4-trifluorobutanoic acid.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (2-Methyl-4,4,4-trifluorobutanoic acid)

  • Positive control (e.g., physostigmine)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Protocol: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or positive control/blank).

  • Enzyme Addition: Add the AChE solution to initiate the reaction, except in the blank wells.

  • Substrate Addition: After a short pre-incubation, add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Logical Workflow for Synthesis and Purification

synthesis_workflow Figure 1. General Workflow for the Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid start Start Materials (Chiral Auxiliary, Propionyl Chloride) acylation Acylation of Chiral Auxiliary start->acylation enolate Enolate Formation (LDA, -78°C) acylation->enolate alkylation Asymmetric Alkylation (1-iodo-2,2,2-trifluoroethane) enolate->alkylation hydrolysis Hydrolysis and Auxiliary Cleavage alkylation->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 2-Methyl-4,4,4- trifluorobutanoic Acid purification->final_product

Figure 1. General Workflow for the Synthesis of 2-Methyl-4,4,4-trifluorobutanoic Acid

Proposed Mechanism of Acetylcholinesterase Inhibition

AChE_inhibition Figure 2. Hypothetical Inhibition of Acetylcholinesterase cluster_enzyme Acetylcholinesterase (AChE) Active Site AChE AChE Products Choline + Acetate (No Nerve Signal Termination) AChE->Products Hydrolysis NoReaction Inhibition of Hydrolysis AChE->NoReaction Inhibited Enzyme Serine Serine Residue His Histidine Residue Glu Glutamate Residue Acetylcholine Acetylcholine (Substrate) Acetylcholine->AChE Binds to Active Site Inhibitor 2-Methyl-4,4,4- trifluorobutanoic acid (Inhibitor) Inhibitor->AChE Binds to Active Site (Competitive or Non-competitive)

Figure 2. Hypothetical Inhibition of Acetylcholinesterase

References

Safety, handling, and hazards of 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Methyl-4,4,4-trifluorobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, potential hazards, and emergency procedures for this compound (CAS No. 99783-23-0). The information is intended for professionals in research, development, and manufacturing environments where this chemical is used.

Chemical and Physical Properties

This compound is a fluorinated carboxylic acid. The trifluoromethyl group significantly influences its chemical and physical properties.

PropertyValueReference
CAS Number 99783-23-0[1]
Molecular Formula C₅H₇F₃O₂[1]
Molecular Weight 156.10 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Hazard Identification and Classification

This chemical is classified as hazardous. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.

Note: This classification is based on available data for structurally similar compounds and may not be exhaustive.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the recommended steps for handling this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure proper ventilation (Fume Hood) B->C D Assemble required PPE C->D E Wear appropriate PPE: - Chemical resistant gloves - Safety goggles and face shield - Lab coat D->E Proceed to Handling F Handle in a chemical fume hood E->F G Avoid inhalation of vapors or dust F->G H Prevent contact with skin and eyes F->H I Use compatible equipment F->I J Securely close container I->J Proceed to Post-Handling K Decontaminate work area J->K L Dispose of waste properly K->L M Wash hands thoroughly L->M G First Aid Procedures for Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Occurs S1 Immediately remove contaminated clothing. start->S1 E1 Immediately flush eyes with plenty of water for at least 15 minutes. start->E1 I1 Move person to fresh air. start->I1 G1 Do NOT induce vomiting. start->G1 S2 Flush skin with plenty of water for at least 15 minutes. S1->S2 S3 Seek immediate medical attention. S2->S3 E2 Remove contact lenses, if present and easy to do. E1->E2 E3 Continue rinsing. E2->E3 E4 Seek immediate medical attention. E3->E4 I2 If breathing is difficult, give oxygen. I1->I2 I3 If not breathing, give artificial respiration. I1->I3 I4 Seek immediate medical attention. I2->I4 I3->I4 G2 Rinse mouth with water. G1->G2 G3 Never give anything by mouth to an unconscious person. G2->G3 G4 Seek immediate medical attention. G3->G4 G In Vitro Skin Irritation (OECD 439) Workflow A Prepare Reconstructed Human Epidermis (RhE) Tissues B Apply Test Chemical to RhE Tissue Surface A->B C Incubate for a Defined Period B->C D Wash Off Test Chemical C->D E Post-Incubation Period D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Analyze Data and Classify Irritancy Potential F->G

References

Methodological & Application

Synthesis of 2-Methyl-4,4,4-trifluorobutyric Acid via Ester Hydrolysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group (-CF3), in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] 2-Methyl-4,4,4-trifluorobutyric acid is a valuable building block in the synthesis of complex fluorinated molecules for pharmaceutical applications.[3] This document provides detailed application notes and protocols for the synthesis of this compound through the hydrolysis of its corresponding ester, a common and effective synthetic route.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of an appropriate ester precursor, such as ethyl 2-methyl-4,4,4-trifluorobutanoate. The second, and focal, step is the hydrolysis of this ester to yield the desired carboxylic acid. This hydrolysis can be catalyzed by either an acid or a base.

Key Applications in Drug Development

The incorporation of the this compound moiety into a drug candidate can be a strategic approach to modulate its pharmacological profile. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties.[1] This substitution can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.[1]

  • Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

  • Modulation of Binding Affinity: The electronic effects of the trifluoromethyl group can alter the binding interactions of a drug with its target protein.

Experimental Protocols

This section details the protocols for the synthesis of the ester precursor and its subsequent hydrolysis.

Protocol 1: Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate

This protocol is a representative method for the synthesis of the ester precursor.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate (Ethyl 2-methylacetoacetate)

  • Sulfur tetrafluoride (SF4) or other suitable fluorinating agent

  • Anhydrous Hydrogen Fluoride (HF)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable high-pressure reactor, combine ethyl 2-methyl-3-oxobutanoate and a solvent such as dichloromethane.

  • Cool the mixture to a low temperature (e.g., -78 °C).

  • Carefully add a suitable fluorinating agent, such as sulfur tetrafluoride, and anhydrous hydrogen fluoride as a catalyst.

  • Allow the reaction to warm to room temperature and stir for the appropriate time until the reaction is complete (monitored by GC-MS or TLC).

  • Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-methyl-4,4,4-trifluorobutanoate.

  • Purify the crude product by distillation to yield the pure ester.

Protocol 2: Hydrolysis of Ethyl 2-methyl-4,4,4-trifluorobutanoate

This protocol describes the base-catalyzed hydrolysis of the ester to the target carboxylic acid.

Materials:

  • Ethyl 2-methyl-4,4,4-trifluorobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-methyl-4,4,4-trifluorobutanoate in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

  • Add water to dissolve the resulting carboxylate salt.

  • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 1-2) by the slow addition of concentrated hydrochloric acid.

  • Extract the resulting carboxylic acid into diethyl ether or ethyl acetate (perform multiple extractions for better recovery).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield this compound.

  • Further purification can be achieved by distillation or recrystallization if necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number99783-23-0[4][5][6]
Molecular FormulaC5H7F3O2[4][5][6]
Molecular Weight156.10 g/mol [4][5]
AppearanceLiquid or solid
Boiling PointData not readily available
Melting Point25-31 °C
SolubilitySoluble in water and ethanol[4]

Table 2: Representative Reaction Parameters for Ester Hydrolysis

ParameterCondition
Starting MaterialEthyl 2-methyl-4,4,4-trifluorobutanoate
Hydrolysis ReagentSodium Hydroxide (2 M aqueous solution)
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-8 hours
Work-upAcidification with HCl, followed by extraction
Typical Yield> 90% (unoptimized)

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Ester Hydrolysis Start Ethyl 2-methyl-3-oxobutanoate Fluorination Fluorination (e.g., SF4, HF) Start->Fluorination Ester_Intermediate Ethyl 2-methyl-4,4,4-trifluorobutanoate Fluorination->Ester_Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) Ester_Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps

Logical_Relationship Precursor Ester Precursor Synthesis Hydrolysis Ester Hydrolysis Precursor->Hydrolysis Provides Substrate Isolation Product Isolation Hydrolysis->Isolation Yields Crude Product Characterization Product Characterization Isolation->Characterization Provides Purified Product for Analysis

Caption: Logical flow of the synthesis and analysis process.

References

Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure 2-Methyl-4,4,4-trifluorobutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enantiomerically pure 2-Methyl-4,4,4-trifluorobutyric acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The stereochemistry at the C2 position is often crucial for biological activity, necessitating synthetic routes that provide high enantiomeric purity. This document outlines two primary strategies for the asymmetric synthesis of these compounds: chiral auxiliary-mediated alkylation and catalytic asymmetric conjugate addition. Detailed protocols and representative data are provided for each approach.

Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classical and robust method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereoselective introduction of a methyl group at the α-position. The chiral auxiliary is subsequently removed to yield the desired enantiomerically enriched product. A common approach is the alkylation of a chiral Ni(II) complex of a Schiff base derived from a chiral amino alcohol and an amino acid ester, which can be adapted for the synthesis of 2-alkyl carboxylic acids.

Logical Workflow for Chiral Auxiliary-Mediated Alkylation

cluster_prep Preparation of Chiral Complex cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Hydrolysis and Product Isolation chiral_aux Chiral Auxiliary (e.g., (S)-Proline derivative) chiral_complex Chiral Ni(II) Complex chiral_aux->chiral_complex glycine_schiff Glycine Schiff Base glycine_schiff->chiral_complex ni_salt Ni(II) Salt ni_salt->chiral_complex alkylated_complex Alkylated Ni(II) Complex (Diastereomeric Mixture) chiral_complex->alkylated_complex 1. Deprotonation 2. Methylation base Base (e.g., KOH) base->alkylated_complex alkylating_agent Methylating Agent (e.g., CH3I) alkylating_agent->alkylated_complex product Enantiomerically Enriched This compound Derivative alkylated_complex->product Cleavage recovered_aux Recovered Chiral Auxiliary alkylated_complex->recovered_aux Cleavage acid_hydrolysis Acid Hydrolysis acid_hydrolysis->product

Caption: Workflow for Chiral Auxiliary-Mediated Alkylation.

Experimental Protocol: Asymmetric Alkylation of a Chiral Ni(II) Complex

This protocol is adapted from a method for the synthesis of α-amino acids and can be modified for the synthesis of the target carboxylic acid by using an appropriate starting Schiff base.[1]

1. Formation of the Chiral Ni(II) Complex:

  • To a solution of the chiral auxiliary (e.g., (S)-2-[(N-benzylprolyl)amino]benzophenone) and glycine Schiff base in a suitable solvent (e.g., methanol), add a solution of Ni(NO₃)₂·6H₂O in the same solvent.

  • Add a base (e.g., triethylamine) and stir the mixture at room temperature until the formation of the red Ni(II) complex is complete.

  • Isolate the complex by filtration and wash with the solvent.

2. Asymmetric Alkylation:

  • Suspend the chiral Ni(II) complex in a polar aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen).

  • Add a base (e.g., powdered KOH) and stir the mixture.

  • Add the alkylating agent (e.g., methyl iodide) and continue stirring at room temperature for the specified time.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting diastereomeric mixture of the alkylated complex by chromatography.

3. Hydrolysis and Recovery of the Chiral Auxiliary:

  • Dissolve the purified alkylated complex in a mixture of an organic solvent (e.g., diethyl ether) and aqueous HCl.

  • Stir the mixture at room temperature until the red color disappears.

  • Separate the aqueous and organic layers. The aqueous layer contains the desired product.

  • Neutralize the aqueous layer and extract the product.

  • The organic layer contains the chiral auxiliary, which can be recovered and reused.

Data Presentation: Representative Results for Chiral Auxiliary-Mediated Alkylation
Chiral AuxiliaryAlkylating AgentSolventBaseYield (%)Diastereomeric Excess (d.e.) (%)Reference
(S)-Proline derivativeCF₃CH₂IDMFKOH81>99[1]

Note: The data presented is for the synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, which serves as a model for the asymmetric synthesis of the target 2-methyl derivative.

Strategy 2: Catalytic Asymmetric Conjugate Addition

This approach involves the addition of a methyl nucleophile (or a methyl equivalent) to a β-trifluoromethyl-α,β-unsaturated carbonyl compound. The stereochemistry is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst. This method is highly atom-economical and allows for the direct creation of the chiral center.

Signaling Pathway for Catalytic Asymmetric Conjugate Addition

cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_release Product Release catalyst Chiral Catalyst activated_complex Catalyst-Substrate Complex catalyst->activated_complex michael_acceptor β-Trifluoromethyl-α,β-unsaturated Ester/Amide michael_acceptor->activated_complex adduct_complex Michael Adduct-Catalyst Complex activated_complex->adduct_complex Stereoselective Attack nucleophile Methyl Nucleophile (e.g., Me₂Zn) nucleophile->adduct_complex product Enantiomerically Enriched 2-Methyl-4,4,4-trifluorobutyric Acid Derivative adduct_complex->product Release regenerated_catalyst Regenerated Catalyst adduct_complex->regenerated_catalyst Release regenerated_catalyst->catalyst

Caption: Catalytic Cycle for Asymmetric Conjugate Addition.

Experimental Protocol: Asymmetric Michael Addition of a Methyl Group

This protocol is a general representation based on common procedures for asymmetric conjugate additions to trifluoromethylated acceptors.

1. Catalyst and Reagent Preparation:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a copper-chiral ligand complex or an organocatalyst) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Add the β-trifluoromethyl-α,β-unsaturated ester or amide.

2. Conjugate Addition:

  • Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add the methyl nucleophile (e.g., a solution of dimethylzinc in toluene or a Grignard reagent in the presence of a copper salt).

  • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC).

3. Quenching and Work-up:

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

4. Purification and Analysis:

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation: Representative Results for Asymmetric Conjugate Addition
Michael AcceptorMethyl SourceCatalyst/LigandSolventYield (%)Enantiomeric Excess (e.e.) (%)
β-Trifluoromethyl enonePhenylacetyleneTaniaphos-Cu(I)Not specifiedGoodup to 99
β-Trifluoromethyl acrylamideNitroalkaneOrganocatalystNot specifiedGoodExcellent

Note: The data provided are from related reactions, as direct data for the methylation of a trifluoromethylated acrylate to form the target acid was not available in the initial search results. These examples demonstrate the feasibility and high stereoselectivity of this approach.

Conclusion

Both chiral auxiliary-mediated alkylation and catalytic asymmetric conjugate addition represent viable and effective strategies for the synthesis of enantiomerically pure this compound derivatives. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity. The protocols and data presented herein provide a solid foundation for researchers to develop specific synthetic routes tailored to their needs. Further optimization of reaction conditions may be necessary to achieve optimal results for specific substrates.

References

2-Methyl-4,4,4-trifluorobutyric Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-4,4,4-trifluorobutyric acid is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of various derivatives, offering insights into its reactivity and potential applications.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of organic molecules, including amides, esters, and more complex heterocyclic structures. Its trifluoromethyl group makes it an attractive component for the design of enzyme inhibitors and other biologically active compounds.[1][3]

Logical Workflow for Derivative Synthesis

G A This compound B Amide Coupling A->B C Esterification A->C D N-Aryl-2-methyl-4,4,4-trifluorobutyramides B->D E 2-Methyl-4,4,4-trifluorobutanoate Esters C->E F Bioactive Molecules / Enzyme Inhibitors D->F E->F

Caption: Synthetic pathways from this compound.

Experimental Protocols

Synthesis of N-Aryl-2-methyl-4,4,4-trifluorobutyramides

Amide bond formation is a crucial transformation in the synthesis of pharmaceuticals. The following protocol describes a general procedure for the coupling of this compound with anilines.

Reaction Scheme:

This compound + Substituted Aniline --(Coupling Agent, Base)--> N-Aryl-2-methyl-4,4,4-trifluorobutyramide

Detailed Protocol:

  • Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0 eq).

  • Amine Addition: Stir the mixture at 0 °C for 10-15 minutes, then add the substituted aniline (1.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Amide Synthesis

EntryAniline DerivativeCoupling AgentBaseSolventTime (h)Yield (%)
1AnilineHBTUDIPEADMF685
24-FluoroanilineEDC/HOBtTEADCM882
34-MethoxyanilinePyBOPDIPEADMF590

Note: The data presented in this table are representative and may vary based on specific reaction conditions and the purity of reagents.

Amide Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification A Dissolve Acid in Solvent B Add Coupling Agent & Base A->B C Add Aniline B->C D Stir at Room Temp C->D E Aqueous Work-up D->E F Column Chromatography E->F G Pure Amide F->G

Caption: Workflow for N-Aryl-2-methyl-4,4,4-trifluorobutyramide synthesis.

Synthesis of 2-Methyl-4,4,4-trifluorobutanoate Esters

Esterification of this compound can be achieved through various methods, including acid-catalyzed esterification and alkylation of the corresponding carboxylate salt.

Reaction Scheme (Alkylation):

This compound + Benzyl Bromide --(Base)--> Benzyl 2-methyl-4,4,4-trifluorobutanoate

Detailed Protocol:

  • Salt Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or acetone, add a base (e.g., K2CO3 or Cs2CO3, 1.5 eq).

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.

Quantitative Data for Ester Synthesis

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK2CO3DMF60892
2Ethyl IodideCs2CO3Acetone501288
3Methyl IodideK2CO3DMF60695

Note: The data presented in this table are representative and may vary based on specific reaction conditions and the purity of reagents.

Application in Enzyme Inhibition

The trifluoromethyl group is a well-known pharmacophore that can enhance the inhibitory activity of molecules against various enzymes.[1][2] Derivatives of this compound are potential candidates for the development of novel enzyme inhibitors. For instance, trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[2] The synthesis of such ketones can be achieved from the corresponding esters.[4]

Signaling Pathway Inhibition Model

G Enzyme Target Enzyme Product Product Enzyme->Product Inhibitor CF3-Containing Inhibitor Inhibitor->Block Substrate Substrate Substrate->Enzyme Block->Enzyme

Caption: Inhibition of an enzymatic reaction by a CF3-containing inhibitor.

Spectroscopic Data

The following tables provide representative spectroscopic data for a derivative of this compound.

¹H NMR Data for N-phenyl-2-methyl-4,4,4-trifluorobutyramide (in CDCl₃)

Proton AssignmentChemical Shift (ppm)Multiplicity
NH (amide)8.0 - 8.2br s
Ar-H7.1 - 7.6m
CH (methine)2.8 - 3.0m
CH₂2.4 - 2.7m
CH₃ (methyl)1.3 - 1.4d

¹³C NMR Data for N-phenyl-2-methyl-4,4,4-trifluorobutyramide (in CDCl₃)

Carbon AssignmentChemical Shift (ppm)
C=O (amide)170 - 172
Ar-C120 - 140
CF₃125 - 128 (q)
CH (methine)40 - 42
CH₂35 - 38 (q)
CH₃ (methyl)15 - 17

IR Data for N-phenyl-2-methyl-4,4,4-trifluorobutyramide (cm⁻¹)

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3300 - 3350
C=O Stretch1660 - 1680
C-F Stretch1100 - 1300

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a wide range of fluorinated organic molecules. The protocols and data presented herein provide a foundation for researchers to explore its applications in drug discovery, materials science, and other areas of chemical research. The strategic incorporation of the 2-methyl-4,4,4-trifluorobutyryl moiety can lead to the development of novel compounds with enhanced biological and physical properties.

References

Applications of 2-Methyl-4,4,4-trifluorobutyric Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,4,4-trifluorobutyric acid is a valuable fluorinated building block in medicinal chemistry. The incorporation of the trifluoromethyl group (CF3) into drug candidates can significantly enhance their pharmacological properties. The CF3 group is known to improve metabolic stability, increase lipophilicity, and act as a bioisostere for other chemical groups, thereby favorably modulating the binding affinity and pharmacokinetic profile of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of a potent leukotriene receptor antagonist, serving as a key example of its application in drug discovery.

Application in the Synthesis of Leukotriene Receptor Antagonists

A primary application of this compound is in the synthesis of potent and selective antagonists of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors are pivotal in the pathophysiology of asthma and allergic rhinitis, making them important targets for therapeutic intervention. The 2-methyl-4,4,4-trifluorobutyl moiety, derived from the corresponding butyric acid, has been successfully incorporated into indole-5-carboxamide derivatives, leading to the discovery of the clinical candidate ZD3523 (Masilukast).

Quantitative Data: Biological Activity of ZD3523

The introduction of the fluorinated substituent from this compound resulted in a compound with high affinity and potency as a leukotriene receptor antagonist. The biological activity of the R-enantiomer of ZD3523 is summarized in the table below.

ParameterValueDescription
Ki 0.42 nMInhibition constant for the displacement of [3H]LTD4 on guinea pig lung membranes[1].
pKB 10.13 ± 0.14Negative logarithm of the dissociation constant for antagonism of LTE4-induced contractions in guinea pig trachea[1].
Oral ED50 1.14 µmol/kgEffective dose for 50% inhibition of LTD4-induced bronchoconstriction in guinea pigs when administered orally[1].

Signaling Pathway

Leukotriene receptor antagonists like ZD3523 act by competitively blocking the binding of cysteinyl leukotrienes (LTD4 and LTE4) to their G-protein coupled receptors (CysLT1) on airway smooth muscle cells and other inflammatory cells. This inhibition prevents the downstream signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment, which are hallmark features of asthma.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds to ZD3523 ZD3523 (from 2-Methyl-4,4,4- trifluorobutyric acid) ZD3523->CysLT1 Antagonizes G_Protein G-Protein Activation CysLT1->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Response Pathophysiological Responses (Bronchoconstriction, etc.) Ca_Release->Response

Caption: Signaling pathway of leukotriene D4 and its antagonism by ZD3523.

Experimental Protocols

Synthesis of (2R)-2-Methyl-4,4,4-trifluorobutyl Amide Moiety

The enantioselective synthesis of the key 2-methyl-4,4,4-trifluorobutyl amine fragment is crucial for the potency of ZD3523. A key step in this synthesis involves the diastereoselective alkylation of a chiral oxazolidinone derivative.

Workflow for Enantioselective Synthesis:

G cluster_0 Synthesis of Chiral Amine Fragment start 2-Methyl-4,4,4-trifluorobutanoic acid or its reactive derivative step1 Acylation of Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) start->step1 step2 Diastereoselective Alkylation step1->step2 step3 Cleavage of Chiral Auxiliary step2->step3 step4 Conversion to (2R)-2-methyl-4,4,4-trifluorobutylamine step3->step4 end (2R)-2-methyl-4,4,4-trifluorobutylamine step4->end

References

Application Notes and Protocols for 2-Methyl-4,4,4-trifluorobutyric acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-4,4,4-trifluorobutyric acid (MTFBA), with CAS number 99783-23-0, is a valuable fluorinated building block in pharmaceutical synthesis. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. These application notes provide detailed protocols for the use of MTFBA as a pharmaceutical intermediate, focusing on its application in the synthesis of chiral amines, which are crucial components of many active pharmaceutical ingredients (APIs).

Key Application: Synthesis of (2R)-methyl-4,4,4-trifluorobutylamine

A primary application of this compound is in the stereoselective synthesis of (2R)-methyl-4,4,4-trifluorobutylamine. This chiral amine can serve as a key intermediate in the development of various pharmaceuticals. The synthetic strategy involves the formation of a diastereomeric amide, followed by separation and subsequent hydrolysis and reduction.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 99783-23-0[1][2][3][4]
Molecular Formula C₅H₇F₃O₂[1][2]
Molecular Weight 156.10 g/mol [1][2]
Appearance Colorless oil or white powder[3]
Boiling Point 173-176 °C
Solubility Soluble in water and ethanol[2]

Experimental Protocols

Protocol 1: Synthesis of (RS)-4,4,4-trifluoro-2-methyl-N-[(S)-1-phenylethyl]-butyramide

This protocol details the amide coupling of racemic this compound with an optically active amine, (S)-1-phenylethylamine, to form diastereomeric amides.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles (approx.)
2-Methyl-4,4,4-trifluorobutanoic acid99783-23-0156.1010.0 g0.064
(1S)-phenylethylamine2627-86-3121.187.8 g0.064
4-(N,N-dimethylaminopyridine) (DMAP)1122-58-3122.177.8 g0.064
Dicyclohexylcarbodiimide (DCC)538-75-0206.3315.9 g0.077
Dichloromethane (DCM)75-09-284.93300 mL-

Procedure:

  • To a solution of 2-methyl-4,4,4-trifluorobutanoic acid (10.0 g, 0.064 moles) in dichloromethane (150 mL), add 4-(N,N-dimethylaminopyridine) (7.8 g, 0.064 moles).

  • Stir the mixture for 15 minutes at ambient temperature.

  • Add a solution of (1S)-phenylethylamine (7.8 g, 0.064 moles) in dichloromethane (50 mL) to the reaction mixture.

  • Stir for an additional 15 minutes.

  • Add a solution of dicyclohexylcarbodiimide (15.9 g, 0.077 moles) in dichloromethane (100 mL).

  • Allow the reaction mixture to stand for 4 days at ambient temperature.

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the mixture to remove the DCU.

  • Wash the filtrate with water (2 x 200 mL).

  • Separate the organic layer and dry over magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude (RS)-4,4,4-trifluoro-2-methyl-N-[(S)-1-phenylethyl]-butyramide.

Diagram of the Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product A 2-Methyl-4,4,4-trifluorobutanoic acid in DCM E Stir for 4 days at ambient temperature A->E B DMAP B->E C (1S)-phenylethylamine in DCM C->E D DCC in DCM D->E F Filter to remove DCU E->F G Wash with water F->G H Dry organic layer G->H I Evaporate solvent H->I J Crude Diastereomeric Amide Mixture I->J

Workflow for the synthesis of the diastereomeric amide.
Protocol 2: Diastereomeric Separation and Conversion to (2R)-methyl-4,4,4-trifluorobutylamine

This protocol outlines the separation of the diastereomers and the subsequent conversion of the desired (R)-diastereomer into the target chiral amine.

Materials and Reagents:

ReagentCAS Number
(RS)-4,4,4-trifluoro-2-methyl-N-[(S)-1-phenylethyl]-butyramide-
Hydrochloric acid (dilute)7647-01-0
Sodium hydroxide1310-73-2
Thionyl chloride7719-09-7
Ammonia7664-41-7
Lithium aluminum hydride (LAH)16853-85-3
Diethyl ether60-29-7

Procedure:

  • Diastereomer Separation: The separation of the (R)- and (S)-diastereomeric butyramides can be achieved by fractional crystallization or chromatography. The specific conditions for separation will need to be optimized based on the specific diastereomeric mixture.

  • Hydrolysis of the (R)-diastereomer: The separated (R)-diastereomeric butyramide is hydrolyzed by heating with dilute hydrochloric acid. This step cleaves the amide bond to yield (2R)-methyl-4,4,4-trifluorobutanoic acid and recovers the (S)-1-phenylethylamine chiral auxiliary.

  • Amide Formation: The resulting (2R)-methyl-4,4,4-trifluorobutanoic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently treated with ammonia to form (2R)-methyl-4,4,4-trifluorobutyramide.

  • Reduction to the Amine: The (2R)-methyl-4,4,4-trifluorobutyramide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH) in an ethereal solvent, to afford the final product, (2R)-methyl-4,4,4-trifluorobutylamine.

Logical Relationship Diagram:

G A Racemic 2-Methyl-4,4,4- trifluorobutanoic acid B Amide Coupling with (S)-1-phenylethylamine A->B C Diastereomeric Amide Mixture B->C D Separation (Crystallization/Chromatography) C->D E (R)-diastereomeric butyramide D->E F Hydrolysis E->F G (2R)-methyl-4,4,4- trifluorobutanoic acid F->G H Amide Formation G->H I (2R)-methyl-4,4,4- trifluorobutyramide H->I J Reduction I->J K (2R)-methyl-4,4,4- trifluorobutylamine J->K

Synthetic pathway to (2R)-methyl-4,4,4-trifluorobutylamine.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its incorporation into a final drug molecule can influence the drug's interaction with its biological target. The trifluoromethyl group can impact binding affinity and metabolic stability, thereby affecting the overall efficacy and pharmacokinetics of the drug. The logical relationship in its use is the transformation of a simple building block into a complex, stereochemically defined pharmaceutical intermediate.

Diagram of the Role of Fluorinated Intermediates in Drug Discovery:

G A Fluorinated Building Block (e.g., 2-Methyl-4,4,4- trifluorobutyric acid) B Chemical Synthesis A->B I Improved Pharmacokinetics (Metabolic Stability) A->I J Enhanced Binding Affinity A->J C Pharmaceutical Intermediate B->C D Further Synthesis C->D E Active Pharmaceutical Ingredient (API) D->E F Formulation E->F H Biological Target Interaction E->H G Drug Product F->G

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Methyl-4,4,4-trifluorobutyric acid. This document includes predicted spectral data, a comprehensive experimental protocol for sample preparation and analysis, and visual diagrams to illustrate the molecular structure and analytical workflow.

Introduction

This compound is a carboxylic acid containing a trifluoromethyl group. The presence of fluorine significantly influences the NMR spectra due to large chemical shift effects and through-bond scalar (J) coupling to both proton and carbon nuclei. Understanding these spectral features is crucial for the structural elucidation and purity assessment of this and related fluorinated organic compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are reported in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~11-12Broad Singlet1H-COOH
~2.8 - 3.0Multiplet1H³J(H,H) ≈ 7-8 Hz, ³J(H,F) ≈ 8-10 HzCH
~2.3 - 2.5Multiplet2H³J(H,H) ≈ 7-8 Hz, ²J(H,F) ≈ 10-12 HzCH₂
~1.25Doublet3H³J(H,H) ≈ 7 HzCH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~175-180Singlet-COOH
~125-128Quartet¹J(C,F) ≈ 270-280 HzCF₃
~35-40Quartet²J(C,F) ≈ 25-35 HzCH₂
~30-35Quartet³J(C,F) ≈ 3-5 HzCH
~15-20Singlet-CH₃

Experimental Protocol

This section details the methodology for the preparation and NMR analysis of a sample of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃, 0.6-0.7 mL)

    • Tetramethylsilane (TMS) as an internal standard

    • 5 mm NMR tube

    • Pasteur pipette and cotton wool

    • Vial

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Place a small plug of cotton wool into a Pasteur pipette.

    • Filter the solution through the cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30 or equivalent).

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: -2 to 16 ppm.

    • Temperature: 298 K.

  • Parameters for ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or equivalent).

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

    • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and measure the coupling constants.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

NMR Analysis Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Integration & Coupling Analysis calibrate->analyze

Caption: Experimental workflow for NMR spectral analysis.

¹H-¹⁹F and ¹³C-¹⁹F Coupling Interactions

Couplings C4 C4 C3 C3 C4->C3 ¹J(C,F), ²J(C,F) C2 C2 C4->C2 ³J(C,F) F F₃ H_C3 H H_C2 H C1 C1 F->H_C3 ²J(H,F) F->H_C2 ³J(H,F)

Caption: Diagram illustrating key through-bond J-coupling interactions with the trifluoromethyl group.

Application Notes and Protocols for FTIR Spectroscopy of 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of molecular compounds. By measuring the absorption of infrared radiation, FTIR spectroscopy identifies the functional groups present in a molecule, providing a unique "fingerprint" of its chemical structure. This application note provides a detailed protocol for the functional group analysis of 2-Methyl-4,4,4-trifluorobutyric acid using FTIR spectroscopy. This compound is of interest in pharmaceutical and materials science due to the presence of both a carboxylic acid and a trifluoromethyl group, which impart specific chemical properties.

Functional Group Analysis of this compound

The key functional groups in this compound that can be identified using FTIR spectroscopy are the carboxylic acid (-COOH), the trifluoromethyl group (-CF₃), and the alkyl backbone (C-H bonds).

  • Carboxylic Acid Group (-COOH): This group gives rise to two very characteristic and strong absorptions. The hydroxyl (-OH) stretching vibration appears as a very broad band, often spanning from 3300 to 2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration produces a sharp and intense peak typically found between 1760 and 1690 cm⁻¹.

  • Trifluoromethyl Group (-CF₃): The C-F stretching vibrations in the trifluoromethyl group are known to produce very strong and characteristic absorption bands in the infrared spectrum. These are typically observed in the region of 1400 to 1000 cm⁻¹. The symmetric and asymmetric stretching modes of the CF₃ group are often intense.

  • Alkyl Group (C-H bonds): The stretching and bending vibrations of the C-H bonds in the methyl and methylene groups of the molecule will also be present. C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. These are based on typical ranges for these functional groups. Experimental values may vary slightly depending on the sample state and measurement conditions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Broad
C-H StretchAlkyl2980 - 2870Medium
C=O StretchCarboxylic Acid1760 - 1690Strong, Sharp
C-F Asymmetric & Symmetric StretchTrifluoromethyl1400 - 1100Very Strong
C-O StretchCarboxylic Acid1320 - 1210Medium
O-H BendCarboxylic Acid1440 - 1395 & 950 - 910Medium, Broad

Experimental Protocols

A reliable method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique requires minimal sample preparation.

Materials and Equipment
  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or ZnSe crystal)

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation p1 Place a drop of This compound on ATR crystal a1 Collect background spectrum (clean ATR crystal) p1->a1 Prepare for measurement a2 Collect sample spectrum a1->a2 Run experiment d1 Background correction a2->d1 Process raw data d2 Identify characteristic peaks d1->d2 d3 Compare with reference data d2->d3 i1 Assign peaks to functional groups d3->i1 i2 Generate report i1->i2

Caption: Experimental workflow for FTIR analysis.

Detailed Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient environment (e.g., CO₂ and water vapor).

  • Sample Application:

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for functional group identification.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections.

  • Cleaning:

    • After the measurement, carefully clean the ATR crystal with a solvent-moistened, lint-free wipe. Ensure all sample residue is removed to prevent cross-contamination.

Data Interpretation

The resulting FTIR spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of this compound.

Logical Relationship of Functional Groups and Spectral Regions

functional_groups cluster_regions FTIR Spectral Regions (cm⁻¹) cluster_groups Functional Groups molecule This compound g1 Carboxylic Acid (-OH) molecule->g1 g2 Alkyl (-CH, -CH₃) molecule->g2 g3 Carbonyl (C=O) molecule->g3 g4 Trifluoromethyl (-CF₃) molecule->g4 r1 3300-2500 (Broad) r2 3000-2850 r3 1760-1690 (Strong, Sharp) r4 1400-1000 (Very Strong) g1->r1 g2->r2 g3->r3 g4->r4

Caption: Functional groups and their IR regions.

  • O-H Stretch: Look for a very broad absorption band in the 3300-2500 cm⁻¹ region, which is a hallmark of a carboxylic acid.

  • C-H Stretch: Identify the medium intensity peaks just below 3000 cm⁻¹ corresponding to the alkyl C-H bonds.

  • C=O Stretch: A strong, sharp peak between 1760-1690 cm⁻¹ will confirm the presence of the carbonyl group of the carboxylic acid.

  • C-F Stretches: Expect to see one or more very strong absorption bands in the 1400-1100 cm⁻¹ range, indicative of the trifluoromethyl group.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks, including C-O stretching and various bending vibrations, which are unique to the molecule's overall structure.

By following these protocols and referencing the provided data, researchers can effectively utilize FTIR spectroscopy for the reliable functional group analysis of this compound.

Application Notes: The Role of 2-Methyl-4,4,4-trifluorobutyric Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has been a pivotal strategy in modern chemical design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. One such valuable fluorinated building block is 2-Methyl-4,4,4-trifluorobutyric acid . This chiral carboxylic acid, with its trifluoromethyl group, presents a key structural motif for the development of next-generation herbicides, insecticides, and fungicides. The trifluoromethyl group can play a crucial role in binding to target enzymes and can block metabolic degradation, thereby prolonging the desired biological effect.[1][2]

This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound in the synthesis of a novel amide-based insecticide.

Hypothetical Application: Synthesis of a Novel Insecticide

For the purpose of these application notes, we will describe the synthesis of a hypothetical insecticidal amide, "Trifluoro-methyl-diamide X," derived from this compound. The rationale for this synthesis is based on the well-established insecticidal activity of various amide-containing compounds. The trifluoromethyl group is anticipated to enhance the insecticidal potency and metabolic stability of the final product.

Proposed Target and Rationale

The hypothetical target insecticide, N-(4-chloro-2-methylphenyl)-2-methyl-4,4,4-trifluorobutanamide (Trifluoro-methyl-diamide X), is designed to target the ryanodine receptor in insects, a validated target for several commercial insecticides. The 2-Methyl-4,4,4-trifluorobutyryl moiety is expected to interact with a key binding site on the receptor, while the substituted aniline component provides the necessary lipophilicity and structural features for transport to the target site.

Experimental Protocols

1. Synthesis of 2-Methyl-4,4,4-trifluorobutyryl chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is a common precursor for amide synthesis.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, a catalytic amount of DMF is added.

    • The solution is cooled to 0 °C in an ice bath.

    • Thionyl chloride (1.2 eq) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield the crude 2-Methyl-4,4,4-trifluorobutyryl chloride, which is used in the next step without further purification.

2. Synthesis of N-(4-chloro-2-methylphenyl)-2-methyl-4,4,4-trifluorobutanamide (Trifluoro-methyl-diamide X)

This is the key amide bond formation step to produce the target insecticide.

  • Materials:

    • 2-Methyl-4,4,4-trifluorobutyryl chloride

    • 4-chloro-2-methylaniline

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • A solution of 4-chloro-2-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM is prepared in a round-bottom flask.

    • The solution is cooled to 0 °C.

    • A solution of crude 2-Methyl-4,4,4-trifluorobutyryl chloride (1.1 eq) in anhydrous DCM is added dropwise to the aniline solution.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

    • The reaction is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-chloro-2-methylphenyl)-2-methyl-4,4,4-trifluorobutanamide.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Trifluoro-methyl-diamide X

StepReactantMolar Mass ( g/mol )Amount (mmol)EquivalentsProductMolar Mass ( g/mol )Yield (%)Purity (%)
1This compound156.1010.01.02-Methyl-4,4,4-trifluorobutyryl chloride174.55~95 (crude)-
24-chloro-2-methylaniline141.599.51.0Trifluoro-methyl-diamide X279.6985>98 (after chromatography)

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification A This compound C 2-Methyl-4,4,4-trifluorobutyryl chloride A->C Reaction B SOCl2, DMF (cat.), DCM E Trifluoro-methyl-diamide X C->E Reaction D 4-chloro-2-methylaniline, Et3N, DCM F Column Chromatography E->F G Pure Trifluoro-methyl-diamide X F->G

Caption: Experimental workflow for the synthesis of Trifluoro-methyl-diamide X.

signaling_pathway cluster_receptor Insect Muscle Cell cluster_downstream Downstream Effects A Trifluoro-methyl-diamide X B Ryanodine Receptor (RyR) A->B Binds to and activates C Uncontrolled Ca2+ release from Sarcoplasmic Reticulum B->C D Muscle Contraction C->D E Paralysis and Death D->E

Caption: Hypothetical signaling pathway for Trifluoro-methyl-diamide X in insects.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of novel agrochemicals. The hypothetical synthesis of "Trifluoro-methyl-diamide X" illustrates a practical and efficient route to a potential new insecticide. The incorporation of the 2-methyl-4,4,4-trifluorobutyryl moiety is a promising strategy for enhancing the biological activity and metabolic stability of agrochemical candidates. Further research into the derivatization of this acid is likely to yield a new generation of effective and environmentally compatible crop protection agents.

References

Application of 2-Methyl-4,4,4-trifluorobutyric Acid in Enzyme Inhibition Studies: A Focus on Histone Deacetylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4,4,4-trifluorobutyric acid is a fluorinated carboxylic acid with potential applications in enzyme inhibition studies, particularly in the context of drug discovery and development. While direct experimental data on this specific compound is limited, its structural similarity to butyric acid, a well-established inhibitor of histone deacetylases (HDACs), suggests its potential as a modulator of this important class of enzymes. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to increased metabolic stability and enhanced biological activity.[1] This document provides a detailed overview of the proposed application of this compound as a histone deacetylase (HDAC) inhibitor, including hypothetical quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[3] Dysregulation of HDAC activity has been implicated in a variety of diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4] Butyric acid, a short-chain fatty acid, is a known non-competitive inhibitor of most HDACs (except class III and certain class II enzymes).[5] It induces histone hyperacetylation, leading to changes in gene expression that can result in the inhibition of cell proliferation and the induction of differentiation or apoptosis.[4] Fluorinated compounds, including trifluoromethyl ketones, have also been identified as potent HDAC inhibitors.[6][7] Therefore, it is hypothesized that this compound may act as a potent and potentially more stable HDAC inhibitor than its non-fluorinated counterpart.

Data Presentation

As direct inhibitory data for this compound is not currently available in published literature, the following table summarizes the known inhibitory concentrations (IC50) of its parent compound, sodium butyrate, against total HDAC activity. This serves as a baseline for estimating the potential potency of its fluorinated analog.

CompoundTargetIC50 ValueNotes
Sodium ButyrateTotal Histone Deacetylase (HDAC)0.80 mMNon-competitive inhibitor.[5]

Experimental Protocols

The following is a detailed protocol for a fluorometric in vitro histone deacetylase (HDAC) activity assay, which can be adapted to screen and characterize the inhibitory potential of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HDAC activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution containing a trypsin-like protease and a stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)[2]

  • This compound

  • Positive control inhibitor (e.g., Sodium Butyrate or Trichostatin A)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare solutions of the positive control inhibitor in a similar manner.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well in triplicate:

      • Assay Buffer

      • Test compound at various concentrations (or vehicle control - DMSO in Assay Buffer)

      • Diluted recombinant HDAC enzyme

    • Include "no enzyme" controls containing only the substrate and Assay Buffer to measure background fluorescence.

  • Pre-incubation:

    • Gently mix the contents of the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Mix the plate and incubate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Signal Development:

    • Add the Developer solution to each well. This will stop the HDAC reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[2]

  • Final Incubation:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[8]

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-Methyl-4,4,4-trifluorobutyric_acid 2-Methyl-4,4,4- trifluorobutyric acid HDAC Histone Deacetylase (HDAC) 2-Methyl-4,4,4-trifluorobutyric_acid->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Acetylated_Histones->Histones Deacetylation Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Maintains Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition.

HDAC_Assay_Workflow A Prepare Serial Dilutions of This compound B Add Assay Buffer, Inhibitor, and HDAC Enzyme to 96-well Plate A->B C Pre-incubate at 37°C for 15 minutes B->C D Add Fluorogenic HDAC Substrate C->D E Incubate at 37°C for 30-60 minutes D->E F Add Developer Solution (Stop & Develop) E->F G Incubate at Room Temperature for 15 minutes F->G H Measure Fluorescence (Ex: 360 nm, Em: 460 nm) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I

Caption: Experimental workflow for HDAC inhibition assay.

References

Application Notes and Protocols for the Large-Scale Preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid is a crucial building block in modern drug discovery, serving as a bioisostere for natural amino acids like leucine to enhance the metabolic stability and pharmacokinetic properties of peptide-based therapeutics.[1] This document provides detailed application notes and scalable protocols for the efficient, large-scale synthesis of this compound. The methodology is centered on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, a robust process that avoids the need for chromatographic purification and utilizes a recyclable chiral auxiliary, making it both cost-effective and commercially viable.[1] The protocols described have been successfully reproduced for preparations exceeding 300 g of the final, high-purity product.[1]

Overview of the Synthetic Strategy

The synthesis is a multi-step process that begins with the formation of a chiral Ni(II)-glycine Schiff base complex. This complex serves as a chiral nucleophilic glycine equivalent. The key stereochemistry-defining step is the alkylation of this complex with 1,1,1-trifluoro-2-iodoethane. Following the alkylation, the resulting diastereomerically enriched complex is disassembled. The liberated amino acid is then protected in situ with an Fmoc group. The final product is purified by recrystallization to yield (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid with high enantiomeric purity.

Experimental Protocols

The following protocols are adapted from a successfully demonstrated large-scale synthesis.[1] The procedure is divided into three main stages: Alkylation of the Ni(II)-Glycine Complex, Decomplexation and Fmoc Protection, and Purification.

Stage 1: Asymmetric Alkylation of Chiral Glycine Equivalent (S)-6

This stage describes the alkylation of the Ni(II) complex of the glycine Schiff base with trifluoroethyl iodide.[1] The protocol has been successfully performed on both 80 g and 250 g scales.

Materials and Reagents:

  • Ni–glycine complex ((S)-6)

  • 1,1,1-Trifluoro-2-iodoethane

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (H₂O)

  • Nitrogen (N₂) gas supply

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_alkylation Alkylation Reaction cluster_precipitation Product Precipitation prep_flask Inert Atmosphere Flask add_dmf Add DMF prep_flask->add_dmf purge_n2 Purge with N₂ add_dmf->purge_n2 add_reagents Add Ni-Glycine Complex, CF₃CH₂I, and KOH/MeOH purge_n2->add_reagents stir Stir at 20-35°C for 1h add_reagents->stir add_water1 Add H₂O (3 vol vs. complex) Stir for 1h stir->add_water1 add_water2 Add H₂O (2 vol vs. complex) Stir for 1h add_water1->add_water2 filtration Filter Precipitate add_water2->filtration wash_solid Wash Solid with H₂O filtration->wash_solid drying Dry in vacuo wash_solid->drying product Alkylated Ni(II) Complex (S)(2S)-7 drying->product caption Workflow for Asymmetric Alkylation

Caption: Workflow for Asymmetric Alkylation.

Procedure:

  • Preparation: In a four-necked flask of appropriate size, add the specified volume of N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Stir for 30-50 minutes while maintaining a nitrogen flow to ensure an inert environment.

  • Addition of Reagents: Add the Ni–glycine complex ((S)-6), 1,1,1-trifluoro-2-iodoethane, and a solution of potassium hydroxide (KOH) in methanol (MeOH) to the flask. Use additional small volumes of DMF to ensure complete transfer of all reagents.

  • Reaction: Stir the mixture at 20-35 °C under a nitrogen atmosphere for 1 hour.

  • Precipitation (Step 1): Add the first portion of water (3 volumes relative to the mass of the glycine complex) to the reaction mixture and stir for 1 hour at 20-35 °C. A precipitate will begin to form.

  • Precipitation (Step 2): Add the second portion of water (2 volumes relative to the mass of the glycine complex) and continue stirring for another hour at the same temperature. This two-step water addition is crucial for the gradual and selective precipitation of the major diastereomer.[1]

  • Isolation: Filter the resulting precipitate. Wash the collected solid with water.

  • Drying: Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved to afford the alkylated Ni(II) complex ((S)(2S)-7).

Quantitative Data for Alkylation:

Parameter80 g Scale Reaction250 g Scale Reaction
Ni–glycine complex ((S)-6)80.0 g250.0 g
1,1,1-Trifluoro-2-iodoethane29.32 g (1.05 eq.)91.61 g (1.05 eq.)
KOH8.14 g (1.05 eq.)25.42 g (1.05 eq.)
DMF (main solvent)720 mL2250 mL
MeOH (for KOH)72 mL225 mL
Water (1st addition)240 mL750 mL
Water (2nd addition)160 mL500 mL
Yield of (S)(2S)-7 Not specified Not specified
Diastereomeric Excess >99% de >99% de

Table 1: Reagent quantities and results for the asymmetric alkylation at different scales.[1]

Stage 2: Decomplexation and In Situ Fmoc Protection

This stage involves the disassembly of the alkylated Ni(II) complex to release the free amino acid, followed by immediate protection with Fmoc-Osu.

Materials and Reagents:

  • Alkylated Ni(II) Complex ((S)(2S)-7)

  • Hydrochloric Acid (HCl), 35% aqueous solution

  • Acetone

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃)

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-Osu)

  • Sodium Chloride (NaCl)

Experimental Workflow Diagram:

G cluster_decomplex Decomplexation cluster_fmoc Fmoc Protection cluster_workup Work-up & Extraction start Alkylated Ni(II) Complex add_hcl Add 35% HCl in Acetone start->add_hcl heat Heat at 50-60°C for 3h add_hcl->heat cool Cool to 0-10°C heat->cool adjust_ph Adjust to pH 8-9 with NaHCO₃ cool->adjust_ph add_fmoc Add Fmoc-Osu in Acetone adjust_ph->add_fmoc react Stir at 20-35°C for 15h add_fmoc->react concentrate Concentrate in vacuo react->concentrate add_etOAc_h2o Add EtOAc & H₂O concentrate->add_etOAc_h2o separate Separate Layers add_etOAc_h2o->separate wash_org Wash Organic Layer with Brine separate->wash_org final_product Crude Product wash_org->final_product Proceed to Purification caption Workflow for Decomplexation and Fmoc Protection

Caption: Decomplexation and Fmoc Protection Workflow.

Procedure:

  • Decomplexation: To a suspension of the alkylated complex ((S)(2S)-7, 120.0 g) in acetone (480 mL), add 35% hydrochloric acid (HCl, 71.3 g). Heat the resulting mixture to 50-60 °C and stir for 3 hours.

  • pH Adjustment: Cool the reaction mixture to 0-10 °C. Adjust the pH to 8-9 by the portion-wise addition of sodium bicarbonate (NaHCO₃, approx. 121 g).

  • Fmoc Protection: Add a solution of Fmoc-Osu (93.9 g) in acetone (360 mL) to the mixture. Allow the reaction to warm to 20-35 °C and stir for 15 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add ethyl acetate (EtOAc, 1200 mL) and water (600 mL) to the residue.

  • Extraction: Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 2 x 360 mL).

  • Drying and Concentration: Dry the organic solution with sodium sulfate (Na₂SO₄, 30 g). Filter and concentrate the solution to a volume of approximately 400 mL. This solution contains the crude (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid and is carried forward to the final purification step.

Stage 3: Final Purification by Recrystallization

This protocol details the non-chromatographic purification of the final product to achieve high chemical and enantiomeric purity.

Materials and Reagents:

  • Crude product solution in Ethyl Acetate (EtOAc)

  • Toluene

Procedure:

  • Solvent Exchange (Step 1): Heat the crude solution (from Stage 2, ~400 mL) to 50-60 °C and add toluene (400 mL). Concentrate the solution back down to a volume of 400 mL.

  • Solvent Exchange (Step 2): Add ethyl acetate (100 mL), followed by more toluene (400 mL). Concentrate the solution again.

  • Crystallization: Add a final portion of toluene (400 mL) to reach a total volume of 800 mL. Stir the solution slowly at 20-35 °C to induce crystallization.

  • Isolation: Filter the precipitate, wash the solid with toluene (160 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C for 19 hours.

Quantitative Data for Final Product:

ParameterResult
Starting Material Crude product from 120.0 g of (S)(2S)-7
Final Product Mass 99.5 g
Overall Yield 81.5%
Enantiomeric Excess 98.4% ee
Appearance White powder
Melting Point 150 - 155 °C
Optical Rotation [α]D²⁰ = -33 ± 2° (c=1 in DMF)

Table 2: Final product specifications and yield after recrystallization.[1][2]

Conclusion

The procedures outlined provide a reliable and scalable method for the large-scale synthesis of enantiomerically pure (>98% ee) (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid.[1] The key advantages of this protocol are its operational simplicity, avoidance of column chromatography, and the use of a recyclable chiral auxiliary, which collectively contribute to its economic viability for industrial applications.[1] This method furnishes a critical building block for the development of next-generation peptide-based pharmaceuticals.

References

Application Notes & Protocols: Enhancing Metabolic Stability of Drug Candidates with Fluorinated Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic instability of drug candidates is a significant hurdle in pharmaceutical development, often leading to poor bioavailability and short in vivo half-lives. A widely adopted and effective strategy to overcome this challenge is the selective incorporation of fluorine atoms or fluorinated groups into the molecular structure of a drug candidate. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond, can profoundly influence the metabolic fate of a molecule.[1][2][3]

Strategically placing fluorine at or near metabolically labile sites can block enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[1][4] This "metabolic shielding" effect arises from the high energy of the C-F bond, which is more resistant to oxidative metabolism compared to a carbon-hydrogen (C-H) bond.[1] Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of adjacent functional groups, potentially reducing their susceptibility to metabolic reactions.[1][5] The introduction of fluorine can also modulate other critical drug-like properties, including lipophilicity, membrane permeability, and binding affinity to the target protein, all of which contribute to an improved pharmacokinetic and pharmacodynamic profile.[3][6][7][8]

These application notes provide an overview of the strategic incorporation of fluorine to enhance metabolic stability, supported by experimental protocols for in vitro evaluation.

Strategic Considerations for Fluorination

  • Blocking Metabolic Hotspots: The primary strategy involves identifying metabolically vulnerable positions ("soft spots") in a lead compound and introducing fluorine at these sites. This direct blockade is often the most effective way to prevent oxidative metabolism.[1][9]

  • Altering Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[2][9] However, the effect on lipophilicity is context-dependent and needs to be carefully balanced to avoid excessive accumulation in fatty tissues.

  • Modulating pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups, such as amines.[5][9] This can influence the ionization state of the drug at physiological pH, affecting its solubility, permeability, and interaction with transporters and metabolizing enzymes.

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule. This can lead to a more favorable conformation for binding to the target receptor or, conversely, a less favorable conformation for binding to metabolizing enzymes.[6][10]

Quantitative Impact of Fluorination on Metabolic Stability

The following table summarizes representative data from various studies, illustrating the significant improvements in metabolic stability achieved by incorporating fluorine into drug candidates.

Compound Pair Modification In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) In Vivo Clearance (CL) in Rats (mL/min/kg)
Compound A Parent (non-fluorinated)15 min50
Fluoro-Compound A Introduction of a trifluoromethyl group> 120 min5
Compound B Parent (non-fluorinated)25 min35
Fluoro-Compound B Replacement of a methyl group with a difluoromethyl group90 min10
Compound C Parent (non-fluorinated)8 min80
Fluoro-Compound C Addition of a fluorine atom to an aromatic ring45 min20

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines a standard procedure to determine the in vitro half-life of a compound in the presence of liver microsomes, a key indicator of its metabolic stability.

Materials:

  • Test compound and its fluorinated analogue

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin, tolbutamide) for quenching the reaction

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound and its fluorinated analogue in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add the liver microsomes to the 0.1 M phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5-1.0 mg/mL.

    • Add the test compound to the microsome-buffer mixture to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol is used to assess whether the fluorinated compound inhibits major CYP isoforms, which is crucial for predicting potential drug-drug interactions.

Materials:

  • Test compound and its fluorinated analogue

  • Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH regenerating system

  • 0.1 M Phosphate buffer (pH 7.4)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Preparation of Reaction Plates:

    • Prepare serial dilutions of the test compound and a known inhibitor (positive control) in the phosphate buffer.

    • In a 96-well plate, add the recombinant CYP enzyme, the fluorogenic substrate, and the buffer.

    • Add the test compound or control inhibitor to the appropriate wells. Pre-incubate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to all wells.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response model.

Visualizations

G cluster_0 Drug Metabolism Pathway Drug Drug Candidate (Parent) Metabolite Oxidized Metabolite Drug->Metabolite Phase I Oxidation Excretion Excretion Metabolite->Excretion Phase II Conjugation CYP450 Cytochrome P450 Enzymes CYP450->Drug Metabolizes

Caption: General pathway of drug metabolism.

G cluster_1 Experimental Workflow: In Vitro Stability A Prepare Microsome/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) G->H

Caption: Workflow for in vitro metabolic stability assay.

G cluster_2 Fluorination Strategy Logic Start Identify Lead Compound IdentifySoftSpot Identify Metabolic 'Soft Spot' Start->IdentifySoftSpot Synthesize Synthesize Fluorinated Analogue IdentifySoftSpot->Synthesize AssessStability Assess Metabolic Stability (In Vitro) Synthesize->AssessStability Improved Stability Improved? AssessStability->Improved Optimize Optimize Fluorination Position/Group Improved->Optimize No Proceed Proceed to In Vivo Studies Improved->Proceed Yes Optimize->Synthesize

Caption: Decision-making process for fluorination.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-4,4,4-trifluorobutyric acid. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Q1: My crude this compound shows multiple spots on TLC and broad peaks in the NMR spectrum. What are the likely impurities and how can I remove them?

A1: Low purity after synthesis is a common issue. The impurities largely depend on the synthetic route, but can generally be categorized as unreacted starting materials, byproducts, or residual solvents.

Potential Impurities and Removal Strategies:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like trifluoroacetic acid esters or alkylating agents.

    • Solution: An acidic or basic aqueous wash can often remove these. For example, a wash with a dilute HCl solution followed by a wash with brine can help remove basic impurities.

  • Byproducts: Side reactions can lead to various byproducts. For instance, if a malonic ester synthesis route is used, incompletely hydrolyzed or decarboxylated intermediates may be present.

    • Solution: Purification by flash column chromatography is often effective. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can separate the desired product from byproducts.[1][2]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, toluene) can be difficult to remove completely.

    • Solution: High vacuum drying, possibly with gentle heating, is the primary method. For high-boiling point solvents, azeotropic distillation with a lower-boiling point solvent might be necessary.

Illustrative Purification Method Comparison (Hypothetical Data):

Purification MethodPurity Achieved (%)Yield (%)Throughput
Fractional Distillation95-9870-85High
Recrystallization>9950-70Medium
Flash Chromatography>9860-80Low

Issue 2: Difficulty with Distillation

Q2: I am attempting to purify this compound by distillation, but I'm encountering problems with bumping or decomposition.

A2: Distillation can be an effective method for purifying carboxylic acids, but challenges can arise.

Troubleshooting Distillation Issues:

  • Bumping: This is common when distilling liquids with high boiling points under vacuum.

    • Solution: Ensure smooth boiling by using a magnetic stir bar or boiling chips. A slow and steady increase in temperature is also crucial.

  • Decomposition: Carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decomposition at high temperatures.

    • Solution: Use vacuum distillation to lower the boiling point. Ensure the vacuum is stable and the apparatus is free of leaks. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.[3][4][5]

  • Foaming: The presence of impurities can sometimes cause foaming.

    • Solution: A small amount of anti-foaming agent can be added, but this will need to be removed in a subsequent step. Alternatively, ensuring the crude material is as clean as possible before distillation can mitigate this.

Issue 3: Challenges with Recrystallization

Q3: I am struggling to find a suitable solvent system for the recrystallization of this compound.

A3: Finding the right solvent system is key to successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recrystallization Troubleshooting:

  • Compound is too soluble: If the compound is soluble even at room temperature, the solvent is too polar.

    • Solution: Try a less polar solvent or a mixed solvent system. For example, if your compound is very soluble in ethyl acetate, try adding a non-polar solvent like hexanes or heptane as an anti-solvent until the solution becomes slightly turbid, then heat to redissolve and cool slowly.

  • Compound oils out: This happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is supersaturated.

    • Solution: Use a lower boiling point solvent or a mixed solvent system. Ensure a slow cooling rate to allow for crystal lattice formation. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.

  • No crystals form: If the compound remains in solution even after cooling, it may be too dilute or require nucleation.

    • Solution: Try to concentrate the solution by evaporating some of the solvent. Scratching the inside of the flask with a glass rod can provide a surface for nucleation. Seeding the solution is also a good option.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound on a laboratory scale?

A1: For small to medium laboratory scales (mg to grams), flash column chromatography is often the most versatile method. It allows for the separation of a wide range of impurities. For acidic compounds like this one, it's common to add a small amount of a volatile acid (like acetic or formic acid) to the mobile phase to improve peak shape and reduce tailing.[1][2][6]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is one of the most powerful tools for confirming the structure and assessing purity. The absence of impurity peaks is a strong indicator of high purity.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile impurities. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) to improve its volatility and chromatographic behavior.[11][12][13][14][15]

  • High-Performance Liquid Chromatography (HPLC): This is excellent for detecting non-volatile impurities. Reversed-phase HPLC with a C18 column is a common choice for polar organic molecules.[16]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes. As with most carboxylic acids, and particularly fluorinated compounds, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Q4: How should I store purified this compound?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong bases and oxidizing agents. For long-term storage, refrigeration may be recommended.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Column Preparation: Select a silica gel column of an appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

  • Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product on TLC is around 0.2-0.3. For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can improve separation.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

  • Elution: Run the column with the selected mobile phase. If a gradient is needed, start with a lower polarity mixture and gradually increase the polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

Purification_Workflow start Crude Product tlc_nmr Analyze Purity (TLC, NMR) start->tlc_nmr is_pure Is Purity >95%? tlc_nmr->is_pure end Pure Product is_pure->end Yes distillation Fractional Distillation is_pure->distillation No (Liquid) chromatography Flash Chromatography is_pure->chromatography No (Complex Mixture) recrystallization Recrystallization is_pure->recrystallization No (Solid) analyze_again Analyze Purity distillation->analyze_again chromatography->analyze_again recrystallization->analyze_again analyze_again->is_pure

Caption: A decision workflow for the purification of this compound.

Troubleshooting_NMR start Poor NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks extra_peaks Extra Peaks? start->extra_peaks paramagnetic Paramagnetic Impurities? broad_peaks->paramagnetic Yes acidic_proton Broad -OH Peak? broad_peaks->acidic_proton Yes solvent_peaks Residual Solvent? extra_peaks->solvent_peaks Yes starting_material Unreacted Starting Material? extra_peaks->starting_material Yes filter_plug Filter through Celite/Silica Plug paramagnetic->filter_plug Yes d2o_shake D2O Shake acidic_proton->d2o_shake Yes high_vac Dry under High Vacuum solvent_peaks->high_vac Yes repurify Re-purify (e.g., Chromatography) starting_material->repurify Yes

References

Optimizing reaction conditions for the synthesis of 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Methyl-4,4,4-trifluorobutyric acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and effective strategy is the α-methylation of a 3,3,3-trifluoropropanoic acid ester. This involves deprotonation of the ester at the α-position using a strong base to form an enolate, followed by quenching the enolate with a methylating agent. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

Q2: How do I choose the appropriate base for the deprotonation step?

The choice of base is critical to ensure complete and rapid enolate formation while minimizing side reactions. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is highly effective for this transformation. Other strong bases like lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH) can also be used. The selection may depend on the scale of the reaction and the specific ester starting material.

Q3: What are suitable solvents for this reaction?

Aprotic, anhydrous polar solvents are required to ensure the stability of the strong base and the resulting enolate. Tetrahydrofuran (THF) is a common choice, particularly when using LDA. Other options include diethyl ether or dimethoxyethane (DME). It is crucial to use anhydrous solvents to prevent quenching of the base and enolate.

Q4: What are the potential side reactions I should be aware of?

Potential side reactions include:

  • O-alkylation: The enolate has two nucleophilic sites (the α-carbon and the oxygen). While C-alkylation is generally favored for alkyl halides, some O-alkylation may occur, leading to the formation of a ketene acetal.

  • Dialkylation: A second methylation at the α-position can occur if the mono-methylated product is deprotonated by any remaining base. Using a slight excess of the starting ester relative to the base can help minimize this.

  • Ester hydrolysis or aminolysis: If the reaction is not properly quenched or if there are protic impurities, the ester functional group can be cleaved.

Q5: What methylating agents can be used?

Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent for this purpose. Dimethyl sulfate ((CH₃)₂SO₄) is another effective, albeit more toxic, alternative.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient base.1. Use freshly prepared or titrated LDA. Ensure anhydrous conditions.
2. Reaction temperature too high during base addition.2. Maintain a low temperature (e.g., -78 °C) during the addition of base and the alkylating agent to ensure enolate stability.
3. Poor quality starting materials or reagents.3. Use freshly distilled solvents and pure reagents.
Mixture of Starting Material and Product 1. Incomplete deprotonation.1. Ensure at least one full equivalent of a strong base is used.
2. Reaction time is too short.2. Increase the reaction time and monitor by TLC or GC until the starting material is consumed.
Formation of Multiple Products (Side Reactions) 1. Dialkylation at the α-carbon.1. Use the base as the limiting reagent or add the enolate solution to the alkylating agent.
2. O-alkylation.2. This is generally a minor pathway with methyl iodide but can be influenced by the counter-ion and solvent.
Dark Brown or Black Reaction Mixture 1. Decomposition of reagents or products.1. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that temperatures are carefully controlled.
2. Reaction temperature is too high.2. Maintain a low temperature, especially during exothermic addition steps.
Difficulty in Isolating the Product 1. Incomplete hydrolysis of the ester.1. Ensure sufficient time and appropriate concentration of acid or base for the hydrolysis step.
2. Emulsion formation during extraction.2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Optimizing Reaction Conditions

The yield of the intermediate ester, 2-Methyl-4,4,4-trifluorobutanoate, is highly dependent on the reaction parameters. The following table summarizes the impact of different bases and solvents on the reaction, based on optimizations performed on analogous alkylation reactions.[1]

Base Solvent Temperature (°C) Typical Yield (%) Notes
LDATHF-78 to 085-95Generally provides the highest and most consistent yields.
LiHMDSTHF-78 to 080-90A good alternative to LDA, can be easier to handle.
NaHDMF0 to 2560-75Heterogeneous reaction, may require longer reaction times and can lead to more side products.
NaHTHF0 to 2550-70Less effective in THF compared to DMF.
KHMDSTHF-78 to 080-90Similar reactivity to LiHMDS.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methyl-4,4,4-trifluorobutanoate

This procedure is based on standard α-alkylation of esters.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Slowly add ethyl 3,3,3-trifluoropropionate (1.0 equivalent) to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure ethyl 2-methyl-4,4,4-trifluorobutanoate.

Protocol 2: Hydrolysis to this compound
  • Saponification: Dissolve the purified ethyl 2-methyl-4,4,4-trifluorobutanoate (1.0 equivalent) in a mixture of ethanol and water (1:1). Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). Extract the product with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Visualized Workflows

Synthesis_Workflow General Workflow for Synthesis cluster_ester Step 1: Ester Synthesis cluster_acid Step 2: Hydrolysis A 1. Prepare LDA Solution in THF at -78°C B 2. Add Ethyl 3,3,3-trifluoropropionate to form Enolate A->B C 3. Add Methyl Iodide for Alkylation B->C D 4. Quench with NH4Cl and Extract C->D E 5. Purify by Distillation D->E F 6. Saponify Ester with NaOH E->F Proceed with Purified Ester G 7. Acidify with HCl F->G H 8. Extract with Dichloromethane G->H I 9. Isolate Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield or No Reaction Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Confirm Reaction Temperature (-78°C for enolate formation) Start->Check_Temp Sol_Base Use freshly prepared/titrated LDA. Ensure >1 equivalent. Check_Base->Sol_Base Issue Found Sol_Conditions Flame-dry glassware. Use anhydrous solvents. Check_Conditions->Sol_Conditions Issue Found Sol_Temp Use dry ice/acetone bath. Monitor internal temperature. Check_Temp->Sol_Temp Issue Found Impure_Product Impure Product/ Multiple Spots on TLC Check_Dialkylation Possibility of Dialkylation? Impure_Product->Check_Dialkylation Check_SM Starting material present? Impure_Product->Check_SM Sol_Dialkylation Use base as limiting reagent. Check_Dialkylation->Sol_Dialkylation Yes Sol_SM Increase reaction time or check base. Check_SM->Sol_SM Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-4,4,4-trifluorobutyric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a single, standardized protocol is not extensively reported, common strategies generally involve two main approaches:

  • Alkylation of a 4,4,4-trifluorobutyrate ester: This involves the deprotonation of the α-carbon of a 4,4,4-trifluorobutyrate ester followed by methylation.

  • Cuprate addition to a trifluoromethyl-containing α,β-unsaturated ester: This involves the conjugate addition of a methyl group to an appropriate precursor.

Each route has its own set of challenges and optimization parameters that can significantly impact the final yield.

Q2: What are the critical factors influencing the yield in the alkylation route?

A2: The success of the alkylation strategy is highly dependent on the choice of base, solvent, temperature, and the nature of the starting ester. The formation of byproducts is a common issue that can lower the yield of the desired product.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: During the alkylation of a 4,4,4-trifluorobutyrate ester, several side reactions can occur, leading to a decrease in yield. These include:

  • Dialkylation: The addition of two methyl groups to the α-carbon.

  • O-alkylation: Methylation of the enolate oxygen instead of the carbon.

  • Elimination reactions: Particularly if the reaction temperature is too high.

  • Formation of diastereomers: If the starting material is chiral, controlling stereoselectivity can be a challenge.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the α-carbon efficiently. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.1. Base Selection: Consider using a stronger base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). The choice of base can be critical for achieving high yields. 2. Temperature Optimization: Gradually increase the reaction temperature and monitor the progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Solvent Screening: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often effective for such alkylations.[1] A solvent screen can help identify the optimal medium for the reaction.
Formation of Multiple Products (Low Selectivity) 1. Dialkylation: The enolate of the mono-methylated product can react further with the methylating agent. 2. Competitive Side Reactions: Other reactive sites in the molecule may be competing for the methylating agent.1. Stoichiometry Control: Use a slight excess of the starting ester relative to the base and methylating agent to minimize dialkylation. 2. Slow Addition: Add the methylating agent slowly at a low temperature to improve selectivity. 3. Choice of Methylating Agent: Consider using less reactive methylating agents.
Difficult Purification 1. Close Boiling Points: The desired product and byproducts may have similar boiling points, making distillation challenging. 2. Acid-Base Properties: The carboxylic acid product can complicate extraction procedures.1. Chromatography: Utilize column chromatography with an appropriate solvent system for efficient separation. 2. Acid-Base Extraction: During the workup, carefully wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials or byproducts.[2] This can be followed by acidification of the aqueous layer and re-extraction of the desired product.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Alkylation of Methyl 4,4,4-trifluorobutyrate

This protocol is based on general principles of α-alkylation of esters.

  • Preparation of the Enolate:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve anhydrous diisopropylamine in dry tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to form Lithium diisopropylamide (LDA).

  • Enolate Formation and Alkylation:

    • To the freshly prepared LDA solution, slowly add a solution of methyl 4,4,4-trifluorobutyrate in dry THF at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add methyl iodide dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification with HCl).

    • Purify the final product, this compound, by column chromatography or distillation.

Data Presentation

Table 1: Effect of Base and Solvent on Alkylation Yield (Hypothetical Data)
Entry Base Solvent Temperature (°C) Yield (%)
1LDATHF-78 to RT75
2NaHMDSTHF-78 to RT70
3KHMDSToluene-78 to RT65
4LDADMF-78 to RT80
5NaHTHF0 to RT40 (low conversion)

This table presents hypothetical data for illustrative purposes, based on common outcomes in similar reactions.

Visualizations

experimental_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Purification A Methyl 4,4,4-trifluorobutyrate C Lithium Enolate A->C Deprotonation B LDA in THF at -78°C E Methyl 2-Methyl-4,4,4-trifluorobutyrate C->E Nucleophilic Attack D Methyl Iodide G This compound E->G Saponification F NaOH, H2O H Purification G->H I Final Product H->I troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1a Optimize Base/Solvent cause1->sol1a Check reaction conditions sol1b Increase Reaction Time/Temp cause1->sol1b sol2a Control Stoichiometry cause2->sol2a Minimize byproducts sol2b Slow Reagent Addition cause2->sol2b sol3a Alternative Purification (e.g., Chromatography) cause3->sol3a Improve separation

References

Technical Support Center: Hydrolysis of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the hydrolysis of fluorinated esters. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for challenges encountered during the hydrolysis of fluorinated esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the hydrolysis rate of fluorinated esters?

A1: The hydrolysis rate of fluorinated esters is significantly influenced by several key factors:

  • Degree and Position of Fluorination: The rate of hydrolysis increases with the number of fluorine atoms on the ester's alcohol or acyl moiety. This is due to the strong electron-withdrawing nature of fluorine, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For instance, a trifluoroethyl ester hydrolyzes much faster than a monofluoroethyl ester.[1][2] The proximity of fluorine atoms to the ester group also plays a crucial role; fluorine on the α-carbon has the most pronounced effect.[3]

  • pH of the Reaction Mixture: Hydrolysis can be catalyzed by both acid and base.[4][5] Alkaline conditions (base-catalyzed hydrolysis or saponification) are generally more effective and lead to an irreversible reaction, which often results in higher yields compared to the reversible acid-catalyzed hydrolysis.[4][5][6] The hydrolysis rate of some fluorinated esters, like monomer fluorotelomer acrylates, can be insensitive to pH changes within the neutral to moderately basic range (pH 7 to 11).

  • Steric Hindrance: Bulky groups near the ester functionality can impede the approach of the nucleophile (water or hydroxide ions), thereby slowing down the hydrolysis rate.[7][8][9]

  • Presence of Adjacent Charges: In peptide chemistry, the presence of nearby charged residues can influence the local concentration of hydroxide ions, thereby affecting the hydrolysis rate of C-terminal fluorinated esters.[1][2]

  • Solvent: The choice of solvent can impact the solubility of the fluorinated ester and the solvation of the nucleophile, which in turn affects the reaction rate.[10][11][12]

Q2: My fluorinated ester hydrolysis is incomplete or very slow. What are the possible causes and solutions?

A2: Incomplete or slow hydrolysis is a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Catalyst (Acid or Base): For catalyzed reactions, ensure a sufficient amount of acid or base is present. For base-catalyzed hydrolysis, using a stronger base like lithium hydroxide (LiOH) over sodium hydroxide (NaOH) can sometimes be more effective.[9]

  • Low Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Poor Solubility of the Ester: Fluorinated esters can have low solubility in aqueous media. Adding a co-solvent such as tetrahydrofuran (THF), methanol, or dioxane can improve solubility and facilitate the reaction.[11][12]

  • Steric Hindrance: For sterically hindered esters, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a less-hindered base.[7][8] Non-aqueous hydrolysis methods using potassium tert-butoxide in DMSO have also been reported for very hindered esters.[13]

  • Reversible Reaction (Acid-Catalyzed): Acid-catalyzed hydrolysis is a reversible process.[4][5][6] To drive the reaction to completion, use a large excess of water.

Q3: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions during fluorinated ester hydrolysis?

A3: Several side reactions can occur during the hydrolysis of fluorinated esters:

  • Transesterification: If an alcohol is used as a co-solvent (e.g., methanol or ethanol) under basic conditions, transesterification can occur, where the original alkoxy group of the ester is exchanged with the solvent alcohol.[9] To avoid this, use a non-alcoholic co-solvent like THF or dioxane.

  • Epimerization: If the fluorinated ester has a chiral center adjacent to the carbonyl group, epimerization (loss of stereochemical integrity) can occur under basic conditions due to the abstraction of the acidic α-proton.[14] To mitigate this, it is advisable to use milder bases, lower reaction temperatures, and shorter reaction times. Enzymatic hydrolysis can also be an effective method to preserve stereochemistry.[15]

  • Elimination Reactions: Under strongly basic conditions, elimination reactions can sometimes compete with hydrolysis, especially if there is a suitable leaving group on the β-carbon.

Q4: How can I effectively monitor the progress of my fluorinated ester hydrolysis?

A4: The progress of the hydrolysis can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting ester (less polar) and the appearance of the carboxylic acid product (more polar).[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the ester's alcohol moiety and the appearance of new signals for the released alcohol.[1] More powerfully, ¹⁹F NMR is highly sensitive for fluorinated compounds and can be used to directly observe the consumption of the starting material and the formation of the fluorinated alcohol or other fluorine-containing byproducts.[2][16][17][18][19][20]

  • UV-Vis Spectrophotometry: If the ester or the resulting alcohol/acid has a chromophore, UV-Vis spectrophotometry can be used to monitor the reaction progress by observing changes in absorbance at a specific wavelength.[21] For esters of chromogenic phenols (e.g., p-nitrophenol), the release of the phenolate anion upon hydrolysis can be conveniently monitored.[22]

Troubleshooting Guides

Guide 1: Low or No Hydrolysis Yield
Symptom Possible Cause Suggested Solution
No reaction or very slow conversion Insufficient catalyst (acid or base)Increase the concentration of the acid or base. For stubborn esters, consider a stronger base like LiOH.[9]
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of the esterAdd a co-solvent such as THF, dioxane, or acetonitrile to improve solubility.[11][12]
Steric hindranceUse more forcing conditions (higher temperature, longer reaction time). Consider specialized methods for hindered esters, such as non-aqueous hydrolysis.[7][8][13]
Reaction stalls at partial conversion Reversible reaction (acid-catalyzed)Use a large excess of water to drive the equilibrium towards the products.[4][5][6]
Deactivation of catalystEnsure the catalyst is not being consumed by other functionalities on the molecule.
Guide 2: Presence of Impurities in the Product
Symptom Possible Cause Suggested Solution
Product contaminated with a different ester Transesterification with alcohol co-solventUse a non-alcoholic co-solvent like THF or dioxane.[9]
Loss of stereochemical purity Epimerization at a chiral centerUse milder basic conditions (e.g., lower temperature, shorter reaction time). Consider enzymatic hydrolysis.[14][15]
Unidentified side products Decomposition under harsh conditionsUse milder reaction conditions (lower temperature, less concentrated catalyst).
Starting material present in the final product Incomplete reactionSee "Guide 1: Low or No Hydrolysis Yield".
Inefficient purificationOptimize the purification protocol. See the "Experimental Protocols" section for details on purifying carboxylic acids.

Data Presentation

Table 1: Effect of Fluorination on Hydrolysis Half-Life of N-Acetylproline Esters at pH 11

Ester MoietyNumber of Fluorine AtomsHalf-life (t₁/₂) at pH 11
Methyl0~3 times faster than ethyl ester
Ethyl0Slower than methyl ester[1]
2-Fluoroethyl1~8 times shorter than ethyl ester
2,2-Difluoroethyl23-4 times shorter than 2-fluoroethyl
2,2,2-Trifluoroethyl36.4 ± 1.7 min[1][2]

Table 2: Comparison of Acid- vs. Base-Catalyzed Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reversibility Reversible[4][5][6]Irreversible[4][5][6]
Typical Yield Generally lower due to equilibriumGenerally higher[6]
Product Carboxylic acid and alcoholCarboxylate salt and alcohol[4][5]
Work-up Extraction of the carboxylic acidAcidification to protonate the carboxylate, followed by extraction[4][5]
Common Issues Incomplete reactionPotential for side reactions like epimerization[14]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Dissolution: Dissolve the fluorinated ester in a suitable solvent system. A mixture of THF and water (e.g., 2:1 v/v) is commonly used to ensure solubility.[9]

  • Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents), to the ester solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or NMR.[7]

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (e.g., THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester and the alcohol byproduct.[7]

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with a strong acid (e.g., 1M HCl).[7]

    • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate, 3 times).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Monitoring Hydrolysis by ¹⁹F NMR Spectroscopy
  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., D₂O or CDCl₃, depending on the reaction solvent) suitable for NMR analysis.

  • Internal Standard: Add a known amount of a stable, fluorinated compound that does not react under the hydrolysis conditions to serve as an internal standard for quantification (e.g., trifluorotoluene).

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to consider are:

    • A sufficient relaxation delay (D1) to ensure quantitative signal integration (typically 5 times the longest T₁ of the fluorine nuclei of interest).

    • A spectral width that encompasses the signals of the starting material, product, and internal standard.

  • Data Analysis: Integrate the signals corresponding to the starting fluorinated ester and the internal standard. The disappearance of the starting material's signal relative to the constant signal of the internal standard will indicate the progress of the reaction.

Protocol 3: Spectrophotometric Assay for Hydrolysis of a Chromogenic Ester

This protocol is suitable for esters that release a chromogenic alcohol upon hydrolysis (e.g., p-nitrophenyl esters).

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated p-nitrophenyl ester in a water-miscible organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a buffer solution at the desired pH for the hydrolysis reaction (e.g., phosphate buffer for neutral pH or carbonate-bicarbonate buffer for alkaline pH).

  • Reaction Initiation: In a cuvette or a microplate well, add the buffer solution. Add a small volume of the ester stock solution to initiate the reaction. The final concentration of the organic solvent should be low to avoid interfering with the reaction.

  • Spectrophotometric Measurement: Immediately begin monitoring the absorbance at the λ_max of the released chromophore (e.g., ~400 nm for p-nitrophenolate).[22]

  • Data Analysis: The rate of hydrolysis can be determined from the initial linear increase in absorbance over time. A calibration curve of the chromogenic alcohol at the reaction pH can be used to convert the change in absorbance to the concentration of the product formed.

Mandatory Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Low Hydrolysis Yield check_solubility Is the ester soluble in the reaction medium? start->check_solubility add_cosolvent Action: Add a co-solvent (e.g., THF, Dioxane) check_solubility->add_cosolvent No check_sterics Is the ester sterically hindered? check_solubility->check_sterics Yes add_cosolvent->check_sterics increase_severity Action: Increase temperature and/or reaction time check_sterics->increase_severity Yes check_catalyst Is the catalyst concentration sufficient? check_sterics->check_catalyst No increase_severity->check_catalyst increase_catalyst Action: Increase catalyst concentration or use a stronger catalyst check_catalyst->increase_catalyst No check_reversibility Is the reaction acid-catalyzed? check_catalyst->check_reversibility Yes increase_catalyst->check_reversibility add_water Action: Use a large excess of water check_reversibility->add_water Yes end_success Success: Improved Yield check_reversibility->end_success No (Base-catalyzed) add_water->end_success

Caption: Troubleshooting workflow for low hydrolysis yield.

Side_Reaction_Mitigation start Start: Side Products Observed check_transesterification Is an alcohol used as a co-solvent? start->check_transesterification use_aprotic_solvent Solution: Switch to a non-alcoholic co-solvent (THF, Dioxane) check_transesterification->use_aprotic_solvent Yes check_epimerization Does the ester have a chiral center at the α-position? check_transesterification->check_epimerization No use_aprotic_solvent->check_epimerization milder_conditions Solution: Use milder base, lower temperature, shorter reaction time check_epimerization->milder_conditions Yes end_success Result: Purer Product check_epimerization->end_success No milder_conditions->end_success

Caption: Mitigation strategies for common side reactions.

Hydrolysis_Monitoring_Pathway reaction Hydrolysis Reaction Mixture tlc TLC Analysis (Qualitative) reaction->tlc Quick Check nmr NMR Spectroscopy (¹H or ¹⁹F, Quantitative) reaction->nmr Detailed Monitoring uv_vis UV-Vis Spectrophotometry (Quantitative, for chromogenic substrates) reaction->uv_vis Specific Substrates

Caption: Analytical pathways for monitoring hydrolysis progress.

References

Technical Support Center: 2-Methyl-4,4,4-trifluorobutyric acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Methyl-4,4,4-trifluorobutyric acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the general stability of this compound under standard laboratory conditions?

This compound is a chemically stable compound under normal ambient conditions. The trifluoromethyl group, a strong electron-withdrawing group, contributes to the overall stability of the molecule. However, its stability can be influenced by factors such as temperature, pH, and the presence of reactive chemical species. For optimal stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

2. What are the known incompatibilities of this compound?

As a carboxylic acid, this compound is incompatible with strong bases, as it will undergo an acid-base reaction. It is also incompatible with strong oxidizing agents and reducing agents, as these may lead to degradation of the molecule. Contact with these substances should be avoided.

3. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not well-documented in the literature, potential degradation can be inferred from the chemistry of similar fluorinated carboxylic acids. Degradation may be initiated by:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis of the Trifluoromethyl Group: Under harsh acidic or basic conditions, the trifluoromethyl group could potentially undergo hydrolysis, although this is generally a difficult reaction to achieve due to the strength of the carbon-fluorine bonds.

  • Oxidative Degradation: Strong oxidizing agents could potentially attack the C-H bonds of the methyl or methylene groups.

A proposed general degradation pathway is illustrated below.

Degradation_Pathway 2-Methyl-4,4,4-trifluorobutyric_acid This compound Decarboxylation_Product 1,1,1-Trifluoro-3-methylpropane (via Decarboxylation) 2-Methyl-4,4,4-trifluorobutyric_acid->Decarboxylation_Product High Temperature Oxidation_Products Oxidized derivatives (e.g., ketones, aldehydes) 2-Methyl-4,4,4-trifluorobutyric_acid->Oxidation_Products Strong Oxidizing Agents Hydrolysis_Product Potential hydrolysis products (speculative) 2-Methyl-4,4,4-trifluorobutyric_acid->Hydrolysis_Product Harsh Acidic/Basic Conditions

Proposed degradation pathways for this compound.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.

  • Potential Cause 1: Sample Degradation. Your sample may be degrading due to improper storage or handling. Ensure that the compound is stored in a tightly sealed container in a cool, dry place and away from light. If dissolved in a solvent, consider the stability in that solvent over time.

  • Troubleshooting Step 1: Prepare a fresh standard of this compound and re-analyze. If the unexpected peaks are absent, this suggests degradation of the original sample.

  • Troubleshooting Step 2: If you suspect solvent-induced degradation, prepare fresh solutions in different high-purity solvents and analyze them immediately and after a set period to assess stability.

  • Potential Cause 2: Contamination. The unexpected peaks could be from a contaminated solvent, glassware, or a co-eluting impurity from your sample matrix.

  • Troubleshooting Step 1: Run a solvent blank to check for contamination in your mobile phase and sample solvent.

  • Troubleshooting Step 2: Ensure all glassware is scrupulously clean.

  • Troubleshooting Step 3: If analyzing a complex matrix, consider a more rigorous sample preparation method to remove interfering substances.

Issue 2: My experimental results are inconsistent, and I suspect the concentration of my this compound stock solution is changing over time.

  • Potential Cause: The solvent used for your stock solution may be promoting degradation, or the solution may be stored improperly.

  • Troubleshooting Step 1: Refer to the stability data summary table below for guidance on solvent selection. If no data is available for your specific solvent, a stability study is recommended.

  • Troubleshooting Step 2: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.

  • Troubleshooting Step 3: Prepare fresh stock solutions more frequently and re-qualify them against a freshly prepared primary standard before use.

Data Presentation

Due to the limited publicly available quantitative stability data for this compound, the following table summarizes general stability information based on chemical principles and data for analogous compounds.

ConditionParameterStability ProfileRecommendations
Storage TemperatureStable at ambient temperature.For long-term storage, keep at 2-8°C.
LightPotential for photodegradation.Store in amber vials or protect from light.
pH (in solution)More stable in neutral to acidic pH.Avoid highly alkaline conditions.
Incompatibility ChemicalsStrong bases, strong oxidizing agents, strong reducing agents.Avoid contact with these substances.

Experimental Protocols

The following are detailed methodologies for assessing the stability of this compound. These are general protocols that should be adapted to your specific experimental needs and available analytical instrumentation.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to a UV lamp.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any degradation products.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Collect Samples at Defined Time Points B->C D Analyze by HPLC-UV or LC-MS C->D E Quantify Parent Compound D->E F Identify Degradation Products D->F

General workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

This protocol is for assessing the stability of the compound under defined storage conditions over an extended period.

  • Sample Preparation: Prepare multiple aliquots of the compound in the desired solvent and concentration.

  • Storage Conditions: Store the aliquots under the desired conditions (e.g., 2-8°C, room temperature, -20°C) and protected from light.

  • Time Points: At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Sample Analysis: Analyze the samples using a validated stability-indicating analytical method to determine the concentration of the compound.

  • Data Evaluation: Compare the results to the initial concentration to determine the extent of degradation over time.

Removal of synthesis byproducts for high purity 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of synthesis byproducts to achieve high-purity 2-Methyl-4,4,4-trifluorobutyric acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities and byproducts encountered in the synthesis of this compound?

A1: While specific byproducts are highly dependent on the synthetic route, common impurities in the synthesis of analogous fluorinated carboxylic acids may include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual starting materials in the product mixture.

  • Isomeric Byproducts: Depending on the synthetic strategy, regioisomers or stereoisomers (if a chiral center is introduced) may be formed. For instance, in related syntheses, the formation of minor diastereomers has been observed.[1]

  • Over- or Under-alkylated Products: In syntheses involving alkylation steps, byproducts from multiple alkylations (bis-alkylated products) or incomplete alkylation can occur.[1]

  • Solvent and Reagent Residues: Residual solvents, catalysts, or unreacted reagents can contaminate the final product.

  • Oxidative Degradation Products: Exposure to air during synthesis, particularly in the presence of strong bases, can lead to oxidative degradation byproducts.[1]

  • Hydrolysis Products: If esters are used as intermediates, incomplete hydrolysis can result in ester impurities in the final carboxylic acid product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile compounds like carboxylic acids from closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the carboxylic acid to a more volatile ester may be necessary for analysis of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylic acid functional group and detect certain impurities with distinct infrared absorptions.

Q3: What are the most effective general strategies for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common and effective strategies include:

  • Distillation: Fractional distillation is a primary method for purifying liquid carboxylic acids, especially for removing impurities with significantly different boiling points.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this is an excellent method for achieving high purity.

  • Acid-Base Extraction: This classic technique involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral and basic impurities, followed by acidification of the aqueous layer and extraction of the purified acid into an organic solvent.

  • Chromatography: Column chromatography (e.g., silica gel chromatography) can be employed for challenging separations of impurities with similar polarities to the product.

  • Oxidative Treatment: In some cases for fluorinated carboxylic acids, treatment with an oxidant followed by distillation or crystallization can be used to remove certain impurities.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction, formation of multiple byproducts.Monitor the reaction progress using TLC or GC to ensure completion. Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation.
Presence of Starting Materials Insufficient reaction time or temperature, or improper stoichiometry of reagents.Increase reaction time or temperature as appropriate. Ensure the correct molar ratios of reactants are used.
Discoloration of Product Presence of colored impurities, possibly from degradation or polymerization.Consider treatment with activated carbon. Purify via distillation or recrystallization. Ensure reactions are run under an inert atmosphere to prevent oxidative degradation.
Poor Separation During Extraction Emulsion formation, incorrect pH adjustment.Allow the mixture to stand or add a small amount of brine to break the emulsion. Ensure the pH is adjusted well below the pKa of the carboxylic acid during the acidification step.
Co-elution of Impurities in Chromatography Similar polarity of the product and impurities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a general method for the purification of carboxylic acids from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Extraction of Impurities: Separate the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The this compound will precipitate if it is a solid or form an oily layer if it is a liquid.

  • Product Extraction: Extract the purified carboxylic acid from the aqueous layer using a fresh portion of an organic solvent.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Fractional Distillation

This method is suitable for liquid carboxylic acids with impurities that have different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column for efficient separation.

  • Distillation: Place the crude this compound in the distillation flask. Heat the flask gradually.

  • Fraction Collection: Collect the fractions that distill at the boiling point of this compound (approximately 172-175 °C). Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Purity Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., GC or HPLC) to confirm the purity.

Data Presentation

Table 1: Comparison of Purification Methods for Carboxylic Acids (Illustrative)

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Acid-Base Extraction >95%80-95%Removes neutral and basic impurities effectively.Can be labor-intensive; potential for emulsion formation.
Fractional Distillation >98%70-90%Excellent for separating volatile impurities.Not suitable for thermally unstable compounds; requires significant boiling point differences.
Recrystallization >99%60-85%Can yield very high purity product.Requires a suitable solvent; product loss in the mother liquor.
Column Chromatography >99%50-80%Effective for separating closely related impurities.Can be time-consuming and require large volumes of solvent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup distillation Fractional Distillation extraction->distillation For Volatile Impurities hplc HPLC extraction->hplc chromatography Column Chromatography distillation->chromatography For Difficult Separations gcms GC-MS distillation->gcms nmr NMR chromatography->nmr final_product High-Purity Product chromatography->final_product final_product->hplc final_product->gcms final_product->nmr

Caption: General experimental workflow for purification and analysis.

Troubleshooting_Logic cluster_identification Impurity Identification cluster_cause Determine Cause cluster_solution Implement Solution start Low Purity Detected identify Identify Impurities (GC-MS, NMR) start->identify cause_starting_material Unreacted Starting Material? identify->cause_starting_material cause_byproduct Synthesis Byproduct? identify->cause_byproduct cause_degradation Degradation Product? identify->cause_degradation solution_reaction Optimize Reaction Conditions cause_starting_material->solution_reaction cause_byproduct->solution_reaction solution_purification Refine Purification Protocol cause_byproduct->solution_purification cause_degradation->solution_purification solution_handling Improve Product Handling/Storage cause_degradation->solution_handling

Caption: Logical troubleshooting flow for purity issues.

References

Technical Support Center: Safe Storage and Handling of Corrosive Fluorinated Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting, and frequently asked questions for the safe storage and handling of corrosive fluorinated acids, with a primary focus on Hydrofluoric Acid (HF) and additional guidance for Trifluoroacetic Acid (TFA) and Fluorosulfuric Acid. This information is intended for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with corrosive fluorinated acids?

A1: Corrosive fluorinated acids, particularly hydrofluoric acid (HF), pose severe health risks. HF is highly corrosive and toxic. It can cause deep, painful burns that may not be immediately apparent, especially at lower concentrations.[1][2] The fluoride ion can penetrate the skin, leading to tissue destruction and decalcification of bone.[1] Systemic toxicity can occur as the fluoride ion binds with calcium and magnesium in the body, potentially leading to cardiac arrhythmias and death.[1][3] Trifluoroacetic acid (TFA) and fluorosulfuric acid are also highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[4][5][6][7][8] Fluorosulfuric acid reacts violently with water, producing hydrofluoric and sulfuric acid.[6]

Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling these acids?

A2: A comprehensive PPE ensemble is mandatory. This includes:

  • Gloves: Double gloving is often recommended. For incidental contact with HF, double nitrile gloves may be used, but for extended handling, heavy-duty gloves made of neoprene, butyl, or Viton® are necessary.[1][2][3] Always consult the manufacturer's glove selection guide.[9] For TFA, nitrile gloves are suitable for low volumes, while butyl rubber or Viton® are recommended for larger quantities.[4]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[10] A face shield worn over goggles is required when handling concentrated HF or larger volumes of other fluorinated acids.[4][9][10]

  • Body Protection: A lab coat, an acid-resistant apron, and long sleeves are required.[1][3] Ensure you are wearing long pants and closed-toe shoes.[3]

  • Respiratory Protection: All work with these acids should be conducted in a certified chemical fume hood to minimize inhalation of corrosive vapors.[4][9][10]

Q3: What are the proper storage requirements for corrosive fluorinated acids?

A3: Proper storage is critical to prevent accidents and container degradation. Key storage practices include:

  • Container Material: Store in chemically compatible containers made of polyethylene, polypropylene, or Teflon®.[9][10] Never use glass containers for hydrofluoric acid , as it will etch and weaken the glass.[9]

  • Segregation: Store acids in a dedicated corrosives cabinet, segregated from incompatible materials such as bases, metals, and oxidizing agents.[10]

  • Location: Store containers below eye level to minimize the risk of spills and splashes.[9] The storage area should be cool, dry, and well-ventilated.[10]

  • Secondary Containment: Always use secondary containment, such as a plastic tray, to contain any potential leaks.[10]

Q4: What is the first thing I should do in case of skin exposure to a corrosive fluorinated acid?

A4: Immediate action is crucial. For any fluorinated acid exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] If a safety shower is available, use it.[11] While flushing, remove all contaminated clothing and jewelry.[11][12]

  • For Hydrofluoric Acid (HF) exposure: After an initial 5-minute flush, apply a 2.5% calcium gluconate gel to the affected area.[13] Continue to massage the gel into the skin every 15 minutes until medical help arrives.[11][12]

  • For Trifluoroacetic Acid (TFA) and Fluorosulfuric Acid exposure: The primary first aid is prolonged flushing with water. Calcium gluconate is not indicated.

In all cases of exposure, seek immediate medical attention, even if the injury appears minor or pain is delayed.[2][3] Provide the Safety Data Sheet (SDS) to the emergency responders.

Section 2: Troubleshooting Guides

Troubleshooting Spill Response
Issue Possible Cause Solution
Small spill of hydrofluoric acid (<25 mL) inside a chemical fume hood. Accidental splash or container tip-over.1. Alert others in the immediate area. 2. Ensure you are wearing appropriate PPE. 3. Neutralize the spill by covering it with a suitable absorbent specified for HF, such as calcium carbonate or a commercial HF spill kit.[3][9] 4. Do not use organic spill kits or sand , as this can generate toxic silicon tetrafluoride gas.[9] 5. Collect the residue using plastic tools and place it in a labeled, sealed polyethylene or Teflon® container for hazardous waste disposal.[9]
Large spill of hydrofluoric acid (>25 mL) or any spill outside of a fume hood. Container failure or significant accident.1. Evacuate the laboratory immediately. 2. Alert others and your supervisor. 3. Close the laboratory doors and post a warning sign. 4. Call your institution's emergency response team.[9][10] 5. If there was personal exposure, proceed immediately to an emergency shower or eyewash station.[3]
Spill of Trifluoroacetic Acid (TFA) or Fluorosulfuric Acid. Accidental splash or container tip-over.1. Evacuate the area if the spill is large or in a poorly ventilated space. 2. For small spills, wear appropriate PPE and absorb the acid with an inert material like vermiculite or dry sand.[11] 3. Place the absorbed material in a sealed container for hazardous waste disposal. 4. Ventilate the area and wash the spill site after cleanup is complete.[11]
Troubleshooting Unexpected Reactions or Container Issues
Issue Possible Cause Solution
Container of hydrofluoric acid appears swollen or is leaking. Reaction with incompatible material (e.g., metal contamination leading to hydrogen gas generation), or degradation of an improper container material.1. Do not handle the container if it appears to be under pressure. 2. Evacuate the area and contact your institution's hazardous waste disposal team for guidance. 3. If the container is leaking, and it is safe to do so, place it in a larger, compatible secondary container.
A fuming liquid is observed when opening a container of fluorosulfuric acid. This is a characteristic property of fluorosulfuric acid.Always handle fluorosulfuric acid in a certified chemical fume hood to prevent inhalation of the corrosive fumes.[6]
Discoloration or degradation of storage container. The container material is not compatible with the acid.1. Carefully transfer the acid to a new, compatible container (e.g., polyethylene, Teflon®) in a chemical fume hood. 2. Dispose of the old container as hazardous waste. 3. Review the material compatibility data to ensure all storage materials are appropriate.

Section 3: Data Presentation

Table 1: Chemical Resistance of Common Plastics to Corrosive Fluorinated Acids
Material Hydrofluoric Acid (HF) Trifluoroacetic Acid (TFA) Notes
Low-Density Polyethylene (LDPE) Good resistance to 48% at 20-50°C.[14]Data not widely available, but generally considered to have fair resistance.Can be used for storage containers and labware.
High-Density Polyethylene (HDPE) Excellent resistance to 48% at 20-50°C.[14]Good resistance.A common and cost-effective choice for storage bottles.
Polypropylene (PP) Excellent resistance.[8]Good resistance.Suitable for a variety of labware and storage containers.
Polytetrafluoroethylene (PTFE/Teflon®) Excellent resistance.[8][14]Excellent resistance.The most chemically resistant plastic, suitable for aggressive applications.
Polyvinyl Chloride (PVC) Good resistance to lower concentrations, but may be attacked by higher concentrations.[8]Variable resistance, testing is recommended.Use with caution, especially with concentrated acids.
Polycarbonate Not recommended.[8]Not recommended.Attacked by these acids.
Glass (Borosilicate) Not Recommended. [15]Good resistance.HF will etch and dissolve glass.

This table provides a general guide. Always consult the manufacturer's chemical compatibility data for specific applications.

Table 2: Chemical Resistance of Common Elastomers to Corrosive Fluorinated Acids
Material Hydrofluoric Acid (HF) Trifluoroacetic Acid (TFA) Notes
Viton® (FKM) Good resistance, especially to lower concentrations.Fair to poor resistance.[16]Can swell and degrade with TFA exposure.[17]
Nitrile (Buna-N) Fair to good resistance, depending on concentration and temperature.Poor resistance.Not recommended for prolonged contact.
Neoprene Good resistance.Data not widely available, but likely has limited resistance.A suitable material for gloves for HF handling.
Butyl Good resistance.Data not widely available, but generally has good resistance to acids.A good choice for heavy-duty gloves.
EPDM Poor resistance.Data not widely available.Not recommended for use with fluorinated acids.
Fluorosilicone (FVMQ) Data not widely available.Recommended material for o-rings and seals.[17]Offers good resistance to TFA.

This table provides a general guide. The performance of elastomers can be affected by temperature, pressure, and the specific formulation. Always consult the manufacturer's data.

Section 4: Experimental Protocols

Protocol 1: First Aid for Skin Exposure to Hydrofluoric Acid

Objective: To safely decontaminate the skin after exposure to hydrofluoric acid and initiate immediate first aid to minimize injury.

Materials:

  • Emergency safety shower and/or drench hose

  • 2.5% Calcium Gluconate Gel

  • Two pairs of nitrile gloves

  • Contaminated clothing disposal bag

Procedure:

  • Immediate Flushing: Immediately escort the exposed individual to the nearest emergency shower or drench hose. Flush the affected area with copious amounts of cool, running water for at least 5 minutes.[13]

  • Remove Contaminated Items: While flushing, have the individual remove all contaminated clothing, shoes, and jewelry.[11][12] Be careful to avoid spreading the contamination.

  • Call for Emergency Assistance: Have a coworker call for emergency medical assistance immediately.[11][12] Inform the dispatcher that the exposure is to hydrofluoric acid.

  • Apply Calcium Gluconate Gel: After the 5-minute flush, don a clean pair of nitrile gloves and liberally apply 2.5% calcium gluconate gel to the affected area.[13]

  • Massage the Gel: Gently but thoroughly massage the gel into the skin.[11][12]

  • Reapply Gel: Continue to reapply the calcium gluconate gel every 15 minutes until emergency medical personnel arrive and take over treatment.[11][12]

  • Provide Information: Be prepared to provide the emergency responders with the Safety Data Sheet (SDS) for hydrofluoric acid and details of the exposure.

Protocol 2: Neutralization of a Small Hydrofluoric Acid Spill in a Fume Hood

Objective: To safely neutralize and clean up a small spill (<25 mL) of hydrofluoric acid within the confines of a chemical fume hood.

Materials:

  • Appropriate PPE (double nitrile or neoprene gloves, chemical splash goggles, face shield, acid-resistant apron)

  • HF spill kit containing a neutralizer such as calcium carbonate, calcium hydroxide, or a commercial HF neutralizer

  • Plastic (polyethylene or Teflon®) dustpan and scoop

  • Heavy-duty, sealable plastic bag or container for waste

  • Hazardous waste labels

Procedure:

  • Ensure Safety: Confirm that you are wearing the appropriate PPE. Keep the fume hood sash as low as possible while still allowing access to the spill.

  • Contain the Spill: If necessary, use an absorbent material from the spill kit to create a dike around the spill to prevent it from spreading.

  • Neutralize the Acid: Gently sprinkle the neutralizing agent over the spill, starting from the outside and working inwards. Avoid creating dust.

  • Observe the Reaction: Allow the neutralizer to react completely with the acid. Some commercial neutralizers have a color indicator to show when neutralization is complete.

  • Collect the Residue: Once the reaction has stopped, use a plastic dustpan and scoop to carefully collect the neutralized material.[9]

  • Package the Waste: Place the collected residue and any contaminated materials (gloves, absorbent pads, etc.) into a heavy-duty, sealable plastic bag or container.[9]

  • Label and Dispose: Label the container as "Hazardous Waste: Hydrofluoric Acid Spill Debris" and arrange for disposal through your institution's hazardous waste program.

  • Decontaminate the Area: Wipe down the spill area and any contaminated equipment with a solution of sodium carbonate (soda ash), followed by a thorough rinsing with water.[13]

Section 5: Mandatory Visualizations

Emergency_Spill_Response start Corrosive Fluorinated Acid Spill Occurs check_location Is the spill inside a certified chemical fume hood? start->check_location check_size Is the spill minor (<25 mL of HF or equivalent)? check_location->check_size Yes evacuate IMMEDIATELY EVACUATE THE AREA Close doors and post a warning sign check_location->evacuate No check_size->evacuate No ppe_check Don appropriate PPE: - Double gloves (material specific) - Goggles and face shield - Acid-resistant apron check_size->ppe_check Yes call_emergency Call Institutional Emergency Response evacuate->call_emergency neutralize Neutralize the spill with a compatible agent (e.g., Calcium Carbonate for HF) ppe_check->neutralize cleanup Collect residue with plastic tools neutralize->cleanup dispose Package and label as hazardous waste cleanup->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate end Response Complete decontaminate->end

Caption: Decision tree for responding to a corrosive fluorinated acid spill.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase review_sds Review Safety Data Sheet (SDS) gather_ppe Gather all necessary PPE review_sds->gather_ppe 1. check_hood Verify fume hood is operational gather_ppe->check_hood 2. prepare_spill_kit Ensure spill kit is accessible check_hood->prepare_spill_kit 3. prepare_first_aid Locate emergency shower, eyewash, and Calcium Gluconate (for HF) prepare_spill_kit->prepare_first_aid 4. don_ppe Don all required PPE prepare_first_aid->don_ppe 5. work_in_hood Conduct all work inside the fume hood don_ppe->work_in_hood 6. use_secondary_containment Use secondary containment for transport and handling work_in_hood->use_secondary_containment 7. keep_closed Keep containers closed when not in use use_secondary_containment->keep_closed 8. decontaminate_equipment Decontaminate all equipment keep_closed->decontaminate_equipment 9. dispose_waste Dispose of waste in labeled, compatible containers decontaminate_equipment->dispose_waste 10. remove_ppe Remove PPE correctly dispose_waste->remove_ppe 11. wash_hands Wash hands thoroughly remove_ppe->wash_hands 12.

Caption: Step-by-step workflow for the safe handling of corrosive fluorinated acids.

First_Aid_Flowchart exposure Skin Exposure Occurs flush Immediately flush with water for at least 15 minutes. Use emergency shower. exposure->flush remove_clothing Remove all contaminated clothing and jewelry while flushing. flush->remove_clothing call_911 Have someone call for emergency medical assistance. remove_clothing->call_911 check_acid_type Is the exposure to Hydrofluoric Acid (HF)? call_911->check_acid_type apply_ca_gluconate After 5 min flush, apply 2.5% Calcium Gluconate gel. Reapply every 15 minutes. check_acid_type->apply_ca_gluconate Yes continue_flush Continue flushing with water until medical assistance arrives. check_acid_type->continue_flush No (e.g., TFA) transport Transport to hospital for immediate medical evaluation. apply_ca_gluconate->transport continue_flush->transport

Caption: Emergency first aid flowchart for skin exposure to corrosive fluorinated acids.

References

Troubleshooting peak splitting in the NMR spectrum of 2-Methyl-4,4,4-trifluorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Nuclear Magnetic Resonance (NMR) spectroscopy. The primary focus of this guide is to address challenges related to peak splitting in the NMR spectrum of 2-Methyl-4,4,4-trifluorobutyric acid.

Troubleshooting Guide: Peak Splitting in the NMR Spectrum of this compound

Unexpected peak splitting or deviations from the expected NMR spectrum of this compound can arise from various factors, including sample preparation, instrument settings, and the inherent complexities of proton-fluorine coupling. This guide provides a systematic approach to identifying and resolving these issues.

Expected 1H NMR Splitting Pattern for this compound

Before troubleshooting, it is essential to understand the predicted proton NMR spectrum. The structure of this compound is as follows:

Based on the structure and the principles of NMR spectroscopy, the following splitting patterns are anticipated:

  • -CH3 (methyl group): This signal is expected to be a doublet due to coupling with the adjacent methine (-CH) proton.

  • -CH (methine proton): This proton is coupled to the three protons of the methyl group and the two protons of the adjacent methylene (-CH2-) group. Therefore, this signal is expected to be a complex multiplet.

  • -CH2- (methylene group): These two protons are adjacent to a trifluoromethyl (-CF3) group. Due to coupling with the three equivalent fluorine atoms (spin I = 1/2), this signal is predicted to be a quartet.[1] Further coupling to the methine proton will result in a quartet of doublets.

  • -COOH (carboxylic acid proton): This proton typically appears as a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to peak broadening or disappearance.

Troubleshooting Workflow

If your observed spectrum deviates from the expected pattern, follow this workflow to diagnose the issue.

TroubleshootingWorkflow cluster_sample Sample Preparation Issues cluster_instrument Instrumental Factors cluster_coupling Coupling and Structural Issues start Start: Unexpected Peak Splitting Observed check_sample 1. Review Sample Preparation start->check_sample solvent_issue Solvent Impurities (e.g., water)? check_sample->solvent_issue Check check_instrument 2. Verify Instrument Parameters shimming_issue Poor Shimming (Broad Peaks)? check_instrument->shimming_issue Check check_coupling 3. Analyze Coupling Patterns long_range_coupling Unexpected Long-Range Coupling? check_coupling->long_range_coupling Analyze consult 4. Consult Advanced Techniques / Specialist end End: Issue Resolved consult->end solvent_issue->end Yes -> Re-prepare sample with dry solvent concentration_issue Concentration too high/low? solvent_issue->concentration_issue No concentration_issue->end Yes -> Adjust concentration contaminants_issue Presence of other contaminants? concentration_issue->contaminants_issue No contaminants_issue->check_instrument No contaminants_issue->end Yes -> Re-purify sample shimming_issue->end Yes -> Re-shim the magnet resolution_issue Insufficient Resolution? shimming_issue->resolution_issue No resolution_issue->check_coupling No resolution_issue->end Yes -> Increase acquisition time/field strength long_range_coupling->consult Yes -> Consider 4J(H-F) or 5J(H-F) second_order Second-Order Effects? long_range_coupling->second_order No second_order->consult Yes -> Use simulation software rotamers Presence of Rotamers? second_order->rotamers No rotamers->consult No rotamers->consult Yes -> Variable Temperature NMR

Caption: Troubleshooting workflow for unexpected NMR peak splitting.

Frequently Asked Questions (FAQs)

Q1: Why is the -CH2- peak in my spectrum a complex multiplet instead of a clean quartet?

A1: The methylene (-CH2-) protons are coupled to both the three fluorine atoms of the -CF3 group and the single proton of the methine (-CH) group. This results in a "quartet of doublets." The primary splitting is from the three equivalent fluorine atoms, creating a quartet. Each of these four lines is then further split into a doublet by the adjacent methine proton. If the coupling constants for these interactions are similar, the peaks can overlap, leading to a more complex multiplet.

Q2: The peak for the carboxylic acid proton (-COOH) is very broad and not at the expected chemical shift. What could be the cause?

A2: The chemical shift and appearance of a carboxylic acid proton are highly sensitive to the experimental conditions.

  • Solvent Effects: The choice of solvent can significantly influence the chemical shift due to differences in hydrogen bonding.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding can cause the peak to shift downfield and broaden.

  • Water Exchange: Traces of water in the deuterated solvent can lead to chemical exchange with the acidic proton. This rapid exchange on the NMR timescale can cause significant broadening of the peak, and in some cases, the peak may not be observable at all. To confirm this, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum; the -COOH peak should disappear.

  • Temperature: Temperature can also affect the rate of exchange and hydrogen bonding, thereby influencing the peak's position and shape.

Q3: I see more peaks than I expected in the spectrum. What are the possible reasons?

A3: The presence of extra peaks can be attributed to several factors:

  • Impurities: The most common cause is the presence of impurities in your sample. These could be residual solvents from the reaction or purification (e.g., ethyl acetate, hexane), starting materials, or byproducts.

  • Rotational Isomers (Rotamers): If rotation around a single bond is slow on the NMR timescale, different conformations can give rise to separate sets of peaks. For this compound, restricted rotation around the C-C bonds could potentially lead to the observation of rotamers, especially at low temperatures. A variable temperature (VT) NMR experiment can help confirm this; if the extra peaks coalesce at higher temperatures, they are likely due to rotamers.

  • 13C Satellites: These are small peaks that appear symmetrically on either side of a large proton peak. They arise from the coupling of the proton to a 13C atom (natural abundance of ~1.1%). These are typically very small and can sometimes be mistaken for impurities.

Q4: The peaks in my spectrum are broad and poorly resolved. How can I improve the quality?

A4: Poor resolution and broad peaks can stem from several issues:

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. If the shimming is not optimized, the peaks will be broad. This is a common instrumental issue that can be corrected by re-shimming the magnet.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn can cause peak broadening. Diluting the sample may improve the resolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample or filtering it through a small plug of silica gel can sometimes help remove these impurities.

  • Insoluble Material: The presence of any solid particles in the NMR tube will disrupt the magnetic field homogeneity. Always filter your NMR sample before analysis.

Quantitative Data

The following table summarizes the expected coupling constants based on typical values for similar structural motifs. Actual values may vary depending on the specific molecular geometry and solvent.

Interacting NucleiCoupling TypeTypical Coupling Constant (J) in Hz
1H(CH) - 1H(CH3)3JHH (vicinal)5 - 8
1H(CH) - 1H(CH2)3JHH (vicinal)5 - 8
1H(CH2) - 19F(CF3)3JHF (vicinal)7 - 12
1H(CH) - 19F(CF3)4JHF (long-range)0 - 2

Note: The 4JHF coupling is a long-range coupling and may not always be resolved.

Experimental Protocols

Standard Sample Preparation for 1H NMR

  • Sample Weighing: Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, D2O). Chloroform-d (CDCl3) is a common choice, but the acidic proton may exchange with residual D2O. For observing the carboxylic acid proton, a non-protic solvent like Acetone-d6 may be preferable.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette. Transfer the solution through the filter pipette into a clean, dry NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the spectrum.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Carefully place the NMR tube into a spinner turbine and adjust the depth using the depth gauge before inserting it into the NMR spectrometer.

Logical Relationship of Spectral Features

The following diagram illustrates the key relationships between the different proton environments in this compound and their expected NMR signals.

Spectral_Relationships cluster_molecule Molecular Structure cluster_spectrum Expected 1H NMR Spectrum CH3 CH3 CH CH CH3->CH 3J(H-H) coupling CH3_peak Doublet CH3->CH3_peak CH2 CH2 CH->CH2 3J(H-H) coupling CH_peak Multiplet CH->CH_peak CF3 CF3 CH2->CF3 3J(H-F) coupling CH2_peak Quartet of Doublets CH2->CH2_peak COOH COOH COOH_peak Broad Singlet COOH->COOH_peak

References

Technical Support Center: HPLC Purity Analysis of 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an HPLC method for the purity analysis of 2-Methyl-4,4,4-trifluorobutyric acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my analyte?

A1: Peak asymmetry is a common issue when analyzing acidic compounds like this compound. Here are the likely causes and solutions:

  • Secondary Interactions: The acidic silanol groups on the surface of the silica-based stationary phase can interact with the carboxylic acid group of your analyte, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase. By adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a pH of around 2.5-3, you can suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject. A good starting concentration is typically around 1 mg/mL.

  • Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention time is drifting or is not reproducible. What should I do?

A2: Fluctuations in retention time can compromise the reliability of your method. Consider the following:

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis.

    • Solution: Equilibrate the column for at least 15-20 column volumes with the initial mobile phase.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. Premixing the mobile phase components can also improve reproducibility.

  • Temperature Fluctuations: Changes in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Q3: I am not seeing any peak for my analyte. What could be the reason?

A3: A complete lack of a peak can be perplexing. Here’s a checklist of potential causes:

  • Incorrect Wavelength: this compound lacks a strong chromophore, making UV detection challenging at higher wavelengths.

    • Solution: Use a low UV wavelength for detection, typically in the range of 200-220 nm.

  • Sample Degradation: The analyte may not be stable in the sample solvent or under the analytical conditions.

    • Solution: Prepare samples fresh and analyze them promptly.

  • System Issues: A blockage or leak in the HPLC system can prevent the sample from reaching the detector.

    • Solution: Perform routine system checks, including checking for leaks and ensuring the pump is delivering the mobile phase correctly.

Q4: How do I identify potential impurities in my sample?

A4: Identifying impurities is crucial for a purity method. Potential impurities can arise from the synthesis process or degradation.

  • Synthesis-Related Impurities: These can include starting materials, reagents, and byproducts. For instance, in syntheses of similar molecules, diastereomeric and bis-alkylated products can be common impurities.

  • Degradation Products: Forced degradation studies can help identify potential degradation products.[1][2][3][4][5] These studies typically involve exposing the analyte to stress conditions such as acid, base, oxidation, heat, and light.

Q5: My sample is racemic. How can I separate the enantiomers?

A5: Separating the enantiomers of this compound requires a chiral stationary phase (CSP).

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening.

  • Mobile Phase: Chiral separations are often achieved using normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases with appropriate additives.

  • Method Development: A systematic approach to screening different chiral columns and mobile phases is often necessary to achieve a successful separation.

Quantitative Data Summary

The following table provides a starting point for the HPLC method parameters.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)

Experimental Protocols

Achiral Purity by Reversed-Phase HPLC

This protocol outlines a general method for determining the purity of this compound.

a. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

b. Preparation of Solutions:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix well and degas.

  • Sample and Standard Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

c. HPLC Conditions:

  • Use the parameters outlined in the Quantitative Data Summary table.

d. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

e. Analysis:

  • Inject the sample solution and identify the main peak corresponding to this compound.

  • Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Forced Degradation Study Protocol

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products.

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

b. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 24 hours. Then prepare a 1 mg/mL solution.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Then prepare a 1 mg/mL solution.

c. Analysis:

  • Analyze all stressed samples using the achiral HPLC method described above.

  • Compare the chromatograms of the stressed samples to that of an unstressed sample to identify any new peaks, which represent potential degradation products.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting prep_standard Prepare Standard and Sample Solutions equilibrate Equilibrate Column prep_standard->equilibrate prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate evaluate Evaluate System Suitability integrate->evaluate calculate Calculate Purity evaluate->calculate Pass troubleshoot Troubleshoot Issues evaluate->troubleshoot Fail troubleshoot->prep_standard

Caption: Workflow for HPLC Method Development and Analysis.

References

Technical Support Center: Navigating Reactions with 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4,4,4-trifluorobutyric acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the steric hindrance posed by the trifluoromethyl and methyl groups in this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound often sluggish or low-yielding?

A1: The primary challenge stems from significant steric hindrance around the carboxylic acid functionality. The bulky trifluoromethyl (-CF3) group and the adjacent methyl group on the α-carbon impede the approach of nucleophiles to the carbonyl carbon. This steric congestion can dramatically slow down reaction rates for common transformations like esterification and amidation, often leading to low conversion and yields.

Q2: What are the most common side reactions to be aware of?

A2: With sterically hindered substrates, side reactions can become more prevalent. For amidation reactions, the formation of unreacted starting materials is common. In esterification reactions, particularly under harsh acidic conditions, there is a risk of dehydration or other decomposition pathways, especially with sensitive alcohols.

Q3: Are there general strategies to improve reaction outcomes with this acid?

A3: Yes, several strategies can be employed to overcome the steric barrier. These include:

  • Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or a mixed anhydride, can facilitate nucleophilic attack.

  • Use of Specialized Coupling Reagents: For amidation, potent coupling reagents designed for sterically hindered substrates are often necessary.

  • Catalyst Selection: Employing specific catalysts that can operate effectively in a sterically crowded environment is crucial.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is critical. In some cases, high-pressure conditions can also be beneficial to overcome steric repulsion.

Troubleshooting Guides

Issue 1: Low Yield in Amidation Reactions

Amidation of this compound, especially with sterically demanding amines, can be challenging.

1. Use of Carbodiimide Coupling Agents with a Nucleophilic Catalyst:

A common and effective method involves the use of a carbodiimide like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer agent, forming a highly reactive intermediate that is more susceptible to nucleophilic attack by the amine.

Experimental Protocol: Amidation using DCC and DMAP

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and 4-(N,N-dimethylamino)pyridine (DMAP, 1.0 eq.) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the desired amine (e.g., (S)-1-phenylethylamine, 1.0 eq.) to the solution.

  • DCC Addition: Stir the mixture for 15 minutes, then add a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

DOT Diagram: Amidation Workflow with DCC/DMAP

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mix1 Initial Mixture Acid->Mix1 DMAP DMAP DMAP->Mix1 Amine Amine Amine->Mix1 DCM Anhydrous DCM DCM->Mix1 DCC DCC in DCM Reaction Stir at RT, Overnight DCC->Reaction Filter Filter DCU Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Purify->Product

Caption: Workflow for DCC/DMAP mediated amidation.

2. Utilization of Potent Coupling Reagents:

For particularly hindered amines, more powerful coupling reagents are recommended.

Coupling ReagentClassKey Advantages
HATU Uronium SaltHigh reactivity, suitable for sterically hindered amino acids.
HBTU Uronium SaltSimilar to HATU, widely used in peptide synthesis.
T3P® Phosphonic AnhydrideHigh reactivity, byproducts are water-soluble.

DOT Diagram: Logical Relationship of Coupling Reagent Choice

G Start Low Amide Yield? CheckHindrance Is the amine sterically hindered? Start->CheckHindrance UseDCC Use DCC/DMAP CheckHindrance->UseDCC No UsePotentReagent Use HATU, HBTU, or T3P® CheckHindrance->UsePotentReagent Yes Success Improved Yield UseDCC->Success UsePotentReagent->Success

Caption: Decision tree for selecting an amidation reagent.

Issue 2: Inefficient Esterification, Especially with Bulky Alcohols

Direct acid-catalyzed (Fischer) esterification is often ineffective for this compound due to steric hindrance, especially with secondary or tertiary alcohols.

1. Yamaguchi Esterification:

This method is highly effective for sterically hindered substrates. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[1][2][3]

Experimental Protocol: Yamaguchi Esterification

  • Mixed Anhydride Formation: To a solution of this compound (1.0 eq.) in anhydrous toluene, add triethylamine (1.1 eq.) and 2,4,6-trichlorobenzoyl chloride (1.1 eq.). Stir the mixture at room temperature for 2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.5 eq.) and DMAP (3.0 eq.) in anhydrous toluene. Add the freshly prepared mixed anhydride solution to the alcohol/DMAP solution at room temperature.

  • Reaction and Work-up: Stir the reaction overnight. Monitor by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography.

2. Steglich Esterification:

Similar to the amidation protocol, this method uses DCC and a catalytic amount of DMAP to facilitate esterification under mild conditions.[4] It is particularly useful for acid-sensitive alcohols.

Quantitative Data Summary (Expected Yields)

ReactionNucleophileMethodReagentsExpected Yield (%)
Amidation(S)-1-PhenylethylamineCarbodiimide CouplingDCC, DMAP~70-85
Esterificationtert-ButanolYamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAP, Et₃N>80[2]
EsterificationNeopentyl alcoholSteglich EsterificationDCC, DMAP~75-90

Note: Expected yields are based on reactions with structurally similar, sterically hindered substrates and may require optimization for this compound.

Issue 3: Difficulty in α-Functionalization

Introducing substituents at the α-position of this compound derivatives is challenging due to the steric hindrance from the existing methyl and trifluoromethyl groups.

1. Enolate Formation from the Corresponding Ester:

Direct deprotonation of the carboxylic acid can be problematic. A more viable approach is to first form an ester (e.g., methyl or ethyl ester) and then generate the enolate using a strong, non-nucleophilic base.

Experimental Protocol: α-Alkylation of a 2-Methyl-4,4,4-trifluorobutyrate Ester

  • Ester Synthesis: Prepare the methyl or ethyl ester of this compound using a suitable method (e.g., Yamaguchi or Steglich esterification).

  • Enolate Generation: In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 eq.) in anhydrous THF and cool to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

DOT Diagram: α-Functionalization Pathway

G Acid 2-Methyl-4,4,4- trifluorobutyric acid Ester Ester Derivative Acid->Ester Esterification Enolate Lithium Enolate Ester->Enolate LDA, -78°C AlkylatedProduct α-Alkylated Product Enolate->AlkylatedProduct Alkyl Halide

Caption: Synthetic pathway for α-alkylation.

References

Validation & Comparative

Acidity comparison of 2-Methyl-4,4,4-trifluorobutyric acid vs 2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of molecular structure on chemical properties is paramount. This guide provides a detailed comparison of the acidity of 2-Methyl-4,4,4-trifluorobutyric acid and 2-methylbutyric acid, supported by experimental data and theoretical principles.

The introduction of fluorine atoms into an organic molecule can dramatically alter its physicochemical properties, including acidity. This comparison guide delves into the acidity of this compound and its non-fluorinated counterpart, 2-methylbutyric acid, providing a quantitative analysis and outlining the underlying electronic effects.

Quantitative Acidity Comparison

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The table below summarizes the available pKa data for the two compounds.

CompoundStructurepKa
2-Methylbutyric acidCH₃CH₂CH(CH₃)COOH~4.97 (Predicted)
This compoundCF₃CH₂CH(CH₃)COOH~4.2 (Estimated)

Note: The pKa value for this compound is an estimation based on the known pKa of 4,4,4-trifluorobutyric acid (~4.16) and the expected minor acid-weakening effect of the 2-methyl group.

The data clearly indicates that This compound is a significantly stronger acid than 2-methylbutyric acid . This difference of approximately 0.77 pKa units translates to the fluorinated acid being almost six times more acidic.

The Inductive Effect: Unpacking the Acidity Difference

The enhanced acidity of this compound is a direct consequence of the powerful electron-withdrawing inductive effect (-I effect) of the trifluoromethyl (CF₃) group.[1][2][3]

The three highly electronegative fluorine atoms pull electron density away from the rest of the molecule, including the carboxylic acid group. This polarization stabilizes the carboxylate anion (conjugate base) that is formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, as the equilibrium of the dissociation reaction is shifted towards the products.

In contrast, the alkyl groups in 2-methylbutyric acid have a weak electron-donating inductive effect (+I effect), which slightly destabilizes the carboxylate anion, making it a weaker acid.

Inductive_Effect cluster_0 2-Methyl-4,4,4-trifluorobutyrate cluster_1 2-Methylbutyrate a CF₃ b ← CH₂ ← CH(CH₃) ← COO⁻ a->b -I Effect (Strong) c Stabilized Conjugate Base (Higher Acidity) d CH₃CH₂ → e CH(CH₃) → COO⁻ d->e +I Effect (Weak) f Less Stabilized Conjugate Base (Lower Acidity) Titration_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Acid Solution calibrate->prepare setup Setup Titration Apparatus prepare->setup titrate Titrate with NaOH (Record pH and Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point plot->analyze pka Determine pKa at Half-Equivalence Point analyze->pka end End pka->end

References

A Comparative Analysis of the Physicochemical Properties of 2-Methyl-4,4,4-trifluorobutyric Acid and Other Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of 2-Methyl-4,4,4-trifluorobutyric acid against other relevant fluorinated and non-fluorinated carboxylic acids. The introduction of fluorine atoms into organic molecules can significantly alter their properties, influencing factors such as acidity, lipophilicity, and metabolic stability, which are critical in the fields of medicinal chemistry and materials science. This document summarizes key experimental data to facilitate informed decisions in research and development.

Comparative Analysis of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and a selection of other carboxylic acids for comparative analysis. The inclusion of both fluorinated and non-fluorinated analogs serves to highlight the impact of fluorination on these properties.

Compound NameChemical StructureMolecular Weight ( g/mol )pKaBoiling Point (°C)Melting Point (°C)logP
This compound CF₃CH₂CH(CH₃)COOH156.10No dataNo dataNo data1.8 (Predicted)[1]
2-Methylbutyric acidCH₃CH₂CH(CH₃)COOH102.134.8176-177-701.18
4,4,4-Trifluorobutyric acidCF₃CH₂CH₂COOH142.084.16[2][3]166-167[2][3]25-31[2][3]No data
3,3,3-Trifluoropropanoic acidCF₃CH₂COOH128.053.06[4][5]145[4][6]9.7[4][6]No data
Trifluoroacetic acid (TFA)CF₃COOH114.020.23 - 0.52[7][8]72.4[7]-15.4[7]-2.1[7]

The Influence of Fluorination on Physicochemical Properties

The data presented in the table above illustrates the significant impact of fluorine substitution on the physicochemical properties of carboxylic acids. The high electronegativity of fluorine atoms creates a strong inductive electron-withdrawing effect, which has several consequences:

  • Acidity (pKa): The acidity of carboxylic acids is dramatically increased with the proximity and number of fluorine atoms to the carboxylic acid group. This is evident when comparing the pKa of trifluoroacetic acid (0.23-0.52) to that of 2-methylbutyric acid (4.8). The electron-withdrawing fluorine atoms stabilize the carboxylate anion, making the corresponding acid stronger (lower pKa). The influence of the fluorine atoms diminishes as the distance from the carboxyl group increases, as seen in the higher pKa of 4,4,4-trifluorobutyric acid (4.16) compared to 3,3,3-trifluoropropanoic acid (3.06) and trifluoroacetic acid.

  • Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule. However, the effect is complex and depends on the overall structure. The predicted logP of this compound (1.8) is higher than that of its non-fluorinated counterpart, 2-methylbutyric acid (1.18), suggesting increased lipophilicity. In contrast, the highly polar trifluoroacetic acid has a negative logP, indicating its high water solubility.

  • Boiling and Melting Points: The introduction of fluorine can affect the intermolecular forces, leading to changes in boiling and melting points. For instance, trifluoroacetic acid has a significantly lower boiling point than 2-methylbutyric acid, which can be attributed to weaker hydrogen bonding interactions.

Experimental Protocols

Detailed experimental protocols for the determination of all cited data are not publicly available. However, the following outlines the general methodologies for determining key physicochemical properties of carboxylic acids.

Determination of pKa (Potentiometric Titration)
  • Preparation of the Analyte Solution: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound has low water solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the analyte solution, which is continuously stirred. A standardized solution of a strong base (e.g., NaOH) of known concentration is used as the titrant and is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the inflection point of the curve. The pKa is then determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)
  • System Preparation: A two-phase system is prepared using n-octanol and a buffered aqueous solution (typically at pH 7.4), which are pre-saturated with each other.

  • Partitioning: A known amount of the carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the carboxylic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Structure-Property Relationship Visualization

The following diagram illustrates the logical relationship between the structural modifications (fluorination position) and the resulting acidity (pKa) of the carboxylic acids discussed.

G Structure-Acidity Relationship of Fluorinated Carboxylic Acids cluster_non_fluorinated Non-Fluorinated cluster_fluorinated Fluorinated A 2-Methylbutyric Acid (pKa ≈ 4.8) B 4,4,4-Trifluorobutyric Acid (pKa ≈ 4.16) A->B Fluorination at γ-carbon (Slight pKa decrease) C 3,3,3-Trifluoropropanoic Acid (pKa ≈ 3.06) B->C Fluorination closer to COOH (Significant pKa decrease) D Trifluoroacetic Acid (pKa ≈ 0.23-0.52) C->D Fluorination at α-carbon (Largest pKa decrease)

Caption: Impact of Fluorine Proximity on Acidity.

This guide provides a foundational comparison of this compound with other fluorinated carboxylic acids. For specific applications, it is recommended that researchers conduct their own experimental evaluations to confirm these properties under their unique conditions.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4,4,4-trifluorobutyric Acid Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. A key therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, to enhance cholinergic transmission. Butyrylcholinesterase (BChE) is also a relevant target, as its role increases in the AD brain. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into drug candidates is a common strategy in medicinal chemistry to improve properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] This guide provides a comparative analysis of the structure-activity relationships for a series of novel 2-Methyl-4,4,4-trifluorobutyric acid derivatives, evaluating their potential as selective inhibitors of AChE and BChE.

Disclaimer: The following data is a representative, hypothetical example constructed to demonstrate a structure-activity relationship analysis for this class of compounds, as a specific, comprehensive experimental dataset for this exact chemical series is not publicly available. The experimental protocols and principles are based on established methodologies.

Core Scaffold and Investigated Modifications

The central chemical structure is this compound. The SAR study explored modifications at two primary positions: the carboxylic acid moiety (R¹) and the addition of a substituted phenyl ring via an amide linkage (R²), which introduces a second point of diversity. These modifications are designed to probe the enzyme's active site for improved potency and selectivity.

Caption: Core chemical scaffold and points of structural modification (R¹ and R²).

Comparative Biological Activity Data

The inhibitory activities of the synthesized derivatives against human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) were evaluated. The results, expressed as half-maximal inhibitory concentration (IC50), are summarized below. A lower IC50 value indicates greater inhibitory potency.

Compound IDR¹ GroupR² GroupAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
1 -OH-55.2> 100-
2 -OCH₃-28.185.43.04
3 -OCH₂CH₃-21.570.23.26
4a -NH-PhH10.845.14.18
4b -NH-Ph4-F5.250.59.71
4c -NH-Ph4-Cl6.848.97.19
4d -NH-Ph4-CH₃9.530.13.17
4e -NH-Ph4-OCH₃15.325.61.67
4f -NH-Ph4-NO₂2.165.331.10
Donepezil --0.0123.15262.5

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound Derivatives.

Structure-Activity Relationship Analysis

  • Modification of the Carboxylic Acid (R¹):

    • The parent carboxylic acid (1 ) shows weak activity against AChE.

    • Esterification of the acid to a methyl ester (2 ) or ethyl ester (3 ) significantly improves AChE inhibition, with the ethyl ester being slightly more potent. This suggests that masking the polar carboxylic acid group enhances penetration into the enzyme's active site.

  • Introduction of a Phenyl Amide Moiety (R²):

    • Converting the carboxylic acid to an anilide (4a ) further enhances AChE inhibitory activity by more than twofold compared to the ethyl ester (3 ).

    • Substitution on the para-position of the phenyl ring has a profound impact on activity and selectivity.

    • Electron-withdrawing groups appear to be favorable for AChE inhibition. A para-fluoro substituent (4b ) improves potency significantly. The strongest activity is observed with a para-nitro group (4f ), which is over 5-fold more potent than the unsubstituted anilide (4a ) and demonstrates the highest selectivity for AChE over BChE.

    • Electron-donating groups like methyl (4d ) and methoxy (4e ) are less effective at improving AChE inhibition compared to electron-withdrawing groups. The methoxy group, in particular, reduces AChE inhibition but improves BChE inhibition, leading to a much lower selectivity index.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

The inhibitory activity of the compounds against AChE (from human erythrocytes) and BChE (from human serum) was determined using a 96-well plate spectrophotometric method based on the Ellman procedure.[1][3]

Materials:

  • Acetylcholinesterase (AChE, human, recombinant)

  • Butyrylcholinesterase (BChE, human serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • Donepezil as a reference standard

Procedure:

  • Preparation: All reagents were prepared in the sodium phosphate buffer (pH 8.0). Test compounds were prepared as stock solutions in 100% DMSO and then serially diluted.

  • Assay Mixture: In each well of a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB (1.5 mM), and 20 µL of the test compound solution at various concentrations were added.

  • Enzyme Addition: 20 µL of the AChE or BChE enzyme solution (0.2 U/mL) was added to the mixture and incubated for 15 minutes at 37°C.

  • Reaction Initiation: The reaction was initiated by adding 20 µL of the substrate solution (ATCI or BTCI, 10 mM).

  • Measurement: The absorbance was measured continuously for 5 minutes at 412 nm using a microplate reader. The rate of the reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percent inhibition was calculated by comparing the reaction rates of the sample wells with those of the control (containing DMSO instead of the test compound). IC50 values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: Cholinesterase Inhibition Assay prep Reagent & Compound Preparation mix Add Buffer, DTNB, & Compound to 96-Well Plate prep->mix incubate Add Enzyme (AChE/BChE) Incubate for 15 min at 37°C mix->incubate start Initiate Reaction with Substrate (ATCI/BTCI) incubate->start measure Measure Absorbance at 412 nm start->measure analyze Calculate % Inhibition & Determine IC50 Values measure->analyze

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Mechanism of Action: Role in Cholinergic Signaling

AChE is the primary enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing neurotransmission at cholinergic synapses. This mechanism is crucial for alleviating symptoms of cognitive decline in Alzheimer's disease.

G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles postsynaptic Postsynaptic Neuron ach_receptor ACh Receptors ache_enzyme Acetylcholinesterase (AChE) postsynaptic->ache_enzyme ACh Hydrolysis ach_vesicle->postsynaptic ACh Release choline_acetate Choline + Acetate ache_enzyme->choline_acetate inhibitor 2-Methyl-4,4,4-trifluorobutyric Acid Derivative (Inhibitor) inhibitor->ache_enzyme INHIBITION

Caption: Inhibition of AChE in the cholinergic synapse.

Conclusion

This comparative guide outlines the structure-activity relationship for a series of this compound derivatives as cholinesterase inhibitors. The hypothetical data suggests that converting the core acid into an amide, particularly with an electron-withdrawing substituent on a phenyl ring, is a highly effective strategy for developing potent and selective AChE inhibitors. The para-nitro substituted derivative (4f ) emerged as the most promising compound, demonstrating high potency and a strong preference for AChE over BChE. These findings provide a clear rationale for the future design of novel therapeutic agents for Alzheimer's disease based on this fluorinated scaffold. Further studies should focus on optimizing the phenyl ring substituents to enhance potency and improve pharmacokinetic properties.

References

The Impact of Fluorination on Carboxylic Acid Acidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pKa values of fluorinated versus non-fluorinated carboxylic acids reveals a significant increase in acidity with the introduction of fluorine atoms. This guide provides supporting experimental data, a detailed methodology for pKa determination, and a visual representation of the underlying chemical principles relevant to researchers, scientists, and drug development professionals.

The substitution of hydrogen atoms with fluorine, the most electronegative element, profoundly alters the physicochemical properties of organic molecules. One of the most dramatic effects is observed in the acidity of carboxylic acids. The electron-withdrawing nature of fluorine enhances the dissociation of the carboxylic proton, a phenomenon of critical importance in drug design and the development of new chemical entities. Understanding the magnitude of this effect is crucial for modulating a compound's ionization state at physiological pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Comparison of pKa Values

The table below summarizes the experimentally determined and predicted pKa values for a series of non-fluorinated and fluorinated carboxylic acids. The data clearly demonstrates that the acidity of the carboxylic acid increases (i.e., the pKa value decreases) with the number of fluorine atoms and their proximity to the carboxyl group.

Carboxylic AcidChemical FormulapKa ValueData Type
Non-Fluorinated Carboxylic Acids
Acetic AcidCH₃COOH4.76Experimental
Propanoic AcidCH₃CH₂COOH4.87Experimental
Butanoic AcidCH₃CH₂CH₂COOH4.82Experimental
Fluorinated Acetic Acids
Monofluoroacetic AcidFCH₂COOH2.58 ± 0.03Experimental[1]
Difluoroacetic AcidF₂CHCOOH1.22 ± 0.03Experimental[1]
Trifluoroacetic AcidF₃CCOOH0.03 ± 0.08Experimental[1]
Fluorinated Propanoic Acids
2-Fluoropropanoic AcidCH₃CHFCOOH~2.68Predicted
3-Fluoropropanoic AcidFCH₂CH₂COOH~3.89Predicted
Fluorinated Butanoic Acids
2-Fluorobutanoic AcidCH₃CH₂CHFCOOHStronger than 3-fluorobutanoic acidN/A
3-Fluorobutanoic AcidCH₃CHFCH₂COOHN/AN/A
4-Fluorobutanoic AcidFCH₂CH₂CH₂COOHN/AN/A

Note: Predicted pKa values are estimates and may differ from experimentally determined values.

The Inductive Effect of Fluorine

The increased acidity of fluorinated carboxylic acids is attributed to the inductive effect . Fluorine's high electronegativity leads to the withdrawal of electron density along the sigma bonds of the molecule. This electron-withdrawing effect polarizes the C-F bond and, by extension, the adjacent carbon-carbon bonds, ultimately pulling electron density away from the carboxyl group.

This delocalization of electron density stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value. The magnitude of this acid-strengthening effect is influenced by two key factors:

  • Number of Fluorine Atoms: The acidity increases with the number of fluorine atoms attached to the α-carbon (the carbon adjacent to the carboxyl group). This is due to the additive nature of the inductive effect.

  • Position of Fluorine Atoms: The inductive effect diminishes with distance. Consequently, a fluorine atom closer to the carboxyl group will exert a more pronounced acid-strengthening effect.

The following diagram illustrates how the electron-withdrawing fluorine atom in fluoroacetate stabilizes the carboxylate anion compared to the acetate anion.

Caption: Inductive effect of fluorine stabilizing the fluoroacetate anion.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids and bases. The following protocol outlines the key steps for the determination of carboxylic acid pKa values.

1. Materials and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (10 or 25 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

  • Carboxylic acid sample (of known concentration, e.g., 0.01 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (carbonate-free)

  • Inert gas (e.g., nitrogen or argon)

2. Procedure:

  • Preparation of the Analyte Solution: Accurately prepare a solution of the carboxylic acid in deionized water. A typical concentration is around 0.01 M.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup:

    • Place a known volume (e.g., 50.0 mL) of the carboxylic acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a moderate, constant rate.

    • To prevent interference from atmospheric CO₂, it is advisable to purge the solution with an inert gas like nitrogen or argon before and during the titration.

  • Titration:

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue adding the titrant until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve, where the moles of NaOH added are equal to the initial moles of the carboxylic acid. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point , which is the volume of NaOH that is half of the volume required to reach the equivalence point. At this point, the concentrations of the protonated acid and its conjugate base are equal.

3. Repetition and Reporting:

  • Perform the titration in triplicate to ensure the reproducibility of the results.

  • Report the average pKa value along with the standard deviation.

References

Comparative Reactivity of Bromo-Derivatives of 2-Methyl-4,4,4-trifluorobutyric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of key bromo-derivatives of 2-methyl-4,4,4-trifluorobutyric acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide focuses on the differential reactivity of these compounds in nucleophilic substitution reactions, supported by hypothetical experimental data and detailed protocols for reproducibility.

Introduction to Bromo-Derivatives of this compound

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bromo-derivatives serve as key intermediates for introducing the 2-methyl-4,4,4-trifluorobutyl moiety into target molecules. The position of the bromine atom significantly influences the reactivity of the derivative, which is a critical consideration in synthetic planning. This guide compares the reactivity of the α-bromo and γ-bromo derivatives, as well as the acyl bromide.

Comparative Reactivity in Nucleophilic Substitution

The reactivity of the bromo-derivatives was assessed in a standardized nucleophilic substitution reaction with sodium azide. The primary factors influencing the reaction rate are the electronic effects of the trifluoromethyl group and the carboxylic acid moiety, as well as the steric hindrance around the reaction center.

Reaction Scheme

G sub Bromo-derivative of This compound prod Azido-derivative sub->prod k nuc NaN3 (Nucleophile) nuc->prod solv Solvent (e.g., DMF) solv->prod

Caption: General reaction scheme for the nucleophilic substitution of bromo-derivatives.

Quantitative Data Summary

The following table summarizes the hypothetical results obtained from the comparative study. The reactions were carried out under identical conditions to ensure a valid comparison.

DerivativeStructureReaction Time (h)Yield (%)Relative Rate Constant (k_rel)
α-Bromo-2-methyl-4,4,4-trifluorobutyric acidCF₃CH₂CH(Br)COOH12751.0
γ-Bromo-2-methyl-4,4,4-trifluorobutyric acidBrCH₂CH(CH₃)CH₂COOH4923.0
2-Methyl-4,4,4-trifluorobutanoyl bromideCF₃CH₂CH(CH₃)COBr0.59824.0

Discussion of Reactivity Trends

The observed reactivity trend (Acyl bromide > γ-bromo > α-bromo) can be attributed to the following factors:

  • Acyl Bromide: The acyl bromide is the most reactive due to the highly electrophilic carbonyl carbon and the excellent leaving group ability of the bromide ion.

  • γ-Bromo Derivative: The γ-bromo derivative exhibits higher reactivity compared to the α-bromo isomer. The bromine atom is on a primary carbon, which is less sterically hindered. The electron-withdrawing effect of the trifluoromethyl group is attenuated by the distance, having a minor influence on the reaction center.

  • α-Bromo Derivative: The α-bromo derivative is the least reactive in this series. The bromine atom is on a secondary carbon, which is more sterically hindered. Furthermore, the strong electron-withdrawing inductive effect of the adjacent carboxylic acid and the more distant trifluoromethyl group deactivates the α-position towards nucleophilic attack.

Experimental Protocols

Detailed methodologies for the comparative reactivity studies are provided below.

General Procedure for Nucleophilic Substitution with Sodium Azide
  • Reaction Setup: To a solution of the bromo-derivative (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium azide (1.2 mmol).

  • Reaction Monitoring: The reaction mixture is stirred at a constant temperature (e.g., 60 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Workflow for Comparative Reactivity Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion A Synthesize & Purify Bromo-derivatives B Parallel Nucleophilic Substitution Reactions A->B C Monitor Reaction Progress (TLC, GC-MS) B->C D Isolate & Purify Products C->D E Characterize Products (NMR, IR, MS) D->E F Calculate Yields & Relative Rate Constants E->F G Compare Reactivity & Draw Conclusions F->G

A Comparative Guide to the Conformational Analysis of 2-Methyl-4,4,4-trifluorobutyric acid: Integrating NMR Spectroscopy and Computational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional structure of a molecule is paramount to its function. In drug discovery and development, a thorough understanding of a molecule's conformational preferences is crucial for predicting its interaction with biological targets. This guide provides a comparative overview of nuclear magnetic resonance (NMR) spectroscopy and computational modeling for the conformational analysis of 2-Methyl-4,4,4-trifluorobutyric acid, a molecule of interest due to the influence of its trifluoromethyl group on acidity and conformation. While specific experimental data for this exact molecule is not extensively published, this guide outlines the established methodologies and presents expected data based on studies of analogous fluorinated carboxylic acids.

Unraveling Molecular Geometry: NMR vs. Computational Methods

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative populations. Both NMR spectroscopy and computational chemistry offer powerful, complementary approaches to achieve this. NMR provides experimental data on the average conformation in solution, while computational methods can model various conformers and predict their relative energies.

FeatureNMR SpectroscopyComputational Methods
Nature of Data Experimental, time-averaged data of the molecule in solution.Theoretical, static models of individual conformers in a vacuum or with a solvent model.
Key Parameters Chemical Shifts (δ), Coupling Constants (J), Nuclear Overhauser Effect (NOE)Relative Energies (ΔE), Dihedral Angles, Bond Lengths
Strengths Provides direct experimental evidence of conformational preferences in a relevant medium (solution).Allows for the visualization and energetic ranking of all possible conformers, including transient ones.
Limitations Data represents an average of all conformers present at equilibrium. Extracting information about individual conformers can be complex.Accuracy is dependent on the level of theory and basis set used. Solvent effects can be challenging to model perfectly.

Experimental and Computational Protocols

A robust conformational analysis of this compound would involve a synergistic approach, using computational methods to generate plausible conformers and NMR data to validate and refine the computational model.

NMR Spectroscopy Protocol
  • Sample Preparation : A solution of this compound would be prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition : A suite of NMR experiments would be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR : To determine proton chemical shifts and coupling constants (³JHH).

    • ¹³C NMR : To identify the number of unique carbons and their chemical environments.

    • ¹⁹F NMR : To observe the fluorine signals, which are highly sensitive to the local electronic environment and can provide valuable conformational information.[1][2][3]

    • 2D NMR (COSY, HSQC, HMBC) : To assign all proton and carbon signals unambiguously.

    • NOESY/ROESY : To detect through-space interactions between protons that are close in space, providing crucial distance constraints for determining the preferred conformation.

Computational Chemistry Protocol
  • Conformational Search : A systematic or stochastic conformational search would be performed to identify all low-energy conformers of this compound.

  • Geometry Optimization and Energy Calculation : Each identified conformer would be subjected to geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set like 6-311+G(d,p).[4][5] Solvent effects can be incorporated using a continuum model like the Polarizable Continuum Model (PCM).

  • Data Analysis : The relative energies of the optimized conformers would be calculated to determine their theoretical populations based on the Boltzmann distribution. Theoretical NMR parameters (chemical shifts and coupling constants) can also be calculated and compared with the experimental data for validation.

Expected Data and Interpretation

The primary focus of the conformational analysis of this compound would be the rotation around the C2-C3 bond, which determines the relative positions of the methyl, trifluoromethyl, and carboxylic acid groups.

Hypothetical NMR Data

The following table presents hypothetical ¹H NMR data for the most significant protons, illustrating how coupling constants can provide conformational insights. The Karplus equation relates the three-bond coupling constant (³JHH) to the dihedral angle between the coupled protons.

ProtonChemical Shift (δ, ppm) (Hypothetical)MultiplicityCoupling Constant (J, Hz) (Hypothetical)Interpretation
H22.8m³J(H2-H3a) = 9.5, ³J(H2-H3b) = 4.0The different coupling constants to the two H3 protons suggest a preferred staggered conformation where one proton is anti-periplanar and the other is gauche to H2.
H3a2.3m²J(H3a-H3b) = 14.0, ³J(H3a-H2) = 9.5Diastereotopic protons on C3 indicate a chiral center at C2. The larger coupling constant suggests a near 180° dihedral angle with H2.
H3b2.1m²J(H3a-H3b) = 14.0, ³J(H3b-H2) = 4.0The smaller coupling constant suggests a near 60° dihedral angle with H2.
Hypothetical Computational Data

Computational analysis would yield the relative energies of the different staggered conformers.

ConformerDihedral Angle (CH₃-C2-C3-CF₃) (Hypothetical)Relative Energy (kcal/mol) (Hypothetical)Predicted Population (%) (Hypothetical)
Anti180°0.0075
Gauche 160°0.8515
Gauche 2-60°1.2010

These hypothetical results suggest that the anti conformer, where the bulky methyl and trifluoromethyl groups are furthest apart, is the most stable.

Workflow for Conformational Analysis

The following diagram illustrates the integrated workflow for the conformational analysis of this compound.

Conformational_Analysis_Workflow cluster_comp Computational Chemistry cluster_nmr NMR Spectroscopy cluster_analysis Integrated Analysis comp_start Initial Structure of this compound conf_search Conformational Search comp_start->conf_search geom_opt Geometry Optimization and Energy Calculation (DFT) conf_search->geom_opt energy_rank Ranking of Conformers by Energy geom_opt->energy_rank calc_nmr Calculation of Theoretical NMR Parameters energy_rank->calc_nmr comparison Comparison of Experimental and Theoretical Data energy_rank->comparison calc_nmr->comparison nmr_sample Sample Preparation nmr_acq 1D (¹H, ¹³C, ¹⁹F) and 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Analysis of Chemical Shifts, Coupling Constants, and NOEs nmr_acq->nmr_analysis nmr_analysis->comparison structure_elucidation Elucidation of Predominant Conformation(s) in Solution comparison->structure_elucidation

Caption: Integrated workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is best approached through a synergistic combination of NMR spectroscopy and computational methods. While NMR provides crucial experimental data on the molecule's behavior in solution, computational chemistry offers a detailed energetic and structural landscape of the possible conformers. The comparison of experimental NMR parameters with calculated values for different conformers allows for a confident assignment of the predominant solution-state structure. This integrated approach provides a comprehensive understanding of the molecule's conformational preferences, which is invaluable for applications in medicinal chemistry and materials science.

References

A Comparative Guide to Purity Validation of Synthetic 2-Methyl-4,4,4-trifluorobutyric Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic compounds is a critical cornerstone in research, development, and quality control within the pharmaceutical and chemical industries. For novel molecules such as 2-Methyl-4,4,4-trifluorobutyric acid, a fluorinated carboxylic acid with potential applications in drug design and materials science, robust analytical methodologies are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of synthetic this compound. The supporting experimental data presented herein is illustrative and intended to guide researchers in selecting the most appropriate method for their specific needs.

Comparative Data on Purity Analysis

The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of a synthetically prepared batch of this compound.

ParameterHPLC-UVGC-MS (after derivatization)¹H qNMR
Purity (%) 98.5%98.2%98.8%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~5 µg/mL~0.5 µg/mL~0.5 mg/mL
Analysis Time per Sample ~15 min~30 min (including derivatization)~10 min
Precision (RSD%) < 1.0%< 1.5%< 0.5%
Identified Impurities Starting materials, unknown polar impurityByproducts of synthesis, residual solventResidual solvent, structural analogs
Strengths - High precision and robustness- Widely available- Good for non-volatile impurities- High sensitivity and selectivity- Excellent for volatile impurities- Structural information from MS- Primary analytical method- No need for a specific reference standard of the analyte- Highly accurate and precise
Weaknesses - May require chromophores for sensitive detection- Co-elution of impurities possible- Requires derivatization for non-volatile analytes- Potential for thermal degradation- Lower sensitivity compared to chromatographic methods- Can be affected by overlapping signals

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthetic this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester for GC analysis.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Derivatization Protocol (Esterification with Methanol):

    • To approximately 1 mg of the synthetic sample in a vial, add 500 µL of methanol and 50 µL of concentrated sulfuric acid.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl ester with 1 mL of ethyl acetate.

    • Inject 1 µL of the organic layer into the GC-MS.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation for accurate integration).

    • Number of Scans: 16-64 to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the characteristic signals of both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logical relationship between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve weigh->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject derivatize Derivatization dissolve->derivatize add_std Add Internal Standard dissolve->add_std hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect calculate_purity Calculate Purity hplc_detect->calculate_purity gc_inject Inject into GC-MS derivatize->gc_inject gc_separate Gas Chromatographic Separation gc_inject->gc_separate ms_detect Mass Spectrometric Detection gc_separate->ms_detect ms_detect->calculate_purity nmr_acquire Acquire NMR Spectrum add_std->nmr_acquire nmr_process Process and Integrate nmr_acquire->nmr_process nmr_process->calculate_purity

Purity Validation Workflow

method_comparison cluster_methods Analytical Methods cluster_strengths Strengths cluster_weaknesses Weaknesses HPLC HPLC hplc_s High Precision Wide Applicability HPLC->hplc_s excels in hplc_w Requires Chromophore Potential Co-elution HPLC->hplc_w limited by GCMS GC-MS gcms_s High Sensitivity Structural Information GCMS->gcms_s excels in gcms_w Requires Volatility Potential Thermal Degradation GCMS->gcms_w limited by qNMR qNMR qnmr_s Primary Method High Accuracy qNMR->qnmr_s excels in qnmr_w Lower Sensitivity Signal Overlap Issues qNMR->qnmr_w limited by

Method Strengths and Weaknesses

Conclusion

The validation of purity for synthetic compounds like this compound necessitates a multi-faceted analytical approach. HPLC offers a robust and widely accessible method for routine purity checks, particularly for non-volatile impurities. GC-MS, with its high sensitivity, is invaluable for detecting volatile impurities and providing structural confirmation. qNMR stands out as a primary and highly accurate method that provides an absolute purity value without the need for a specific reference standard of the analyte. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. For comprehensive and unambiguous purity determination, employing orthogonal methods, such as a chromatographic technique (HPLC or GC) in conjunction with qNMR, is highly recommended.

The Shielding Effect: 2-Methyl-4,4,4-trifluorobutyl Moiety Enhances Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of the 2-methyl-4,4,4-trifluorobutyl moiety into drug candidates has emerged as a valuable tactic for enhancing metabolic stability, a critical attribute for the successful development of new therapeutics. By replacing metabolically vulnerable alkyl groups, this fluorinated motif can significantly prolong a drug's half-life and reduce its clearance, ultimately leading to improved pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of compounds with and without the 2-methyl-4,4,4-trifluorobutyl group, supported by experimental data and detailed methodologies.

The enhanced metabolic stability conferred by the 2-methyl-4,4,4-trifluorobutyl group is primarily attributed to the high strength of the carbon-fluorine (C-F) bond.[1][2] This bond is significantly more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond.[3] When this moiety is positioned at or near a known site of metabolism, it can effectively block oxidative metabolic pathways.[3] This "metabolic shielding" leads to a reduced rate of drug breakdown, resulting in a longer duration of action and a more predictable exposure in the body.[3]

Comparative Metabolic Stability Data: A Case Study

While direct comparative data for the 2-methyl-4,4,4-trifluorobutyl moiety is not abundant in publicly available literature, a compelling case study on picornavirus inhibitors highlights the protective effect of a trifluoromethyl group, the key functional component of the moiety . In a monkey liver microsomal assay, the metabolic stability of two analogs was compared: one with a methyl group and another with a trifluoromethyl group.

Compound AnalogNumber of MetabolitesKey Metabolic Pathway
Methyl-substituted8Hydroxylation of the methyl group
Trifluoromethyl-substituted2 (minor)Hydroxylation at the methyl position blocked

This study demonstrates a significant reduction in the number of metabolites formed when the metabolically labile methyl group is replaced by a trifluoromethyl group.[3] The trifluoromethyl analog not only prevented hydroxylation at the site of substitution but also conferred a broader protective effect on the entire molecule.[3] This principle is directly applicable to the 2-methyl-4,4,4-trifluorobutyl moiety, where the trifluoromethyl group shields the butyl chain from oxidative metabolism.

General Trends in Metabolic Stability

The introduction of a trifluoromethyl group as a bioisosteric replacement for a methyl or other alkyl groups generally leads to the following improvements in metabolic stability parameters:

ParameterWithout Trifluoromethyl GroupWith Trifluoromethyl GroupRationale
In Vitro Half-life (t½) ShorterLongerThe reduced rate of metabolism leads to a slower clearance of the parent drug.[3]
Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking a metabolic pathway reduces this value.[3]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[3]

Experimental Protocols

The following section details a standard methodology for an in vitro microsomal stability assay, a common experiment to evaluate the metabolic stability of drug candidates.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[3]

Materials:

  • Test compound and a non-fluorinated analog

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer

  • Stopping solution (e.g., ice-cold acetonitrile)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test compound and its analog. Dilute the liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound solutions to their respective wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of the ice-cold stopping solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent drug at each time point using a validated LC-MS/MS method.[3]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot provides the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) can then be calculated based on the half-life and the experimental conditions.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Metabolic Pathway of a Non-Fluorinated Drug Drug_A Drug with Isobutyl Group Metabolism Cytochrome P450 Enzymes Drug_A->Metabolism Oxidation Metabolite_1 Hydroxylated Metabolite Metabolism->Metabolite_1 Metabolite_2 Further Oxidized Metabolites Metabolite_1->Metabolite_2 G cluster_1 Metabolic Pathway of a Fluorinated Drug Drug_B Drug with 2-Methyl-4,4,4-trifluorobutyl Group Metabolism_Blocked Cytochrome P450 Enzymes Drug_B->Metabolism_Blocked Block Metabolic Block Metabolism_Blocked->Block G Start Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Start->Incubate Time_Points Stop Reaction at Time Points Incubate->Time_Points Process Centrifuge and Collect Supernatant Time_Points->Process Analyze LC-MS/MS Analysis Process->Analyze Data Calculate t½ and CLint Analyze->Data

References

2-Amino-4,4,4-trifluorobutyric Acid: A Bioisosteric Alternative to Leucine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug design, the strategic replacement of proteinogenic amino acids with synthetic analogs offers a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides a comprehensive comparison of 2-amino-4,4,4-trifluorobutyric acid, a fluorinated analog of leucine, with its natural counterpart. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to evaluate the potential of this bioisostere in their drug development pipelines.

Physicochemical Properties: A Tale of Two Side Chains

The substitution of the isobutyl group of leucine with a trifluoroethyl group in 2-amino-4,4,4-trifluorobutyric acid introduces significant changes in its physicochemical properties. While maintaining a similar steric profile, the high electronegativity of fluorine atoms alters the electronic distribution and lipophilicity of the side chain.

PropertyLeucine2-Amino-4,4,4-trifluorobutyric acidReference
Molecular Formula C₆H₁₃NO₂C₄H₆F₃NO₂N/A
Molecular Weight 131.17 g/mol 157.09 g/mol N/A
LogP (calculated) 1.8~2.3[1]
pKa (α-COOH) ~2.36Expected to be slightly lower due to electron-withdrawing CF₃ groupN/A
pKa (α-NH₃⁺) ~9.60Expected to be slightly lowerN/A

Biological Performance: A Head-to-Head Comparison

The true potential of 2-amino-4,4,4-trifluorobutyric acid as a leucine bioisostere lies in its ability to mimic or modulate the biological functions of leucine. Below, we compare their performance in key biological assays.

Proteolytic Stability

The introduction of fluorinated amino acids is a common strategy to enhance the resistance of peptides to proteolytic degradation. While direct comparative data for 2-amino-4,4,4-trifluorobutyric acid is limited, studies on other fluorinated leucine analogs, such as hexafluoroleucine, have shown a significant increase in stability against various proteases.[2][3]

Hypothetical Comparative Proteolytic Stability Data:

Peptide SequenceProteaseHalf-life (t½) in minutes
Ac-Ala-Leu -Ala-NH₂α-Chymotrypsin60
Ac-Ala-(CF₃-CH₂-CH(NH₂)-COOH) -Ala-NH₂α-Chymotrypsin>240
Ac-Ala-Leu -Ala-NH₂Pepsin120
Ac-Ala-(CF₃-CH₂-CH(NH₂)-COOH) -Ala-NH₂Pepsin>360
mTORC1 Signaling Activation

Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and protein synthesis.[4] The ability of 2-amino-4,4,4-trifluorobutyric acid to activate this pathway is a critical determinant of its bioisosteric potential. While direct comparative studies are lacking, it is hypothesized that the structural similarity to leucine may allow it to interact with the leucine-sensing components of the mTORC1 pathway.

Hypothetical Comparative mTORC1 Activation Data:

CompoundConcentration (µM)p-S6K (T389) / Total S6K (Fold Change)
Leucine1005.2 ± 0.4
Leucine50012.1 ± 1.1
2-Amino-4,4,4-trifluorobutyric acid1003.8 ± 0.5
2-Amino-4,4,4-trifluorobutyric acid5009.5 ± 0.9
Protein Synthesis

The incorporation of amino acids into newly synthesized proteins is a fundamental cellular process. Studies have shown that some fluorinated leucine analogs can be utilized by the cellular translation machinery.[5] The efficiency of 2-amino-4,4,4-trifluorobutyric acid in supporting protein synthesis compared to leucine is a key parameter for its application in protein engineering and as a therapeutic agent.

Hypothetical Comparative In Vitro Translation Efficiency:

Amino AcidConcentration (mM)Protein Yield (µg/mL)
Leucine150.3 ± 4.1
2-Amino-4,4,4-trifluorobutyric acid135.7 ± 3.5
Cell Viability

The effect of amino acid analogs on cell viability is a crucial aspect of their safety profile. Leucine deprivation has been shown to impact the viability of certain cancer cell lines.[6] The comparative effect of 2-amino-4,4,4-trifluorobutyric acid on cell viability would provide insights into its potential therapeutic window.

Hypothetical Comparative Cell Viability Data (MTT Assay):

CompoundConcentration (mM)Cell Viability (% of Control)
Leucine1100 ± 5.2
Leucine1098 ± 4.8
2-Amino-4,4,4-trifluorobutyric acid195 ± 6.1
2-Amino-4,4,4-trifluorobutyric acid1088 ± 7.3

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for the key experiments are provided below.

Proteolytic Stability Assay

Objective: To determine the stability of a peptide containing either leucine or 2-amino-4,4,4-trifluorobutyric acid in the presence of a specific protease.

Materials:

  • Peptides (e.g., Ac-Ala-X-Ala-NH₂, where X is Leu or 2-amino-4,4,4-trifluorobutyric acid)

  • Protease (e.g., α-Chymotrypsin, Pepsin)

  • Reaction Buffer (specific to the protease)

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the peptides and protease in the appropriate reaction buffer.

  • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100).

  • Incubate the reaction mixture at the optimal temperature for the protease (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time.

mTORC1 Activation Assay (Western Blot)

Objective: To compare the ability of leucine and 2-amino-4,4,4-trifluorobutyric acid to activate the mTORC1 signaling pathway.

Materials:

  • Cell line (e.g., HEK293T, C2C12 myotubes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Leucine, 2-amino-4,4,4-trifluorobutyric acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-S6K (T389), anti-S6K)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture cells to ~80% confluency.

  • Starve the cells of amino acids for a defined period (e.g., 1-2 hours) in an amino acid-free medium.

  • Treat the cells with varying concentrations of leucine or 2-amino-4,4,4-trifluorobutyric acid for a specific duration (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Translation Assay

Objective: To measure the efficiency of 2-amino-4,4,4-trifluorobutyric acid in supporting protein synthesis compared to leucine.

Materials:

  • In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System)

  • Amino acid mixture lacking leucine

  • Leucine and 2-amino-4,4,4-trifluorobutyric acid

  • mRNA template encoding a reporter protein (e.g., Luciferase, GFP)

  • Detection reagents for the reporter protein

Procedure:

  • Set up the in vitro translation reactions according to the manufacturer's instructions.

  • In separate reactions, add either leucine or 2-amino-4,4,4-trifluorobutyric acid to the amino acid-deficient mixture.

  • Add the mRNA template to initiate the translation reaction.

  • Incubate the reactions at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

  • Measure the amount of synthesized reporter protein using the appropriate detection method (e.g., luminescence for luciferase, fluorescence for GFP).

  • Compare the protein yield in the presence of 2-amino-4,4,4-trifluorobutyric acid to that of leucine.

Visualizing the Concepts

To further clarify the biological context and experimental workflows, the following diagrams are provided.

mTOR_Signaling_Pathway Leucine Leucine / 2-Amino-4,4,4-trifluorobutyric acid Amino_Acid_Transporter Amino Acid Transporter Leucine->Amino_Acid_Transporter Uptake Inside_Cell Intracellular Pool Amino_Acid_Transporter->Inside_Cell mTORC1 mTORC1 Inside_Cell->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Stimulation _4E_BP1->Protein_Synthesis Inhibition (when active)

Caption: Leucine-mediated mTORC1 signaling pathway.

Proteolytic_Stability_Workflow Peptide Peptide (with Leu or analog) Incubation Incubation (Time course) Peptide->Incubation Protease Protease Protease->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (Half-life calculation) HPLC->Data_Analysis

Caption: Experimental workflow for proteolytic stability assay.

Conclusion

2-Amino-4,4,4-trifluorobutyric acid presents a compelling case as a bioisostere of leucine for the development of novel therapeutics. Its potential to enhance proteolytic stability is a significant advantage in overcoming a primary hurdle in peptide drug development. While direct comparative data on its biological activity, particularly concerning mTORC1 activation and protein synthesis efficiency, remains to be fully elucidated, the provided experimental frameworks offer a clear path for its comprehensive evaluation. Researchers are encouraged to utilize these protocols to generate the necessary data to make informed decisions on the incorporation of this promising synthetic amino acid into their drug discovery programs.

References

A Comparative Guide to 4,4,4-Trifluorobutyric Acid and 2-Methyl-4,4,4-trifluorobutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine into organic molecules is a well-established approach to modulate their physicochemical and biological properties. This guide provides a detailed comparison of two such fluorinated analogues of butyric acid: 4,4,4-Trifluorobutyric acid and 2-Methyl-4,4,4-trifluorobutyric acid. This objective analysis, supported by available data and established experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a trifluoromethyl group significantly alters the properties of the parent butyric acid molecule. The further addition of a methyl group at the α-position in this compound introduces additional modifications. A summary of their key physicochemical properties is presented below.

Property4,4,4-Trifluorobutyric acidThis compound
CAS Number 406-93-9[1][2][3][4]99783-23-0[5][6]
Molecular Formula C₄H₅F₃O₂[1][2][3][4]C₅H₇F₃O₂[5][6]
Molecular Weight 142.08 g/mol [1][2][3][4]156.10 g/mol [5][6]
Melting Point 25-31 °C[1][2]Data not available
Boiling Point 166-167 °C[1][2]Data not available
pKa 4.16[1]Data not available
Solubility Soluble in water[1][2]Soluble in water and ethanol[5]

Biological Activity and Potential Applications

While specific experimental data on the biological activities of 4,4,4-Trifluorobutyric acid and this compound are limited in publicly available literature, their structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests potential activity in this area.[2] The introduction of fluorine can significantly impact the potency and selectivity of HDAC inhibitors.[7][8]

4,4,4-Trifluorobutyric acid is recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] The trifluoromethyl group can enhance metabolic stability and bioavailability of the final active ingredient.

This compound is also used as a pharmaceutical intermediate.[5] The presence of the α-methyl group can further influence the metabolic profile of a drug candidate, potentially increasing its stability.

Histone Deacetylase (HDAC) Inhibition: A Potential Mechanism of Action

Butyric acid and its derivatives are known to inhibit HDACs, leading to hyperacetylation of histones and subsequent changes in gene expression. This mechanism is implicated in the regulation of cell proliferation, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents. The electron-withdrawing nature of the trifluoromethyl group in both compounds is expected to influence their acidity and, consequently, their interaction with the zinc-containing active site of HDAC enzymes.

HDAC_Inhibition_Pathway Hypothetical Signaling Pathway of Fluorinated Butyric Acid Derivatives as HDAC Inhibitors cluster_extracellular Extracellular cluster_cellular Cellular Fluorinated Butyric Acid Fluorinated Butyric Acid Cell Membrane Cell Membrane Fluorinated Butyric Acid->Cell Membrane Passive Diffusion HDAC HDAC Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Inhibition Chromatin Remodeling Chromatin Remodeling Acetylated Histones->Chromatin Remodeling Increase Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Alteration Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Gene Expression->Cell Cycle Arrest/Apoptosis

A diagram illustrating the potential mechanism of action of fluorinated butyric acid derivatives as HDAC inhibitors.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of the carboxylic acid in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Assessment of Metabolic Stability using a Liver Microsomal Assay

This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human or rat), and the test compound at a final concentration typically in the low micromolar range.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Metabolic_Stability_Workflow Experimental Workflow for In Vitro Metabolic Stability Assay cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Incubation Mixture (Compound, Microsomes, Buffer) C Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Collect Samples at Time Points D->E F Quench Reaction & Precipitate Proteins E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLᵢₙₜ) G->H

A flowchart outlining the key steps in an in vitro liver microsomal stability assay.

Conclusion

Both 4,4,4-Trifluorobutyric acid and this compound represent valuable building blocks for the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group is anticipated to enhance metabolic stability and potentially modulate biological activity. The additional α-methyl group in this compound may offer further advantages in terms of metabolic stability. However, the lack of comprehensive comparative data necessitates further experimental investigation to fully elucidate their respective properties and determine the optimal candidate for a given application. The provided experimental protocols offer a starting point for such comparative studies.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4,4,4-trifluorobutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Methyl-4,4,4-trifluorobutyric acid is crucial for maintaining laboratory safety and environmental compliance. This guide provides a procedural framework for its handling and disposal, emphasizing safe laboratory practices and adherence to regulatory requirements. Due to its chemical nature as a corrosive and halogenated organic compound, specific protocols must be followed.

Hazard Profile and Regulatory Compliance

This compound is classified as a corrosive material, capable of causing severe skin burns and eye damage.[1] As a halogenated organic acid, it requires disposal as hazardous waste in accordance with local, state, and federal regulations.[2] Improper disposal, such as drain disposal without neutralization, is prohibited.[3]

Quantitative Data for Disposal

ParameterValue/InformationRegulatory Context
RCRA Hazardous Waste Code Likely D002 (Corrosivity) Wastes are classified as corrosive if they have a pH less than or equal to 2 or greater than or equal to 12.5, or if they corrode steel at a specified rate.[4][5]
Reportable Quantity (RQ) Not specifically listed.For unlisted hazardous wastes, the default RQ is often 100 pounds. However, this must be confirmed with regulatory authorities.
Concentration Limits for Drain Disposal Not permissible without neutralization.Acidic waste must be neutralized to a pH between 5.5 and 9.0 before it can be considered for drain disposal, and only if it does not contain other hazardous constituents.[6][7]

Experimental Protocol: Neutralization of Acidic Waste

The following is a general protocol for the neutralization of small quantities of this compound waste in a laboratory setting. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide, potassium hydroxide)[1]

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container, labeled for halogenated organic waste

  • Stir bar and stir plate

  • Ice bath

Procedure:

  • Preparation: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Dilution: If the acid is concentrated, slowly add it to a large volume of cold water in a beaker placed in an ice bath to dissipate any heat generated.

  • Neutralization: While stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate.[1] Add the base in small portions to control the rate of reaction and prevent excessive foaming or heat generation.

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.[6]

  • Endpoint: Continue adding the base until the pH of the solution is between 5.5 and 9.0.[6]

  • Disposal of Neutralized Solution: Even after neutralization, because this compound is a halogenated organic compound, the neutralized solution should be disposed of as hazardous waste.[2] Transfer the neutralized solution to a properly labeled waste container for halogenated organic waste.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.

Note: The trifluoromethyl group is generally stable and not expected to degrade under these neutralization conditions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 2-Methyl-4,4,4-trifluorobutyric acid waste generated assess_hazards Assess Hazards: - Corrosive - Halogenated Organic start->assess_hazards ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves assess_hazards->ppe neutralize Neutralize Acidity (if required by institutional policy for storage) ppe->neutralize check_ph Check pH (5.5 - 9.0) neutralize->check_ph collect_waste Collect in a Labeled Halogenated Organic Waste Container check_ph->collect_waste pH is neutral ehs_disposal Dispose via Institutional Environmental Health & Safety (EHS) collect_waste->ehs_disposal end End of Process ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Methyl-4,4,4-trifluorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

  • Work Area: Always handle 2-Methyl-4,4,4-trifluorobutyric acid in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before starting any procedure.[2]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][3][4]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).To prevent skin contact and potential chemical burns.[1][4][5] Inspect gloves for any signs of degradation or tears before use.
Body A knee-length laboratory coat.To protect skin and personal clothing from accidental spills.[4][5]
Feet Closed-toe shoes.To protect feet from spills.[5]
Respiratory A NIOSH/MSHA approved respirator if exposure limits are exceeded or if working outside a fume hood.To prevent respiratory tract irritation.[3][4]

Step-by-Step Handling and Operational Plan

1. Preparation:

  • Before handling, review the Safety Data Sheets (SDS) of similar chemicals, such as 4,4,4-Trifluorobutyric acid.[1][2][3]
  • Ensure all necessary PPE is available and in good condition.
  • Prepare your workspace within the chemical fume hood, ensuring it is clean and uncluttered.
  • Have appropriate spill containment materials (e.g., chemical absorbent pads, neutralizers) readily available.

2. Handling the Acid:

  • Don the appropriate PPE as detailed in the table above.
  • Carefully open the container, avoiding splashes or creating aerosols.
  • Use compatible and clean laboratory equipment (e.g., glass, PTFE) for transferring the acid.
  • If the substance is a solid, avoid generating dust.[3][4]
  • Keep the container tightly closed when not in use.[3]

3. Post-Handling:

  • After handling, wash your hands thoroughly with soap and water.[1]
  • Decontaminate all work surfaces and equipment used.
  • Remove and properly store or dispose of your PPE. Contaminated clothing should be washed before reuse.[1][4]

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with acidic and fluorinated compounds.

  • Neutralization (for small spills): For small spills, you may be able to neutralize the acid with a suitable base (e.g., sodium bicarbonate) before absorption and collection. However, always consult your institution's safety protocols first.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour down the drain.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Review SDS of Similar Compounds prep_ppe Inspect and Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood Workspace prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handle_open Carefully Open Container prep_spill_kit->handle_open handle_transfer Transfer Acid Using Compatible Equipment handle_open->handle_transfer handle_close Keep Container Closed When Not in Use handle_transfer->handle_close post_wash Wash Hands Thoroughly handle_close->post_wash post_decontaminate Decontaminate Surfaces and Equipment post_wash->post_decontaminate post_ppe Properly Remove and Store/Dispose of PPE post_decontaminate->post_ppe disposal_collect Collect Waste in Labeled Container post_ppe->disposal_collect disposal_dispose Dispose via Institutional EHS disposal_collect->disposal_dispose

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.